Product packaging for 1-Boc-7-azaindole(Cat. No.:CAS No. 138343-77-8)

1-Boc-7-azaindole

Cat. No.: B137363
CAS No.: 138343-77-8
M. Wt: 218.25 g/mol
InChI Key: SGZMGGUBXZBVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Boc-7-azaindole is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B137363 1-Boc-7-azaindole CAS No. 138343-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl pyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-5-4-7-13-10(9)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZMGGUBXZBVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614438
Record name tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138343-77-8
Record name tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 138343-77-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Boc-7-Azaindole: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and structure of 1-Boc-7-azaindole, a versatile building block in medicinal chemistry and organic synthesis. Its unique structural features and reactivity make it a valuable intermediate in the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound, systematically named tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is characterized by a 7-azaindole core with a tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen.[1] This protecting group is crucial for modulating the reactivity of the azaindole ring system, allowing for selective functionalization at other positions.[1]

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄N₂O₂[2][3]
Molecular Weight 218.25 g/mol [2][3]
CAS Number 138343-77-8[1]
IUPAC Name tert-butyl pyrrolo[2,3-b]pyridine-1-carboxylate[1]
Appearance Colorless to light yellow liquid[4]
Boiling Point 327.2 ± 34.0 °C (Predicted)[4]
Density 1.135 g/mL at 25 °C[4]
Refractive Index n20/D 1.546[4]
pKa 2.90 ± 0.30 (Predicted)[4]
Storage Temperature Room temperature[2]
SMILES CC(C)(C)OC(=O)N1C=CC2=C1N=CC=C2[1]
InChI Key SGZMGGUBXZBVPJ-UHFFFAOYSA-N[1]

Chemical Structure and Reactivity

The structure of this compound features a bicyclic system composed of a pyridine ring fused to a pyrrole ring. The Boc group at the 1-position plays a pivotal role in its synthetic applications.

Caption: Chemical structure of this compound.

Key Reactions and Synthetic Utility

This compound is a key intermediate for the synthesis of more complex molecules, primarily through two main reaction types:

  • Deprotection: The Boc group can be readily removed under acidic conditions to yield the parent 7-azaindole.[1] This unmasks the pyrrole nitrogen, allowing for subsequent reactions at this position.

  • Cross-Coupling Reactions: The azaindole core can be functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This enables the introduction of various substituents at different positions on the bicyclic ring system.

synthetic_utility start This compound deprotection Deprotection (e.g., TFA, HCl) start->deprotection Acidic Conditions cross_coupling Cross-Coupling (e.g., Suzuki) start->cross_coupling Pd Catalyst, Base deprotected 7-Azaindole deprotection->deprotected deprotected_functionalized Further Functionalization deprotected->deprotected_functionalized Various Reactions functionalized Functionalized this compound Derivatives cross_coupling->functionalized functionalized->deprotected_functionalized Deprotection

Caption: Synthetic utility of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and reactions of this compound are often proprietary or specific to a particular research context. However, the following provides a general overview of the methodologies commonly employed.

General Procedure for Boc Deprotection

The removal of the Boc protecting group is typically achieved by treating this compound with a strong acid in an appropriate solvent.

  • Reagents: Trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a solvent like dichloromethane (DCM) or dioxane are commonly used.[5]

  • Conditions: The reaction is often carried out at room temperature or 0 °C and monitored by thin-layer chromatography (TLC) until completion.

  • Workup: The reaction mixture is typically neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield 7-azaindole.

General Procedure for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction allows for the formation of a carbon-carbon bond between the azaindole core (usually halogenated) and a boronic acid or ester.

  • Reactants: A halogenated this compound derivative (e.g., bromo- or iodo-substituted), a boronic acid or its ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).[6]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used.

  • Conditions: The reaction mixture is heated, often under an inert atmosphere (e.g., nitrogen or argon), until the starting materials are consumed, as monitored by TLC or LC-MS.[7]

  • Workup: The reaction is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Role in Signaling Pathways and Drug Development

The 7-azaindole scaffold is a well-established "hinge-binding motif" in kinase inhibitors.[8][9] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, allowing for strong interactions with the ATP-binding site of various kinases.[9] Derivatives of 7-azaindole have been investigated as inhibitors of several kinases implicated in cancer and other diseases, including:

  • Phosphoinositide 3-kinase (PI3K)[10]

  • Aurora kinases[1]

  • Cyclin-dependent kinase 9 (CDK9)[11]

  • Haspin kinase[11]

The inhibition of these kinases can disrupt signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway in Cancer gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor pi3k PI3K receptor->pi3k Activation akt Akt/PKB pi3k->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor 7-Azaindole Derivatives inhibitor->pi3k Inhibition inhibitor->akt Inhibition inhibitor->mtor Inhibition

Caption: Conceptual diagram of 7-azaindole derivatives inhibiting a kinase signaling pathway.

References

In-Depth Technical Guide: Characterization of tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. This document outlines its physical and spectroscopic properties and provides a detailed experimental protocol for its synthesis and purification.

Core Compound Properties

tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate , also known as 1-Boc-7-azaindole, is a protected form of 7-azaindole. The tert-butoxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and allows for selective functionalization at other positions of the bicyclic ring system. Its derivatives are widely explored as kinase inhibitors and for other therapeutic applications.

Below is a summary of its key physical and molecular properties.

PropertyValue
CAS Number 138343-77-8
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in dichloromethane, chloroform, and other common organic solvents.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality assessment of tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate. The following tables summarize the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.30dd1HH-6
~7.95dd1HH-4
~7.60d1HH-2
~7.10dd1HH-5
~6.55d1HH-3
1.65s9H-C(CH₃)₃

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Actual chemical shifts may vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
~150.0C=O
~148.5C-7a
~143.0C-6
~129.0C-4
~127.5C-2
~116.5C-5
~110.0C-3a
~105.0C-3
~84.0-C(CH₃)₃
~28.0-C(CH₃)₃

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to the solvent peak.

Mass Spectrometry (MS)
Technique[M+H]⁺ (m/z)
Electrospray Ionization (ESI)219.11

Experimental Protocols

A detailed and reliable experimental protocol is essential for the successful synthesis and purification of tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Synthesis of tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate

This procedure involves the protection of the nitrogen atom of 7-azaindole using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 7-azaindole (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate as a solid.

Visualizations

The following diagrams illustrate the key processes and relationships involved in the synthesis and characterization of tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 7-Azaindole 7-Azaindole Reaction_in_DCM Reaction in DCM (Room Temperature) 7-Azaindole->Reaction_in_DCM Boc2O Boc2O Boc2O->Reaction_in_DCM DMAP DMAP DMAP->Reaction_in_DCM Workup Aqueous Workup Reaction_in_DCM->Workup Purification Column Chromatography Workup->Purification Target_Compound tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate Purification->Target_Compound

Caption: Synthetic workflow for tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Characterization_Flow Synthesized_Product Synthesized Product NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (ESI-MS) Synthesized_Product->Mass_Spectrometry Structure_Confirmation Structure Confirmation NMR_Spectroscopy->Structure_Confirmation Mass_Spectrometry->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Analytical workflow for product characterization.

1-Boc-7-Azaindole (CAS: 138343-77-8): A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Boc-7-azaindole, systematically named tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a 7-azaindole core protected by a tert-butyloxycarbonyl (Boc) group, offers a unique scaffold for the development of complex molecules with significant biological activity. The azaindole core is a well-recognized bioisostere of both indole and purine systems, making it a privileged structure in drug discovery.[2][3]

The presence of the Boc protecting group is crucial; it safeguards the reactive pyrrolic nitrogen, enabling selective functionalization at other positions of the bicyclic ring system.[1] This strategic protection allows chemists to perform a wide range of transformations, such as palladium-catalyzed cross-coupling reactions, before revealing the N-H group for further derivatization or to act as a key hydrogen bond donor in interactions with biological targets.[1][4] Consequently, this compound serves as a versatile intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and other potential therapeutics.[1][3]

Physicochemical and Spectroscopic Data

Quantitative data for this compound has been consolidated from various sources to provide key physical and chemical identifiers.

Table 1: Physicochemical Properties and Identifiers

PropertyValueReference(s)
CAS Number 138343-77-8[1][5]
Molecular Formula C₁₂H₁₄N₂O₂[1][6]
Molecular Weight 218.25 g/mol [1][6]
IUPAC Name tert-butyl pyrrolo[2,3-b]pyridine-1-carboxylate[1]
Appearance Liquid[5]
Density 1.135 g/mL at 25 °C[5]
Refractive Index n20/D 1.546[5]
Purity / Assay ≥95%[5][7]
Storage Room temperature[7][8]
SMILES CC(C)(C)OC(=O)N1C=CC2=C1N=CC=C2[1]
InChI Key SGZMGGUBXZBVPJ-UHFFFAOYSA-N[1][5]

Table 2: Spectroscopic Data (Typical Values)

While specific experimental spectra can vary based on conditions and instrumentation, the following table outlines the expected major signals for this compound based on its structure.

Spectrum TypeSignalDescription
¹H NMR δ ~8.3 (dd)Pyridine H-6
δ ~7.8 (d)Pyrrole H-3
δ ~7.2 (dd)Pyridine H-4
δ ~7.1 (dd)Pyridine H-5
δ ~6.6 (d)Pyrrole H-2
δ ~1.7 (s, 9H)Boc -C(CH₃)₃
¹³C NMR δ ~150Boc C=O
δ ~148Pyridine C-7a
δ ~144Pyridine C-6
δ ~129Pyrrole C-3a
δ ~128Pyrrole C-3
δ ~120Pyridine C-4
δ ~116Pyridine C-5
δ ~108Pyrrole C-2
δ ~84Boc -C (CH₃)₃
δ ~28Boc -C(C H₃)₃
IR (cm⁻¹) ~2980C-H stretch (alkane)
~1735C=O stretch (carbamate)
~1600, 1480C=C, C=N stretch (aromatic)
~1370C-H bend (t-butyl)
~1150C-O stretch

Key Experimental Protocols

The utility of this compound is best demonstrated through its synthesis and subsequent modification. The following protocols are representative methodologies for its preparation, functionalization, and deprotection.

Protocol 1: Synthesis of this compound via Boc Protection

This protocol describes the protection of the 7-azaindole nitrogen using di-tert-butyl dicarbonate ((Boc)₂O).

  • Reagents and Materials:

    • 7-Azaindole

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane/Ethyl Acetate solvent system

  • Procedure:

    • Dissolve 7-azaindole (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add di-tert-butyl dicarbonate (1.1 - 1.2 eq) to the solution.

    • Add a catalytic amount of DMAP (0.05 - 0.1 eq).

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Protocol 2: Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated this compound (e.g., 1-Boc-3-iodo-7-azaindole) with an arylboronic acid.

  • Reagents and Materials:

    • Halogenated this compound (e.g., 3-iodo or 3-bromo derivative) (1.0 eq)

    • Arylboronic acid or its pinacol ester (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)

    • Anhydrous solvent mixture (e.g., 1,4-Dioxane and water, typically in a 3:1 to 5:1 ratio)

    • Ethyl acetate

    • Celite

  • Procedure:

    • To a dry Schlenk flask, add the halogenated this compound, arylboronic acid, palladium catalyst, and base.

    • Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-16 hours. Monitor the reaction by TLC or LC-MS.[6]

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of the Boc Group

This protocol describes the removal of the Boc group under acidic conditions to yield the free N-H 7-azaindole derivative.

  • Reagents and Materials:

    • This compound derivative

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the this compound derivative in DCM in a round-bottom flask at 0 °C (ice bath).

    • Slowly add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).[9]

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours. Monitor the deprotection by TLC.[9]

    • Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected 7-azaindole derivative.

Applications and Visualized Workflows

The primary application of this compound is as a strategic intermediate. The following workflows illustrate its synthesis and role in drug discovery.

Caption: Synthetic workflow using this compound as a key intermediate.

Derivatives of 7-azaindole are frequently developed as kinase inhibitors for applications in oncology.[1][4] The 7-azaindole scaffold mimics the adenine region of ATP, allowing it to bind to the hinge region of protein kinases and block their activity.[3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds KinaseDomain Kinase Domain RTK->KinaseDomain Activates ATP ATP ATP->KinaseDomain Binds & Phosphorylates Inhibitor 7-Azaindole Derivative Inhibitor->KinaseDomain Blocks ATP Binding Site Downstream Downstream Signaling Cascade KinaseDomain->Downstream Phosphorylates Substrate Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: Mechanism of action for 7-azaindole derivatives as kinase inhibitors.

References

N-Boc-7-azaindole: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of N-Boc-7-azaindole (tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate), a key building block in modern medicinal chemistry. This document summarizes essential quantitative data, details relevant experimental protocols for property determination, and includes visualizations to aid in understanding experimental workflows.

Core Physical Properties

N-Boc-7-azaindole is a colorless to pale yellow liquid at room temperature. Its key physical characteristics are summarized in the tables below.

Identifier Value Source
IUPAC Name tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Synonyms 1-Boc-7-azaindole, 1-(tert-Butoxycarbonyl)-7-azaindole
CAS Number 138343-77-8[1][2][3]
Molecular Formula C₁₂H₁₄N₂O₂[1][2][3]
Molecular Weight 218.25 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid[2]
Property Value Conditions Source
Density 1.135 g/mL25 °C[2]
Boiling Point (Predicted) 327.2 ± 34.0 °C[3][4]
Refractive Index (n_D) 1.54620 °C[2][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of N-Boc-7-azaindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.17 (dd, J = 4.7, 1.3 Hz, 1H), 7.74 (dd, J = 7.7, 1.4 Hz, 1H), 7.63 (d, J = 7.8 Hz, 2H), 7.36 (t, J = 7.9 Hz, 2H), 7.11 – 6.99 (m, 2H), 6.64 (dd, J = 7.7, 4.8 Hz, 1H).[5]

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 151.43, 148.68, 148.31, 138.47, 129.87, 125.69, 123.56, 108.42, 107.83.[5]

Experimental Protocols

Detailed methodologies for determining the key physical properties of N-Boc-7-azaindole are outlined below. These are generalized protocols and may require optimization for this specific compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and effective technique.

Materials:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat-resistant oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

  • Stand and clamps

Procedure:

  • Sample Preparation: A small amount of N-Boc-7-azaindole is placed into the small test tube.

  • Capillary Insertion: The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

  • Apparatus Assembly: The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube filled with oil, making sure the oil level is above the sample but below the opening of the test tube.

  • Heating: The side arm of the Thiele tube is gently heated. The shape of the tube allows for convection currents to ensure uniform heating of the oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

  • Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement A Sample in Test Tube with Capillary B Attach to Thermometer A->B Securely C Immerse in Thiele Tube B->C Position correctly D Heat Thiele Tube C->D Gentle heating E Observe Bubble Stream D->E Monitor F Cool and Record Temperature (Liquid Enters Capillary) E->F Upon steady stream Solubility_Determination start Start add_solvent Add Known Volume of Solvent start->add_solvent add_solute Add Weighed Amount of N-Boc-7-azaindole add_solvent->add_solute mix Vortex Vigorously add_solute->mix observe Observe for Undissolved Solute mix->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Saturated/Insoluble observe->not_dissolved No add_more Add More Solute dissolved->add_more record Record Total Mass and Classify Solubility not_dissolved->record add_more->mix end End record->end Physical_Properties_Relationship cluster_properties Physical Properties cluster_applications Implications in Chemistry Compound N-Boc-7-azaindole MW Molecular Weight (218.25 g/mol) Compound->MW Density Density (1.135 g/mL) Compound->Density BP Boiling Point (Predicted: 327.2 °C) Compound->BP Appearance Appearance (Liquid) Compound->Appearance Solubility Solubility (Solvent Dependent) Compound->Solubility Reaction Reaction Conditions (e.g., Solvent Choice, Temperature) MW->Reaction impacts stoichiometry Purification Purification Methods (e.g., Distillation, Chromatography) Density->Purification affects BP->Purification determines Handling Storage and Handling Appearance->Handling guides Solubility->Reaction influences

References

A Technical Guide to 1-Boc-7-Azaindole: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug discovery and organic synthesis, 1-Boc-7-azaindole is a pivotal heterocyclic compound. Its unique structural features make it a versatile building block in the development of novel therapeutic agents. This guide provides an in-depth overview of its core physicochemical properties and illustrates its utility in synthetic chemistry.

Core Physicochemical Properties

This compound, also known by its IUPAC name tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is a protected form of 7-azaindole.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allows for selective reactions at other positions of the molecule.[1] The key quantitative data for this compound are summarized in the table below.

IdentifierValueReference
Molecular Formula C12H14N2O2[1][2][3]
Molecular Weight 218.25 g/mol [1][2][3]
CAS Number 138343-77-8[1][2][3]
Density 1.135 g/mL at 25 °C[3]
Boiling Point 327.2±34.0 °C (Predicted)[2]
Refractive Index n20/D 1.546[3]

Synthetic Utility and Experimental Protocols

The strategic importance of this compound lies in its role as a versatile intermediate. The Boc protecting group can be readily removed under acidic conditions to yield the parent 7-azaindole, which can then undergo further functionalization.[1] This reactivity is fundamental to the synthesis of more complex molecules, including those with potential applications as anti-cancer and anti-inflammatory agents.[1]

A common experimental procedure involving this compound is its deprotection to reveal the reactive N-H of the pyrrole ring, which can then be used in subsequent cross-coupling reactions.

Experimental Protocol: Deprotection of this compound

Objective: To remove the Boc protecting group from this compound to yield 7-azaindole.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound in dichloromethane in a round bottom flask.

  • Add an excess of trifluoroacetic acid to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude 7-azaindole product, which can be further purified by column chromatography if necessary.

Logical Workflow for Synthetic Application

The following diagram illustrates a typical synthetic workflow starting from this compound, highlighting its role as a key intermediate in the synthesis of functionalized azaindole derivatives.

G cluster_0 Activation cluster_1 Functionalization This compound This compound Deprotection Deprotection This compound->Deprotection Acidic Conditions 7-Azaindole 7-Azaindole Deprotection->7-Azaindole Cross-Coupling Reaction Cross-Coupling Reaction 7-Azaindole->Cross-Coupling Reaction e.g., Suzuki, Buchwald-Hartwig Functionalized Azaindole Derivative Functionalized Azaindole Derivative Cross-Coupling Reaction->Functionalized Azaindole Derivative

Caption: Synthetic workflow from this compound to a functionalized derivative.

References

Spectroscopic Profile of 1-Boc-7-Azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Boc-7-azaindole (tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate), a key building block in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.41dd4.8, 1.51HH-6
7.95dd7.8, 1.51HH-4
7.62d3.71HH-2
7.15dd7.8, 4.81HH-5
6.63d3.71HH-3
1.68s-9HC(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
149.0C=O
148.8C-7a
144.1C-6
130.6C-4
127.9C-2
120.2C-5
116.8C-3a
108.0C-3
84.5C(CH₃)₃
28.2C(CH₃)₃
Infrared (IR) Spectroscopy

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2978MediumC-H stretch (Boc)
1735StrongC=O stretch (Boc)
1595, 1475, 1435MediumC=C and C=N stretching (aromatic)
1369, 1348StrongC-H bend (Boc)
1255, 1157StrongC-O stretch (Boc)
795, 730StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zIon
219.1[M+H]⁺
218.1[M]⁺
163.1[M+H - C₄H₈]⁺
119.1[M+H - Boc]⁺

Experimental Protocols

The following protocols describe the general procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A Bruker AVANCE 500 spectrometer, operating at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR, was used for analysis.

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Instrumentation: A Thermo Nicolet Avatar 370 FT-IR spectrometer was used to record the infrared spectrum.

Sample Preparation: A small amount of this compound was placed on a diamond attenuated total reflectance (ATR) crystal.

Data Acquisition: The spectrum was recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A Waters XEVO TQ-S triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for mass analysis.

Sample Preparation: A dilute solution of this compound was prepared in methanol at a concentration of approximately 10 µg/mL.

Data Acquisition: The sample was introduced into the mass spectrometer via direct infusion at a flow rate of 10 µL/min. The ESI source was operated in positive ion mode with a capillary voltage of 3.0 kV, a cone voltage of 30 V, and a desolvation temperature of 350 °C. The mass spectrum was acquired over a mass-to-charge ratio (m/z) range of 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy (FT-IR) Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for synthesis and spectroscopic analysis.

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Boc-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and expected outcomes for the ¹H NMR spectroscopic analysis of 1-Boc-7-azaindole (tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate). Due to the limited availability of a complete, publicly accessible, and tabulated ¹H NMR dataset for this compound, this document will utilize data from closely related 7-azaindole derivatives to illustrate the expected spectral features, including chemical shifts, coupling constants, and multiplicity patterns. A detailed experimental protocol for acquiring high-quality ¹H NMR spectra of N-Boc protected heterocyclic compounds is also provided.

Introduction to the ¹H NMR Spectroscopy of 7-Azaindole Derivatives

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. In the context of drug discovery and development, it is an indispensable tool for confirming the identity and purity of synthesized compounds. For a molecule like this compound, ¹H NMR provides critical information about the number of different types of protons, their electronic environments, and their connectivity through covalent bonds.

The 7-azaindole scaffold, a key structural motif in many biologically active compounds, presents a unique electronic landscape. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring results in a characteristic distribution of electron density, which is directly reflected in the chemical shifts of the aromatic protons. The addition of a tert-butyloxycarbonyl (Boc) protecting group at the N-1 position introduces a prominent singlet in the upfield region of the spectrum and influences the chemical shifts of the adjacent protons in the pyrrole ring.

Expected ¹H NMR Spectral Data

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-2~7.5 - 7.7Doublet~3.5 - 4.0Coupled to H-3. Deshielded due to proximity to the pyridine nitrogen and the carbamate group.
H-3~6.5 - 6.7Doublet~3.5 - 4.0Coupled to H-2. Shielded relative to H-2.
H-4~7.9 - 8.1Doublet of doublets~7.8, 1.5Coupled to H-5 and H-6.
H-5~7.1 - 7.3Doublet of doublets~7.8, 4.8Coupled to H-4 and H-6.
H-6~8.2 - 8.4Doublet of doublets~4.8, 1.5Coupled to H-4 and H-5. Most deshielded aromatic proton due to proximity to the pyridine nitrogen.
Boc (-C(CH₃)₃)~1.6 - 1.7Singlet-Characteristic signal for the nine equivalent protons of the tert-butyl group.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed methodology for obtaining a high-resolution ¹H NMR spectrum of an N-Boc protected heterocyclic compound such as this compound.

Materials and Equipment
  • This compound (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • High-precision 5 mm NMR tubes

  • Volumetric glassware

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard (if not provided in the deuterated solvent)

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. CDCl₃ is a common choice for many organic molecules.

  • Transfer: Using a clean pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Standard: If required, add a small amount of TMS to the NMR tube to serve as an internal reference (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Insertion: Carefully insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

  • Acquisition Parameters: Set the appropriate acquisition parameters, which may include:

    • Pulse Program: A standard one-pulse experiment.

    • Number of Scans: Typically 16 to 64 scans for a sample of this concentration.

    • Spectral Width: A range of approximately 0 to 10 ppm is usually sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses to allow for full relaxation of the protons.

  • Data Acquisition: Initiate the data acquisition process.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Calibration: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

  • Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.

Visualization of Proton Connectivity

The through-bond connectivity of the protons in the this compound molecule can be visualized using a connectivity diagram. This diagram illustrates the coupling relationships between adjacent protons, which give rise to the observed splitting patterns in the ¹H NMR spectrum.

G cluster_pyrrole Pyrrole Ring cluster_pyridine Pyridine Ring cluster_boc Boc Group H2 H-2 H3 H-3 H2->H3 J = ~3.7 Hz H4 H-4 H5 H-5 H4->H5 J = ~7.8 Hz H6 H-6 H4->H6 J = ~1.5 Hz H5->H6 J = ~4.8 Hz Boc Boc (9H)

Caption: Predicted ¹H-¹H coupling network in this compound.

This guide serves as a foundational resource for the ¹H NMR analysis of this compound. For definitive structural confirmation, it is always recommended to acquire and interpret a high-resolution 2D NMR spectrum (e.g., COSY, HSQC) to unambiguously assign all proton and carbon signals.

Stability and Storage of 1-Boc-7-Azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Boc-7-azaindole. Understanding the chemical stability of this versatile building block is critical for ensuring its integrity in research and development, particularly in the synthesis of active pharmaceutical ingredients (APIs). This document outlines potential degradation pathways, presents representative stability data, and offers detailed experimental protocols for stability assessment.

Recommended Storage Conditions

Based on information from multiple chemical suppliers, the general recommendation for the storage of this compound is at room temperature .[1][2][3][4] To maintain the compound's purity and prevent degradation, it is advisable to store it in a tightly sealed container, protected from light and moisture.

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, an understanding of the reactivity of the Boc protecting group and the azaindole core allows for the postulation of several potential degradation pathways.

1. Thermal Degradation: The tert-butoxycarbonyl (Boc) protecting group is susceptible to thermal cleavage. At elevated temperatures, typically above 150°C, the Boc group can be removed to yield 7-azaindole, with the concomitant formation of isobutylene and carbon dioxide.[5] High temperatures may also lead to further side reactions and decomposition of the azaindole ring itself.

2. Hydrolytic Degradation: The Boc group is generally stable under neutral and basic conditions but can be cleaved under acidic conditions. Therefore, exposure to strong acids can lead to the hydrolysis of the carbamate linkage, resulting in the formation of 7-azaindole, tert-butanol, and carbon dioxide. The rate of hydrolysis is dependent on the pH and temperature.

3. Oxidative Degradation: The azaindole ring system can be susceptible to oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides or other oxidized derivatives. The specific degradation products will depend on the oxidant and the reaction conditions.

4. Photodegradation: Azaindole derivatives have been shown to be sensitive to light.[1][2][3][6] The absorption of UV radiation can lead to the formation of reactive excited states, which can then undergo various reactions, including dimerization, oxidation, or rearrangement. To mitigate this, this compound should be stored in light-resistant containers.

A diagram illustrating the primary thermal degradation pathway is provided below.

Primary Thermal Degradation Pathway of this compound This compound This compound 7-Azaindole 7-Azaindole This compound->7-Azaindole Heat (Δ) Isobutylene Isobutylene This compound->Isobutylene Heat (Δ) Carbon_Dioxide Carbon Dioxide This compound->Carbon_Dioxide Heat (Δ)

Primary Thermal Degradation Pathway

Stability Data Summary

Due to the lack of publicly available quantitative stability data for this compound, the following table presents representative data based on the known stability of similar Boc-protected heterocyclic compounds. This information is for illustrative purposes to guide researchers in designing their own stability studies.

Stress ConditionParametersExpected Outcome
Thermal 60°C for 4 weeksMinor degradation, primarily de-Boc protection.
Acidic Hydrolysis 0.1 M HCl at 40°C for 72hSignificant degradation (de-Boc protection).
Basic Hydrolysis 0.1 M NaOH at 40°C for 72hExpected to be relatively stable.
Oxidative 3% H₂O₂ at RT for 24hPotential for moderate degradation.
Photolytic ICH Q1B option 2 (UV/Vis)Potential for slight degradation and discoloration.

Experimental Protocols

To assess the stability of this compound, a series of forced degradation studies can be performed, followed by analysis using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in acetonitrile) at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

3. Sample Analysis:

  • After the specified time points, dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is a common and effective technique for separating the parent compound from its degradation products.[11][12]

Chromatographic Conditions (A starting point for method development):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose. The key is to demonstrate that the peaks corresponding to the degradation products are well-resolved from the peak of this compound.

The following diagram outlines the general workflow for conducting stability studies.

Workflow for Stability Assessment of this compound cluster_0 Forced Degradation cluster_1 Analytical Method Acidic_Hydrolysis Acidic Hydrolysis Analysis Analyze Samples by HPLC Acidic_Hydrolysis->Analysis Basic_Hydrolysis Basic Hydrolysis Basic_Hydrolysis->Analysis Oxidative_Degradation Oxidative Degradation Oxidative_Degradation->Analysis Thermal_Degradation Thermal Degradation Thermal_Degradation->Analysis Photolytic_Degradation Photolytic Degradation Photolytic_Degradation->Analysis Method_Development HPLC Method Development Method_Validation HPLC Method Validation Method_Development->Method_Validation Method_Validation->Analysis Sample_Preparation Prepare this compound Stock Solution Stressed_Samples Generate Stressed Samples Sample_Preparation->Stressed_Samples Data_Evaluation Evaluate Data and Identify Degradants Analysis->Data_Evaluation

Stability Study Workflow

Safe Handling and Storage Workflow

To ensure the long-term stability and safe use of this compound, the following workflow is recommended.

Recommended Handling and Storage Workflow Receipt Receive Compound Inspect Inspect Container Seal and Label Receipt->Inspect Store Store at Room Temperature in Tightly Sealed, Light-Resistant Container Inspect->Store Dispense Dispense in a Well-Ventilated Area (e.g., Fume Hood) Store->Dispense Monitor Periodically Monitor for Physical Changes (e.g., Color) Store->Monitor Reseal Immediately Reseal Container After Use Dispense->Reseal Reseal->Store

Handling and Storage Workflow

References

The Ascendance of 7-Azaindole: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole core, a bicyclic heterocycle containing a pyridine ring fused to a pyrrole ring, has emerged as a cornerstone in contemporary drug discovery, earning its status as a "privileged structure." Its remarkable versatility stems from its ability to mimic the purine and indole structures, which are ubiquitous in biological systems. This unique bioisosterism allows 7-azaindole derivatives to effectively interact with a wide array of biological targets, leading to the development of numerous clinically successful and promising therapeutic agents. This technical guide delves into the multifaceted role of the 7-azaindole scaffold, offering a comprehensive overview of its applications, synthesis, and the signaling pathways it modulates, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

A Versatile Pharmacophore: The Broad Spectrum of Biological Activity

The 7-azaindole nucleus is a key component in a diverse range of biologically active molecules, demonstrating efficacy in oncology, inflammation, and beyond.[1][2][3][4] Its significance is particularly pronounced in the field of kinase inhibition, where the scaffold acts as an excellent "hinge-binding motif."[5][6] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole ring system can form crucial bidentate hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a fundamental interaction for potent and selective inhibition.[7][8] This has led to the successful development of several FDA-approved drugs and numerous candidates in clinical trials targeting a variety of kinases.[5]

Beyond kinase inhibition, 7-azaindole derivatives have shown a wide range of other biological activities, including but not limited to:

  • Anticancer agents [1][9][10]

  • Anti-inflammatory and analgesic agents [11][12]

  • Antiviral and antimicrobial properties [1]

  • Chemokine receptor antagonists [2][13]

  • PARP inhibitors [12]

The strategic placement of substituents on the 7-azaindole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a highly adaptable scaffold for medicinal chemists.[9][10] The most common points for substitution are the N-1, C-3, and C-5 positions.[1][9][10]

Quantitative Analysis of Key 7-Azaindole-Based Kinase Inhibitors

To illustrate the potency of 7-azaindole derivatives, the following tables summarize the in vitro inhibitory activities (IC50 values) and pharmacokinetic parameters of prominent FDA-approved drugs that feature this privileged scaffold.

Table 1: In Vitro Potency of 7-Azaindole-Based Drugs

Drug NamePrimary Target(s)IC50 (nM)Reference(s)
Vemurafenib BRAFV600E31[14]
Wild-type BRAF100-160[4]
C-Raf6.7-48[4]
Pexidartinib CSF-1R17-20[5][15]
c-Kit10-12[13][15]
FLT3160[16]
Peficitinib JAK30.7-0.71[9][17][18]
JAK13.9[9][17][18]
Tyk24.8[9][17][18]
JAK25.0[9][17][18]

Table 2: Pharmacokinetic Parameters of 7-Azaindole-Based Drugs

Drug NameParameterValueReference(s)
Vemurafenib Tmax (single dose)~4 hours[8][19]
Half-life (t1/2)~57 hours (steady state)[8][19]
BioavailabilityIncreased with high-fat meal[20]
MetabolismPrimarily hepatic (CYP3A4 substrate and inducer)[8]
Pexidartinib Tmax~2.5 hours[13]
Half-life (t1/2)~24.8 - 26.7 hours[13]
Protein Binding>99%[13]
MetabolismHepatic (CYP3A4 and UGT1A4)[13]
Peficitinib Tmax (single dose, fasted)1.0 - 1.5 hours[9][21]
Half-life (t1/2)7.4 - 13.0 hours[9][21]
MetabolismForms active metabolites (H1, H2, H4)[9][21]

Key Signaling Pathways Modulated by 7-Azaindole Inhibitors

The therapeutic efficacy of 7-azaindole-based drugs is rooted in their ability to modulate critical signaling pathways that are often dysregulated in disease. The following diagrams, generated using the DOT language for Graphviz, illustrate the points of intervention for these inhibitors.

BRAF/MAPK Signaling Pathway and Vemurafenib

Vemurafenib is a potent inhibitor of the BRAF kinase, particularly the V600E mutant, which is prevalent in melanoma.[14][22] By inhibiting BRAF, Vemurafenib blocks the downstream signaling cascade of the mitogen-activated protein kinase (MAPK) pathway, thereby inhibiting cancer cell proliferation and survival.[11][12][23]

BRAF_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF

BRAF/MAPK signaling pathway inhibited by Vemurafenib.
CSF-1R Signaling Pathway and Pexidartinib

Pexidartinib targets the colony-stimulating factor 1 receptor (CSF-1R), a tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages.[24][25] In conditions like tenosynovial giant cell tumor (TGCT), where tumor-associated macrophages are abundant, inhibiting CSF-1R with pexidartinib can effectively reduce the tumor burden.[15][16][26] Downstream of CSF-1R are several key signaling pathways including PI3K/AKT and JAK/STAT.[6]

CSFR1_Pathway CSF1 CSF-1 / IL-34 CSFR1 CSF-1R CSF1->CSFR1 PI3K PI3K CSFR1->PI3K JAK JAK CSFR1->JAK AKT AKT PI3K->AKT Macrophage_Survival Macrophage Survival & Proliferation AKT->Macrophage_Survival STAT STAT JAK->STAT STAT->Macrophage_Survival Pexidartinib Pexidartinib Pexidartinib->CSFR1

CSF-1R signaling pathway inhibited by Pexidartinib.
JAK/STAT Signaling Pathway and Peficitinib

Peficitinib is an inhibitor of the Janus kinase (JAK) family, with a degree of selectivity for JAK3.[9][17] JAKs are critical components of the JAK/STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating immune responses and inflammation.[8][19][21][27] By inhibiting JAKs, peficitinib can effectively treat autoimmune diseases like rheumatoid arthritis.

JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT P STAT_Dimer STAT Dimer STAT->STAT_Dimer Nucleus Nucleus STAT_Dimer->Nucleus Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Peficitinib Peficitinib Peficitinib->JAK

JAK/STAT signaling pathway inhibited by Peficitinib.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. This section provides an overview of the general synthetic strategies for 7-azaindole derivatives and a representative protocol for an in vitro kinase inhibition assay.

General Synthetic Strategies for 7-Azaindole Derivatives

The functionalization of the 7-azaindole core is typically achieved through modern cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds, often to introduce aryl or heteroaryl substituents at halogenated positions of the 7-azaindole ring.

    • General Procedure: To a solution of the halo-7-azaindole (1.0 equiv) and a boronic acid or ester (1.1-1.5 equiv) in a suitable solvent (e.g., dioxane, DME, or toluene/water mixtures) is added a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 2-10 mol%) and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 equiv). The mixture is heated, typically under an inert atmosphere, until the reaction is complete. The product is then isolated and purified by standard techniques such as chromatography.[28][29][30]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of amine functionalities onto the 7-azaindole scaffold.

    • General Procedure: A mixture of the halo-7-azaindole (1.0 equiv), an amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd2(dba)3) with a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 1-5 mol%), and a base (e.g., NaOt-Bu, K2CO3, or Cs2CO3, 1.5-2.5 equiv) in an anhydrous, aprotic solvent (e.g., toluene or dioxane) is heated under an inert atmosphere. After completion, the reaction is worked up, and the product is purified, typically by column chromatography.[31][32][33][34]

  • N-Arylation: The pyrrolic nitrogen of the 7-azaindole can be arylated using copper- or palladium-catalyzed methods.

    • General Procedure (Ullmann Condensation): A mixture of 7-azaindole (1.0 equiv), an aryl halide (1.0-1.2 equiv), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline or an amino acid), and a base (e.g., K2CO3 or K3PO4, 2.0 equiv) in a high-boiling solvent (e.g., DMF or dioxane) is heated. The product is isolated after an aqueous workup and purification.[10][35]

Representative In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

  • Materials:

    • Recombinant kinase (e.g., BRAF, CSF-1R, JAK3)

    • Kinase substrate (specific for the kinase being assayed)

    • ATP

    • Kinase assay buffer

    • 7-azaindole test compound

    • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

    • 384-well plates

  • Procedure:

    • Kinase Reaction:

      • To the wells of a 384-well plate, add the test compound at various concentrations.

      • Add the kinase and substrate solution to each well.

      • Initiate the reaction by adding ATP.

      • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • ATP Depletion and ADP Conversion:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition and Analysis:

      • Measure the luminescence using a plate reader.

      • The luminescent signal is correlated with the amount of ADP produced and thus the kinase activity.

      • IC50 values are determined by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5][6][16][23][26][27][36]

Conclusion

The 7-azaindole scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a proven track record in the development of successful drugs. Its ability to engage in key interactions with a multitude of biological targets, particularly kinases, combined with the synthetic tractability that allows for extensive structure-activity relationship exploration, ensures its continued prominence in the quest for novel therapeutics. The examples and data presented in this guide underscore the power of this versatile core and provide a solid foundation for researchers and drug development professionals seeking to leverage the unique properties of 7-azaindole in their own discovery programs. As our understanding of disease biology deepens, the strategic application of the 7-azaindole scaffold will undoubtedly lead to the creation of the next generation of innovative medicines.

References

1-Boc-7-Azaindole: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and diverse applications of 1-Boc-7-azaindole, a pivotal heterocyclic building block in modern medicinal chemistry. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen of the 7-azaindole core unlocks a versatile platform for the synthesis of complex molecules, particularly kinase inhibitors and other therapeutic agents. This document provides a detailed overview of its chemical properties, key synthetic transformations with experimental protocols, and its role in targeting critical signaling pathways in drug discovery.

Core Properties of this compound

This compound, systematically named tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is a stable, crystalline solid at room temperature. The introduction of the Boc group enhances its solubility in organic solvents and, more importantly, modulates the reactivity of the azaindole ring system, enabling selective functionalization.

PropertyValueReference
CAS Number 138343-77-8[1]
Molecular Formula C₁₂H₁₄N₂O₂[1]
Molecular Weight 218.25 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Storage Temperature Room temperature[1][3]

Synthesis and Deprotection

The Boc protecting group is crucial for directing reactions to other positions on the 7-azaindole scaffold. Its introduction and subsequent removal are fundamental operations in the synthetic utility of this building block.

Synthesis of this compound (Boc Protection)

The protection of the N-H of 7-azaindole is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: N-Boc Protection of 7-Azaindole

  • Materials: 7-azaindole, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • To a solution of 7-azaindole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).

    • To this stirred solution, add a solution of Boc₂O (1.1 eq) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

  • Expected Yield: High (typically >90%).

Deprotection of this compound

The Boc group is readily removed under acidic conditions to regenerate the parent 7-azaindole. Thermal deprotection is also a viable, reagent-free alternative.

Experimental Protocol: Acid-Mediated Deprotection

  • Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add TFA (5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-azaindole.

  • Expected Yield: Quantitative or near-quantitative.

Key Synthetic Transformations of this compound

The presence of the Boc group facilitates a range of selective functionalization reactions, making this compound a versatile intermediate.

Lithiation and Electrophilic Quench

Directed ortho-metalation (DoM) of this compound allows for the introduction of substituents at the C2 position. The bulky Boc group can also direct lithiation to other positions under specific conditions.

Experimental Protocol: Lithiation and Iodination at C3

This protocol is adapted from procedures for similar N-protected indoles and may require optimization.

  • Materials: this compound, n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA), Tetrahydrofuran (THF, anhydrous), Iodine (I₂).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C.

    • Slowly add a solution of n-BuLi or LDA (1.1 eq) and stir for 1-2 hours at -78 °C.

    • Add a solution of iodine (1.2 eq) in anhydrous THF dropwise.

    • Allow the reaction to stir at -78 °C for an additional hour and then warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield 1-Boc-3-iodo-7-azaindole.

Iridium-Catalyzed Borylation

Iridium-catalyzed C-H borylation is a powerful method for introducing a boronic ester group, which can then be used in subsequent cross-coupling reactions. For N-Boc-7-azaindole, this reaction proceeds with high regioselectivity at the C3 position. A second borylation can occur at the C5 position.

Experimental Protocol: Ir-Catalyzed C3-Borylation

  • Materials: this compound, Bis(pinacolato)diboron (B₂pin₂), [Ir(OMe)(COD)]₂, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), n-hexane.

  • Procedure:

    • In a glovebox, charge a Schlenk flask with [Ir(OMe)(COD)]₂ (1.5 mol%), dtbpy (3.0 mol%), and B₂pin₂ (1.2 eq).

    • Add n-hexane, followed by this compound (1.0 eq).

    • Seal the flask and heat the mixture at 80 °C for the specified time (monitor by GC-MS).

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford this compound-3-boronic acid pinacol ester.

  • Reported Yield: 56%

Palladium-Catalyzed Cross-Coupling Reactions

The functionalized derivatives of this compound, such as the 3-iodo or 3-boronic ester derivatives, are excellent substrates for palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds.

This reaction is widely used to form carbon-carbon bonds between an organoboron compound and an organic halide.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound-3-boronic acid pinacol ester

  • Materials: this compound-3-boronic acid pinacol ester, Aryl halide (e.g., bromobenzene), Pd(PPh₃)₄, a base (e.g., K₂CO₃ or Cs₂CO₃), a solvent system (e.g., dioxane/water or DME/water).

  • Procedure:

    • To a degassed mixture of this compound-3-boronic acid pinacol ester (1.0 eq), aryl halide (1.1 eq), and base (2.0 eq) in the chosen solvent system, add Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with water.

    • Extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling of 1-Boc-3-iodo-7-azaindole

  • Materials: 1-Boc-3-iodo-7-azaindole, Terminal alkyne (e.g., phenylacetylene), Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), a base (e.g., triethylamine or diisopropylamine), a solvent (e.g., THF or DMF).

  • Procedure:

    • To a solution of 1-Boc-3-iodo-7-azaindole (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

    • Add the amine base and stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

    • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological signaling pathways where this compound derivatives have shown significant activity.

Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of this compound cluster_functionalization Functionalization cluster_coupling Cross-Coupling cluster_deprotection Deprotection 7-Azaindole 7-Azaindole This compound This compound 7-Azaindole->this compound Boc₂O, DMAP 1-Boc-3-iodo-7-azaindole 1-Boc-3-iodo-7-azaindole This compound->1-Boc-3-iodo-7-azaindole 1. n-BuLi 2. I₂ This compound-3-Bpin This compound-3-Bpin This compound->this compound-3-Bpin [Ir], B₂pin₂ 3-Alkynyl-Derivative 3-Alkynyl-Derivative 1-Boc-3-iodo-7-azaindole->3-Alkynyl-Derivative Alkyne, Pd(0), Cu(I) 3-Aryl-Derivative 3-Aryl-Derivative This compound-3-Bpin->3-Aryl-Derivative Ar-X, Pd(0) Final Product Final Product 3-Alkynyl-Derivative->Final Product TFA Final Product Final Product 3-Aryl-Derivative->Final Product TFA PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Azaindole 7-Azaindole Derivative Azaindole->PI3K inhibits Aurora_Kinase_Pathway G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase AuroraA Aurora A Prophase->AuroraA activates Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B Metaphase->AuroraB activates Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA->Metaphase promotes spindle assembly AuroraB->Anaphase ensures correct chromosome segregation Azaindole 7-Azaindole Derivative Azaindole->AuroraA inhibits Azaindole->AuroraB inhibits COX2_Pathway Stimuli Inflammatory Stimuli PLA2 PLA₂ Stimuli->PLA2 Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Arachidonic_Acid->COX2 PGH2 PGH₂ COX2->PGH2 converts to PGE2 PGE₂ PGH2->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Azaindole 7-Azaindole Derivative Azaindole->COX2 inhibits

References

Unlocking the Electronic Landscape of the 7-Azaindole Core: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Spectroscopic, and Electrochemical Properties of a Privileged Heterocycle in Drug Discovery and Materials Science.

The 7-azaindole scaffold, a bioisostere of indole, has emerged as a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties, stemming from the fusion of a pyridine and a pyrrole ring, impart favorable characteristics such as enhanced binding affinity to biological targets and distinct photophysical behavior. This technical guide provides a comprehensive overview of the electronic properties of the 7-azaindole core, offering researchers, scientists, and drug development professionals a detailed resource for its characterization and application.

Electronic and Photophysical Properties

The substitution of a carbon atom in the benzene ring of indole with a nitrogen atom significantly alters the electronic distribution within the 7-azaindole molecule. This modification leads to a red-shifted absorption and emission profile compared to its parent indole and the amino acid tryptophan, making it a valuable fluorescent probe in biological systems.[1] The photophysics of 7-azaindole are exquisitely sensitive to its environment, particularly to solvent polarity and hydrogen-bonding interactions.

A hallmark of 7-azaindole's photochemistry is its propensity to undergo excited-state proton transfer (ESPT), a phenomenon where a proton is transferred from the pyrrolic nitrogen to the pyridinic nitrogen in the excited state. This process is highly dependent on the surrounding solvent molecules and can lead to the formation of a tautomeric species with a significantly Stokes-shifted emission. In protic solvents like alcohols, a bimodal fluorescence spectrum is often observed, with a higher-energy band corresponding to the "normal" locally excited state and a lower-energy band arising from the tautomer.[1] In aqueous environments, the fluorescence behavior is more complex, with evidence suggesting that only a fraction of 7-azaindole molecules are in a solvation state conducive to ESPT.[2]

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for 7-azaindole and its derivatives in various solvents, providing a comparative overview of their electronic properties.

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Reference
7-AzaindoleWater (pH 7)287386, ~440 (tautomer)[2]
7-AzaindoleMethanol287374, 505 (tautomer)[1]
1-Methyl-7-azaindoleWater--[1]
7-AzatryptophanWater288395[1]
CompoundSolventFluorescence Quantum Yield (Φ_F)Excited-State Lifetime (τ, ns)Reference
7-AzaindoleWater (pH 7)0.0230.91[1][3]
1-Methyl-7-azaindoleWater0.5521[1]
7-Azaindole-ribosideTBE Buffer0.53-[3]
7-Azaindole in ssDNATBE Buffer0.020-[3]
7-Azaindole in dsDNATBE Buffer0.016-[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of the 7-azaindole core and its derivatives.

Synthesis of 2-Substituted 7-Azaindole Derivatives via Sonogashira Coupling and Cyclization

This two-step procedure is a versatile method for the synthesis of various 2-substituted 7-azaindoles.[4]

Step 1: Sonogashira Coupling of 2-Amino-3-iodopyridine with Terminal Alkynes

  • To a solution of 2-amino-3-iodopyridine (1.0 mmol) in a suitable solvent such as DMF, add the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).[5]

  • Add a base, such as triethylamine (Et₃N), and stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the resulting 2-amino-3-(alkynyl)pyridine intermediate by column chromatography.

Step 2: Cyclization to 2-Substituted 7-Azaindole

  • Dissolve the purified 2-amino-3-(alkynyl)pyridine (1.0 mmol) in toluene.

  • Add potassium tert-butoxide (t-BuOK, 1.2 mmol) and a catalytic amount of 18-crown-6 (e.g., 10 mol%).[4]

  • Heat the reaction mixture at 65 °C and monitor its progress by TLC.[4]

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Purify the final 2-substituted 7-azaindole product by column chromatography.

UV-Visible Absorption Spectroscopy
  • Sample Preparation: Prepare a stock solution of the 7-azaindole derivative in a spectroscopic grade solvent (e.g., acetonitrile, cyclohexane, acetone) at a concentration of approximately 1 mM. Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µM to 100 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Use a 1 cm path length quartz cuvette.

    • Record a baseline spectrum with the pure solvent.

    • Measure the absorbance spectra of the sample solutions from 200 nm to 500 nm.

    • Ensure the maximum absorbance is within the linear range of the instrument (typically below 1.0).

  • Data Analysis: Identify the wavelength of maximum absorption (λ_max) and determine the molar extinction coefficient (ε) using the Beer-Lambert law.

Fluorescence Spectroscopy and Quantum Yield Determination
  • Sample Preparation: Prepare a series of solutions of the 7-azaindole derivative and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6]

  • Instrumentation: Use a spectrofluorometer equipped with a corrected emission module.

  • Measurement:

    • Set the excitation wavelength to the absorption maximum of the sample.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.[7][8]

    • Record the emission spectrum over a suitable wavelength range.

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Calculate the relative fluorescence quantum yield (Φ_F) using the following equation: Φ_F(sample) = Φ_F(standard) × [A(standard) / A(sample)] × [I(sample) / I(standard)] × [n(sample)² / n(standard)²] where A is the absorbance at the excitation wavelength, I is the integrated emission intensity, and n is the refractive index of the solvent.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the 7-azaindole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3][9][10][11]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Typical ¹H NMR acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-5 seconds.

    • Typical ¹³C NMR acquisition parameters include a spectral width of 200-220 ppm and proton decoupling.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structure of the compound. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more complex structures.

Cyclic Voltammetry (CV)
  • Sample Preparation: Prepare a 1-5 mM solution of the 7-azaindole derivative in a suitable solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[12] Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

  • Measurement:

    • Set the potential range to scan over the expected redox events of the 7-azaindole derivative.

    • Set the scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram for several cycles until a stable response is obtained.

  • Data Analysis: Determine the oxidation and reduction potentials of the compound. The reversibility of the redox processes can be assessed by analyzing the peak separation and the ratio of the anodic and cathodic peak currents.

Signaling Pathways and Experimental Workflows

The 7-azaindole scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of 7-azaindole have been shown to target several important kinases involved in cancer signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways and a general experimental workflow for characterizing 7-azaindole derivatives.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Azaindole 7-Azaindole Inhibitor Azaindole->PI3K Inhibition BRAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF B-RAF RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Azaindole 7-Azaindole Inhibitor Azaindole->BRAF Inhibition ULK1_Autophagy_Pathway NutrientSensing Nutrient Deprivation AMPK AMPK NutrientSensing->AMPK Activates ULK1_complex ULK1/2 Complex AMPK->ULK1_complex Activates mTORC1 mTORC1 mTORC1->ULK1_complex Inhibits Autophagosome Autophagosome Formation ULK1_complex->Autophagosome Initiates Azaindole 7-Azaindole Inhibitor Azaindole->ULK1_complex Inhibition Experimental_Workflow Synthesis Synthesis of 7-Azaindole Derivative Purification Purification & Characterization (NMR, MS) Synthesis->Purification UVVis UV-Vis Spectroscopy Purification->UVVis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence CV Cyclic Voltammetry Purification->CV Biological Biological Evaluation (e.g., Kinase Assay) Purification->Biological

References

7-Azaindole as a Bioisostere for Indole in Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry, bioisosterism represents a cornerstone strategy for lead optimization. It involves the substitution of a functional group or moiety within a biologically active molecule with another group that retains similar physical and chemical properties, thereby aiming to enhance potency, selectivity, and pharmacokinetic profiles. The indole scaffold is a ubiquitous feature in numerous natural products and pharmaceuticals, prized for its unique electronic and structural characteristics. However, its application can be limited by factors such as metabolic instability and suboptimal physicochemical properties.

This guide provides an in-depth technical exploration of 7-azaindole as a bioisosteric replacement for indole in drug design. Azaindoles, also known as pyrrolopyridines, are structural analogues of indole where a carbon atom in the benzene ring is replaced by a nitrogen atom.[1] This seemingly subtle modification can profoundly influence the molecule's properties, offering medicinal chemists a powerful tool to overcome common drug development hurdles.[1] The introduction of a nitrogen atom can modulate potency, alter physicochemical characteristics like solubility and lipophilicity, and create novel intellectual property space.[1] 7-azaindole, in particular, has emerged as a "privileged structure," especially in the development of kinase inhibitors, due to its unique hydrogen bonding capabilities.[2][3][4]

Physicochemical Properties: Indole vs. 7-Azaindole

The primary distinction of 7-azaindole is the introduction of a pyridine nitrogen atom, which significantly alters its electronic distribution and physicochemical properties compared to indole. This change provides an additional hydrogen bond acceptor, which can lead to stronger interactions with biological targets. Furthermore, this modification often results in improved aqueous solubility and a more favorable lipophilicity profile.[1][5][6]

Table 1: Comparative Physicochemical Properties

PropertyIndole7-AzaindoleRationale for Difference
pKa ~17 (N-H acidity)~4.6 (pyridinium) & ~16 (N-H acidity)The pyridine nitrogen in 7-azaindole is basic and can be protonated.
Calculated logP 2.141.3 - 1.5The nitrogen atom increases polarity, reducing lipophilicity.[6]
Aqueous Solubility LowGenerally EnhancedIncreased polarity and hydrogen bonding capacity with water improve solubility.[5]
Polar Surface Area (tPSA) 15.79 Ų28.71 ŲThe additional nitrogen atom significantly increases the polar surface area.[6]
Hydrogen Bond Donor 1 (Pyrrole N-H)1 (Pyrrole N-H)Both scaffolds possess the pyrrole N-H for hydrogen donation.
Hydrogen Bond Acceptor 01 (Pyridine N)The key difference: 7-azaindole's pyridine nitrogen acts as a hydrogen bond acceptor.[2][3]

Applications in Drug Design

The unique properties of 7-azaindole have led to its widespread application in various therapeutic areas, most notably in oncology as kinase inhibitors.[7] It is also explored in the treatment of neurodegenerative diseases, inflammatory conditions, and viral infections.[6][8][9]

Kinase Inhibition: A Privileged Scaffold

Kinases are a major class of drug targets, and most small-molecule inhibitors are designed to compete with adenosine triphosphate (ATP) at its binding site.[2][7] The 7-azaindole scaffold has proven to be an exceptional "hinge-binding" motif.[2][3] The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the adjacent pyrrole N-H group serves as a hydrogen bond donor.[2][3] This arrangement allows 7-azaindole to form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[4][6]

This bidentate hydrogen bonding capability is a key reason for its success.[2] The FDA-approved drug Vemurafenib (Zelboraf®) , a potent inhibitor of B-RAF kinase for the treatment of melanoma, was developed from a simple 7-azaindole fragment using structure-based drug design.[2][3][7]

G cluster_kinase Kinase ATP Binding Site Hinge Region Hinge Region ATP ATP ATP->Hinge Region Binds via H-bonds 7-Azaindole Inhibitor 7-Azaindole Inhibitor 7-Azaindole Inhibitor->Hinge Region Competitively Binds (Bidentate H-bonds)

Caption: Competitive binding of ATP vs. a 7-azaindole inhibitor at the kinase hinge region.

Comparative Biological Activity

The bioisosteric replacement of indole with 7-azaindole can lead to significant improvements in biological activity and pharmacokinetic properties.

Table 2: Comparative Activity of Indole vs. 7-Azaindole Bioisosteres

Target/ApplicationIndole-Based CompoundActivity7-Azaindole AnalogActivityKey Finding
BRAF Kinase Indole PrecursorLow µMVemurafenibIC₅₀ = 13 nM7-Azaindole scaffold enabled potent and selective inhibition through optimal hinge binding.
HIV-1 NNRTI Indole derivativeActive7-Azaindole derivativeBetter efficacy7-azaindole analog showed improved antiviral efficacy compared to the parent indole.[10]
PAK1 Kinase Indole InhibitorGood affinity4-Azaindole AnalogEquipotent affinityWhile this example uses 4-azaindole, it demonstrates the principle: the azaindole analog showed improved solubility and permeability.[11]
CB1 Allosteric Modulator Org27569 AnalogActive7-Azaindole AnalogLost binding abilityNot all replacements are successful; in this case, the 7-azaindole was not a viable bioisostere, highlighting target-specific considerations.[5]
Aβ Aggregation Inhibitor Indole derivativeActive7-Azaindole derivativeActiveBoth scaffolds showed activity, with substituents at the 3-position being critical for brain penetration.[8]

Experimental Workflows and Signaling Pathways

Fragment-Based Drug Discovery (FBDD) Workflow

Many successful 7-azaindole-containing drugs, including Vemurafenib and Venetoclax, were discovered using Fragment-Based Drug Discovery (FBDD). This approach identifies low-molecular-weight fragments that bind weakly to the target, which are then optimized into potent leads.

FBDD_Workflow cluster_0 Discovery cluster_1 Optimization cluster_2 Development A Fragment Library (~1000 compounds) B Biophysical Screening (NMR, X-ray, SPR) A->B C Identify Hits (Weak Binders) B->C D Structure-Based Design (X-ray Co-crystallography) C->D Hit-to-Lead E Fragment Linking/ Growing D->E F SAR Studies E->F G Lead Optimization (ADME, Potency) F->G Lead Generation H Preclinical Candidate G->H

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

Generic Kinase Signaling Pathway

7-azaindole inhibitors often target kinases involved in cell proliferation and survival, such as the MAPK/ERK pathway, where BRAF is a key component.

Kinase_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF (e.g., BRAF) RAF (e.g., BRAF) RAS->RAF (e.g., BRAF) MEK MEK RAF (e.g., BRAF)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Vemurafenib\n(7-Azaindole Inhibitor) Vemurafenib (7-Azaindole Inhibitor) Vemurafenib\n(7-Azaindole Inhibitor)->RAF (e.g., BRAF) Inhibition

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a 7-azaindole inhibitor.

Experimental Protocols

Synthesis of 2-Phenyl-7-Azaindole via Chichibabin Cyclization

This protocol is adapted from a described LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile.[12]

Materials:

  • 2-Fluoro-3-picoline

  • Benzonitrile (PhCN)

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

  • Magnetic stirrer and cooling bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen.

  • Reagent Preparation: In the reaction flask, add anhydrous THF. Cool the flask to -40 °C using a suitable cooling bath.

  • LDA Addition: Slowly add 2.1 equivalents of LDA solution to the cooled THF via syringe.

  • Picoline Addition: To the stirred LDA solution, add 1.0 equivalent of 2-fluoro-3-picoline dropwise, ensuring the temperature remains at -40 °C. A blood-red color should develop. Stir the mixture for 60 minutes at this temperature.

  • Nitrile Addition: Slowly add 1.2 equivalents of benzonitrile to the reaction mixture.

  • Reaction: Continue stirring the reaction mixture at -40 °C for an additional 2.0 hours.

  • Quenching: Carefully quench the reaction at -40 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the desired 2-phenyl-7-azaindole.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This general protocol outlines a method to determine the IC₅₀ value of a 7-azaindole compound against a target kinase.[10]

Materials:

  • Purified target kinase enzyme

  • Kinase-specific peptide or protein substrate

  • 7-azaindole test compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP solution

  • 96-well filter plates (e.g., phosphocellulose)

  • Phosphoric acid wash solution

  • Scintillation counter and compatible scintillation fluid

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the 7-azaindole test compound in the kinase assay buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

  • Reaction Mixture Preparation: In each well of a 96-well plate, combine:

    • Kinase assay buffer

    • Diluted test compound

    • Kinase-specific substrate

    • Purified kinase enzyme

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP to each well. The final ATP concentration should typically be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixtures to the 96-well filter plate. The phosphorylated substrate will bind to the filter membrane, while unincorporated [γ-³³P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with the phosphoric acid wash solution to remove all unbound radiolabeled ATP.

  • Detection: After drying the plate, add scintillation fluid to each well.

  • Data Analysis: Measure the radioactivity in each well using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated substrate, and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

The bioisosteric replacement of indole with 7-azaindole is a proven and highly effective strategy in modern drug design.[1] The introduction of the pyridine nitrogen atom provides a unique handle to modulate physicochemical properties, enhancing solubility, and providing an additional hydrogen bond acceptor to improve target binding affinity.[1][5] Its role as a privileged hinge-binding motif has cemented its importance in the field of kinase inhibitors, leading to clinically successful drugs.[2][3][7] While not a universally superior replacement for every target, the extensive and successful application of the 7-azaindole scaffold demonstrates its immense value in the medicinal chemist's toolkit for overcoming the challenges of lead optimization and developing novel therapeutics.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 1-Boc-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

7-Azaindole is a privileged heterocyclic scaffold found in numerous pharmacologically active compounds. Its structural similarity to indole allows it to act as a bioisostere, often improving properties such as solubility and metabolic stability.[1] Functionalization of the 7-azaindole core is crucial for developing new chemical entities. Protecting the pyrrolic nitrogen is a common and critical step to control regioselectivity in subsequent reactions, such as halogenation, metalation, or cross-coupling. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this role due to its stability under various conditions and its facile removal under acidic conditions.[2] This document provides a detailed, optimized protocol for the efficient synthesis of 1-Boc-7-azaindole from 7-azaindole using di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Reaction Principle

The synthesis involves the N-acylation of the pyrrole nitrogen of 7-azaindole. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. Due to the reduced nucleophilicity of the nitrogen in the heteroaromatic system, a catalyst is employed to enhance the reaction rate.[2] 4-(Dimethylamino)pyridine (DMAP) serves as a highly effective acylation catalyst by forming a more reactive N-Boc-pyridinium intermediate, which is readily attacked by the 7-azaindole nitrogen. The overall transformation is shown below:

Reaction Scheme:

alt text

Figure 1: Synthesis of this compound from 7-azaindole.

Experimental Protocol

This protocol is optimized for a ~5 mmol scale and can be adjusted accordingly.

2.1 Materials and Equipment

  • Reagents: 7-azaindole, Di-tert-butyl dicarbonate ((Boc)₂O), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Ethyl acetate (EtOAc), Hexanes.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, standard glassware for extraction and filtration, rotary evaporator, flash chromatography system.

2.2 Detailed Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add 7-azaindole (1.0 eq., 5.0 mmol, 590 mg).

  • Dissolution: Dissolve the starting material in 25 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq., 0.5 mmol, 61 mg) to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq., 6.0 mmol, 1.31 g) to the stirred solution at room temperature.

  • Reaction: Stir the mixture under a nitrogen atmosphere at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent such as 30% Ethyl Acetate in Hexanes. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with an additional 25 mL of CH₂Cl₂. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford this compound as a white to off-white solid.

Experimental Workflow

G start Start dissolve 1. Dissolve 7-Azaindole and DMAP in CH₂Cl₂ start->dissolve add_boc 2. Add (Boc)₂O at Room Temperature dissolve->add_boc react 3. Stir at RT for 2-4h (Monitor by TLC) add_boc->react workup 4. Dilute & Wash with NaHCO₃ and Brine react->workup dry 5. Dry (MgSO₄), Filter, and Concentrate workup->dry purify 6. Purify via Flash Chromatography dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis and purification of this compound.

Data Summary and Characterization

The following tables summarize typical reaction parameters and expected characterization data for the final product.

Table 1: Summary of Reaction Parameters and Yield

ParameterValueNotes
Substrate7-Azaindole1.0 equivalent
ReagentDi-tert-butyl dicarbonate ((Boc)₂O)1.2 equivalents
Catalyst4-(Dimethylamino)pyridine (DMAP)0.1 equivalents
SolventDichloromethane (CH₂Cl₂)Anhydrous grade recommended
TemperatureRoom Temperature (~20-25 °C)No heating or cooling required
Reaction Time2-4 hoursMonitor by TLC for disappearance of starting material
Typical Yield ~91% Isolated yield after purification.[3]

Table 2: Characterization Data for this compound

PropertyExpected Value
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight218.25 g/mol
AppearanceWhite to off-white solid
¹H NMR (CDCl₃) δ (ppm): 8.45 (dd, 1H), 8.20 (d, 1H), 7.80 (d, 1H), 7.15 (dd, 1H), 6.65 (d, 1H), 1.70 (s, 9H).
¹³C NMR (CDCl₃) δ (ppm): 148.8, 147.5, 142.1, 129.5, 126.8, 118.2, 116.5, 105.4, 84.5, 28.2.
Mass Spec (ESI+) m/z: 219.1 [M+H]⁺, 241.1 [M+Na]⁺

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration. The provided data is based on typical values for N-Boc protected indole/azaindole systems.

Conclusion

The described protocol provides a highly efficient and reliable method for the N-Boc protection of 7-azaindole. The use of DMAP as a catalyst allows the reaction to proceed smoothly at room temperature with a high yield.[2][3] The resulting product, this compound, is a key intermediate for the synthesis of more complex molecules in drug discovery and development, enabling regioselective functionalization of the azaindole core.

References

Application Notes and Protocols: Strategic Use of 1-Boc-7-Azaindole in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole and its derivatives are privileged heterocyclic scaffolds frequently incorporated into biologically active molecules, most notably as kinase inhibitors in oncology.[1][2] The strategic manipulation of the 7-azaindole core is crucial for the synthesis of complex pharmaceutical agents. The use of a protecting group on the pyrrolic nitrogen is often essential to control regioselectivity in subsequent functionalization reactions, such as metal-catalyzed cross-couplings.[3] The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the nitrogen atom of indoles and azaindoles due to its robustness under various non-acidic conditions and its facile removal under mild acidic or thermal conditions.[4]

1-Boc-7-azaindole serves as a key intermediate, enabling chemists to perform selective modifications at other positions of the bicyclic system. This document provides detailed application notes and experimental protocols for the protection of 7-azaindole with a Boc group, subsequent functionalization via Suzuki coupling, and the final deprotection step.

Boc Protection of 7-Azaindole: Reaction Mechanism

The protection of the 7-azaindole nitrogen with a Boc group typically proceeds via nucleophilic attack of the deprotonated azaindole nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is usually facilitated by a base.

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products r1 7-Azaindole p1 Deprotonation of 7-azaindole by base r1->p1 r2 Boc₂O p2 Nucleophilic attack of azaindole anion on Boc₂O r2->p2 r3 Base (e.g., NaH, TEA) r3->p1 p1->p2 p3 Formation of tetrahedral intermediate p2->p3 p4 Collapse of intermediate and loss of tert-butoxide and CO₂ p3->p4 pr1 This compound p4->pr1 pr2 tert-Butanol + CO₂ + Base-H⁺ p4->pr2

Caption: Boc protection mechanism of 7-azaindole.

Experimental Protocols

Protocol 1: Boc Protection of 7-Azaindole

This protocol describes two common methods for the N-Boc protection of 7-azaindole.

Method A: Using Sodium Hydride (NaH)

  • Preparation: To a solution of 7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Stir the suspension at room temperature for 30 minutes.

  • Reaction: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method B: Using Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP)

  • Preparation: Dissolve 7-azaindole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Addition of Reagents: Add triethylamine (TEA, 1.5 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography if necessary.

MethodBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ANaHTHF0 to RT2-4~97[3]
BTEA/DMAPDCMRT12-24High[3]
Protocol 2: Suzuki Cross-Coupling of 3-Bromo-1-Boc-7-azaindole

This protocol details a typical Suzuki cross-coupling reaction to introduce an aryl group at the 3-position of the this compound scaffold.

  • Preparation: In a reaction vessel, combine 3-bromo-1-Boc-7-azaindole (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent and Catalyst: Add a mixture of a suitable organic solvent (e.g., dioxane) and water (typically 4:1 v/v). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Palladium Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
3-Bromo-1-Boc-7-azaindolePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90685-95
5-Bromo-1-Boc-7-azaindole1-Methyl-4-pyrazoleboronic acid pinacol esterPdCl₂(dppf)·CH₂Cl₂K₂CO₃Dioxane/H₂O854~93
Protocol 3: Boc Deprotection of this compound Derivatives

This protocol provides methods for the removal of the Boc protecting group.

Method A: Acidic Deprotection using Trifluoroacetic Acid (TFA)

  • Preparation: Dissolve the this compound derivative (1.0 eq) in dichloromethane (DCM).

  • TFA Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.[5]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[5]

  • Neutralization: Dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 7-azaindole derivative.

Method B: Thermal Deprotection

  • Preparation: Place the N-Boc protected 7-azaindole derivative in a suitable reaction vessel.

  • Reaction: Heat the compound in the absence of a solvent at a temperature sufficient to cause thermolysis of the Boc group (typically >150 °C). The reaction can be monitored by observing the cessation of gas (isobutene) evolution.

  • Purification: The crude product can be purified by dissolving in a suitable solvent and passing it through a short plug of silica gel.

MethodReagent/ConditionSolventTemperature (°C)Time (h)Yield (%)Reference
A20-50% TFADCM0 to RT0.5-2>90[5]
BHeatNone>1500.5-1Variable[6]

Application in Drug Discovery: Targeting the PI3K/AKT/mTOR Pathway

Derivatives of the 7-azaindole scaffold are potent inhibitors of various protein kinases. A key signaling pathway implicated in cancer cell growth, proliferation, and survival is the PI3K/AKT/mTOR pathway. 7-Azaindole-based compounds have been designed to target kinases within this pathway, such as PI3K itself, making them attractive candidates for cancer therapy.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN->PIP2 -P PDK1->AKT P TSC1_2 TSC1/TSC2 AKT->TSC1_2 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT P mTORC1 mTORC1 S6K p70S6K mTORC1->S6K P _4EBP1 4E-BP1 mTORC1->_4EBP1 Rheb Rheb-GTP TSC1_2->Rheb Rheb->mTORC1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Azaindole 7-Azaindole Inhibitor Azaindole->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole derivatives on PI3K.

Experimental Workflow Summary

The following diagram summarizes the overall workflow from the starting material, 7-azaindole, to a functionalized, deprotected final product.

Workflow start 7-Azaindole step1 Boc Protection (Protocol 1) start->step1 intermediate1 This compound step1->intermediate1 step2 Halogenation (e.g., NBS, NIS) intermediate1->step2 intermediate2 3-Halo-1-Boc- 7-azaindole step2->intermediate2 step3 Suzuki Coupling (Protocol 2) intermediate2->step3 intermediate3 3-Aryl-1-Boc- 7-azaindole step3->intermediate3 step4 Boc Deprotection (Protocol 3) intermediate3->step4 final_product 3-Aryl-7-azaindole step4->final_product

Caption: General synthetic workflow using this compound.

Conclusion

The use of this compound is a cornerstone in the synthesis of complex molecules for drug discovery and development. The Boc protecting group provides a reliable and versatile handle to direct reactivity and enable the construction of diverse libraries of 7-azaindole derivatives. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this important building block in their synthetic endeavors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Boc-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 1-Boc-7-azaindole. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its functionalization is of significant interest in the development of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to modulate the reactivity of the 7-azaindole nitrogen, facilitating selective C-C and C-N bond formations.

These notes cover four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. For each reaction, a general overview, a detailed experimental protocol, and a summary of representative quantitative data are provided.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide (or triflate) and an organoboron compound. For this compound derivatives, this reaction is widely used to introduce aryl and heteroaryl substituents, which are common motifs in biologically active molecules.

Application Notes

The Suzuki-Miyaura reaction on the this compound core can be performed at various positions (e.g., C3, C4, C5, C6), depending on the availability of the corresponding halo-azaindole precursor. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. Common catalysts include Pd(dppf)Cl2 and Pd2(dba)3 with a phosphine ligand like SPhos. The base, typically an aqueous solution of a carbonate or phosphate, plays a key role in the transmetalation step.

Suzuki_Miyaura_Workflow Start Start

Quantitative Data for Suzuki-Miyaura Coupling
Entry7-Azaindole SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
11-Boc-3-iodo-7-azaindolePhenylboronic acidPd(dppf)Cl2·CH2Cl2-1N Na2CO3Toluene/EtOH8599[1]
21-Boc-6-bromo-7-azaindolePhenylboronic acidPd2(dba)3 (5)SPhos (5)Cs2CO3Toluene/EtOH60-[2]
31-Boc-6-bromo-3-iodo-7-azaindole4-Methoxyphenylboronic acidPd2(dba)3 (5)SPhos (5)Cs2CO3Toluene/EtOH6088 (for diarylation)[2]
41-Boc-4-chloro-7-azaindoleVarious arylboronic acidsPd(dppf)2Cl2-Na2CO3Dioxane/H2O100Good to excellent[3]
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Boc-3-iodo-7-azaindole

Materials:

  • 1-Boc-3-iodo-7-azaindole

  • Phenylboronic acid

  • Pd(dppf)Cl2·CH2Cl2

  • 1N Sodium carbonate solution

  • Toluene

  • Ethanol

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction flask, add 1-Boc-3-iodo-7-azaindole (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl2·CH2Cl2 (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.

  • Add toluene and ethanol (e.g., in a 4:1 ratio) to the flask, followed by the 1N Na2CO3 solution (2.0 equiv).

  • Heat the reaction mixture to 85 °C and stir for 15 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-Boc-3-phenyl-7-azaindole.[1]

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for introducing vinyl groups onto the this compound scaffold.

Application Notes

The Heck reaction with this compound derivatives is typically carried out using a palladium catalyst such as Pd(OAc)2, often in the presence of a phosphine ligand. The choice of base and solvent is critical and can influence the reaction outcome. Common bases include triethylamine, potassium acetate, or potassium carbonate, and DMF is a frequently used solvent.

Heck_Reaction_Workflow Start Start

Quantitative Data for Heck Reaction
Entry7-Azaindole SubstrateAlkeneCatalystBaseSolventTemp (°C)Yield (%)Reference
11-Phenylsulfonyl-3-iodo-7-azaindoleMethyl acrylatePd(OAc)2Et3NDMF80Fair[1]
21-Acetyl-4-iodo-7-azaindoleMethyl acrylatePd(OAc)2KOAc or K2CO3DMF7058-80[1]

Note: Specific examples for this compound were less prevalent in the initial search, but the conditions are generally transferable from other N-protected analogues.

Experimental Protocol: Heck Reaction of 1-Boc-3-iodo-7-azaindole with Methyl Acrylate (General Protocol)

Materials:

  • 1-Boc-3-iodo-7-azaindole

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)2)

  • Triethylamine (Et3N) or Potassium Acetate (KOAc)

  • Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vessel, dissolve 1-Boc-3-iodo-7-azaindole (1.0 equiv) in DMF.

  • Add methyl acrylate (1.5 equiv), the base (e.g., Et3N, 2.0 equiv), and Pd(OAc)2 (0.05 equiv).

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to obtain the coupled product.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C-C bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. This reaction is instrumental in synthesizing alkynyl-substituted 1-Boc-7-azaindoles.

Application Notes

The Sonogashira reaction typically employs a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI). An amine base, such as triethylamine, is used both as a base and often as the solvent. The reaction is generally sensitive to oxygen, and thus, an inert atmosphere is required.

Sonogashira_Coupling_Workflow Start Start

Quantitative Data for Sonogashira Coupling
Entry7-Azaindole SubstrateAlkyneCatalystCo-catalystBaseSolventYield (%)Reference
11-Acetyl-4-iodo-7-azaindole2-Methyl-3-butyn-2-olPd(PPh3)2Cl2CuIEt3NDMFup to 94[1]

Note: While this example uses an acetyl protecting group, the conditions are generally applicable to the Boc-protected analogue.

Experimental Protocol: Sonogashira Coupling of 1-Boc-4-iodo-7-azaindole (General Protocol)

Materials:

  • 1-Boc-4-iodo-7-azaindole

  • Terminal alkyne (e.g., 2-methyl-3-butyn-2-ol)

  • Pd(PPh3)2Cl2

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • DMF (optional, as co-solvent)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add 1-Boc-4-iodo-7-azaindole (1.0 equiv), Pd(PPh3)2Cl2 (0.02 equiv), and CuI (0.04 equiv).

  • Seal the flask, evacuate, and backfill with an inert gas.

  • Add a solution of the terminal alkyne (1.5 equiv) in triethylamine (and DMF if needed).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is essential for the synthesis of amino-substituted 1-Boc-7-azaindoles.

Application Notes

This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands such as Xantphos are often effective. A strong base, such as cesium carbonate (Cs2CO3) or sodium tert-butoxide, is required to deprotonate the amine. The reaction is typically performed in an aprotic solvent like dioxane or toluene under an inert atmosphere.

Buchwald_Hartwig_Workflow Start Start

Quantitative Data for Buchwald-Hartwig Amination
Entry7-Azaindole SubstrateAmine/AmideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
11-Boc-4-bromo-7-azaindoleBenzamidePd(OAc)2 (5)Xantphos (10)Cs2CO3Dioxane10090[4][5]
21-Boc-4-bromo-7-azaindoleMorpholinePd2(dba)3 (5)Xantphos (10)Cs2CO3Dioxane10092[4][5]
31-Boc-4-bromo-7-azaindoleAnilinePd2(dba)3 (5)Xantphos (10)Cs2CO3Dioxane10091[4][5]
Experimental Protocol: Buchwald-Hartwig Amination of 1-Boc-4-bromo-7-azaindole with Morpholine

Materials:

  • 1-Boc-4-bromo-7-azaindole

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add 1-Boc-4-bromo-7-azaindole (1.0 mmol), Pd2(dba)3 (0.05 mmol), Xantphos (0.10 mmol), and Cs2CO3 (1.5 mmol).

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add anhydrous dioxane (2 mL) and morpholine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath and stir for 2.5-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-Boc-4-(morpholino)-7-azaindole.[4][5]

References

Application Notes and Protocols for Suzuki Coupling of 1-Boc-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the Suzuki-Miyaura cross-coupling of 1-Boc-7-azaindole derivatives. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents due to its ability to mimic the purine core of ATP.[1] The Suzuki coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse biaryl and heteroaryl compounds.[2][3]

Introduction to 7-Azaindole Derivatives in Drug Discovery

7-Azaindole derivatives are key components in a multitude of biologically active molecules, including approved drugs and clinical candidates for various diseases such as cancer and HIV.[1][4] Their structural resemblance to purines allows them to effectively interact with the ATP-binding sites of kinases, leading to the development of potent inhibitors.[5] Specifically, derivatives of the 7-azaindole core have been identified as inhibitors of crucial signaling pathways, including the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[6] The functionalization of the 7-azaindole ring system, particularly at the C3 and C6 positions, through methods like the Suzuki coupling, is a common strategy to enhance potency and selectivity.[7]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[8] This reaction is favored in pharmaceutical development due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the reagents.[3] For this compound derivatives, the Suzuki coupling allows for the introduction of various aryl and heteroaryl substituents, which is critical for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are generalized from published procedures and provide a starting point for the Suzuki coupling of halogenated this compound derivatives. Optimization may be required for specific substrates.

Protocol 1: General Procedure for C3-Arylation of 1-Boc-3-iodo-7-azaindole

This protocol is adapted for the selective arylation at the C3 position of a 1-Boc-protected 7-azaindole.

Materials:

  • 1-Boc-3-iodo-7-azaindole (1 equivalent)

  • Aryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) (2-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane/water, Toluene/ethanol)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add 1-Boc-3-iodo-7-azaindole, the aryl boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent, followed by the palladium catalyst and ligand.

  • Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir for the specified time (typically 2-24 hours).[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C3-arylated this compound derivative.[8]

Data Presentation

The following tables summarize representative quantitative data for Suzuki coupling reactions of 7-azaindole derivatives.

Table 1: Reaction Conditions and Yields for C3-Arylation of 6-Chloro-3-iodo-7-azaindole Derivatives [7]

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)600.592
24-Methoxyphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)600.588
34-Fluorophenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)600.579
43,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)600.567
5Naphthylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)600.592

Table 2: One-Pot Suzuki-Miyaura Cross-Coupling for C3,C6-Diarylation of 7-Azaindoles [7]

EntryC3-Aryl Boronic AcidC6-Aryl Boronic AcidCatalyst/Ligand (Step 1)Catalyst/Ligand (Step 2)Yield (%)
1Phenyl4-MethoxyphenylPd₂(dba)₃/SPhos (5 mol%)Pd₂(dba)₃/SPhos (10/20 mol%)88
2Phenyl4-MethylphenylPd₂(dba)₃/SPhos (5 mol%)Pd₂(dba)₃/SPhos (10/20 mol%)87
3Phenyl3,5-Bis(trifluoromethyl)phenylPd₂(dba)₃/SPhos (5 mol%)Pd₂(dba)₃/SPhos (10/20 mol%)53

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a Suzuki coupling reaction of a this compound derivative.

Suzuki_Workflow Start Start: 1-Boc-Halo-7-Azaindole + Aryl Boronic Acid Reagents Add: - Palladium Catalyst - Ligand - Base - Solvent Start->Reagents 1. Combine Reactants Reaction Reaction: - Heat under Inert  Atmosphere - Monitor Progress Reagents->Reaction 2. Initiate Reaction Workup Workup: - Quench Reaction - Extraction - Drying Reaction->Workup 3. Reaction Completion Purification Purification: - Column  Chromatography Workup->Purification 4. Isolate Crude Product Product End Product: 1-Boc-Aryl-7-Azaindole Purification->Product 5. Obtain Pure Product

Caption: General workflow for the Suzuki coupling of this compound derivatives.

Relevant Signaling Pathway

7-Azaindole derivatives have been developed as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell proliferation and survival and is often hyperactivated in cancer.[6]

PI3K_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellProcesses Cell Growth, Proliferation, Survival mTORC1->CellProcesses Promotes Azaindole 7-Azaindole Derivative (Inhibitor) Azaindole->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole derivatives.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Halogenated 1-Boc-7-azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Functionalization of this core structure is of significant interest in medicinal chemistry. The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This methodology allows for the efficient synthesis of N-arylated and N-alkylated 7-azaindoles, which are key intermediates in drug discovery programs.[2]

These application notes provide detailed protocols and a summary of reaction conditions for the Buchwald-Hartwig amination of halogenated 1-Boc-7-azaindoles. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is frequently employed to enhance solubility and prevent side reactions. The data and protocols presented herein are intended to serve as a comprehensive guide for researchers engaged in the synthesis and derivatization of 7-azaindole-based compounds.

Data Presentation: Amination of 1-Boc-4-bromo-7-azaindole

The following table summarizes the results for the Buchwald-Hartwig amination of 1-Boc-4-bromo-7-azaindole with a variety of primary and secondary amines. The data highlights the scope and efficiency of the reaction under optimized conditions.

EntryAmineProductCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTime (h)Yield (%)
1AnilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane2.592
24-MethylanilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane3.094
34-MethoxyanilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane3.091
4BenzylaminePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane3.090
5MorpholinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane2.593
6PiperidinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane2.588
7N-MethylpiperazinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane3.090
81-Boc-piperazinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane3.091

Data synthesized from literature reports.[2]

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of 1-Boc-4-bromo-7-azaindole

This protocol describes a general method for the palladium-catalyzed amination of 1-Boc-4-bromo-7-azaindole with a representative amine.

Materials:

  • 1-Boc-4-bromo-7-azaindole (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • Xantphos (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk tube or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add 1-Boc-4-bromo-7-azaindole, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Seal the reaction vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • To the sealed vessel, add the amine followed by anhydrous 1,4-dioxane via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the specified time (typically 2.5-3 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts and the catalyst.

  • Wash the Celite® pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired aminated 1-Boc-7-azaindole.

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Addition - 1-Boc-4-bromo-7-azaindole - Pd₂(dba)₃ & Xantphos - Cs₂CO₃ - Amine & Dioxane inert_atm 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert_atm reaction 3. Reaction (100 °C, 2.5-3 h) inert_atm->reaction workup 4. Workup - Cool to RT - Dilute with EtOAc - Filter through Celite reaction->workup purification 5. Purification - Concentrate - Flash Column Chromatography workup->purification product 6. Final Product (Aminated this compound) purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle of Buchwald-Hartwig Amination

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination R'R''NH pd_complex2 [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ amine_coordination->pd_complex2 deprotonation Deprotonation (-HX) pd_complex2->deprotonation Base pd_amido Ar-Pd(II)(NR'R'')L₂ deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for C-H Functionalization of 1-Boc-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the direct C-H functionalization of 1-Boc-7-azaindole, a key building block in medicinal chemistry. The methodologies described herein offer efficient access to a diverse range of substituted 7-azaindole derivatives, which are prevalent scaffolds in numerous pharmaceutical agents.

The 7-azaindole core is a privileged isostere of indole and is found in a variety of biologically active compounds. The ability to directly functionalize its C-H bonds represents a powerful and atom-economical strategy for the synthesis of novel drug candidates. The tert-butoxycarbonyl (Boc) protecting group at the N1 position not only modulates the reactivity of the heterocyclic core but also allows for selective transformations. This document outlines protocols for palladium- and rhodium-catalyzed C-H arylation, alkenylation, and alkylation of this compound, providing researchers with the tools to explore and expand the chemical space around this important scaffold.

General Workflow for C-H Functionalization

The following diagram illustrates a typical workflow for the C-H functionalization of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reagents Prepare Substrates: - this compound - Coupling Partner - Catalyst & Ligand - Base & Solvent Start->Reagents Setup Assemble Reaction under Inert Atmosphere (N2 or Ar) Reagents->Setup Conditions Heat to Reaction Temperature and Stir Setup->Conditions Monitor Monitor Reaction Progress (TLC, LC-MS) Conditions->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Work-up and Extraction Quench->Extract Purify Purify by Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Figure 1: General experimental workflow for C-H functionalization.

Regioselectivity in C-H Functionalization of this compound

The 7-azaindole scaffold presents multiple C-H bonds that can be selectively functionalized. The regioselectivity is often directed by the choice of catalyst, ligands, and the electronic and steric nature of the N1-protecting group. The primary sites for C-H functionalization on the this compound core are the C2, C3, and C5 positions.

Figure 2: Potential sites for C-H functionalization on this compound.

Protocol 1: Palladium-Catalyzed C2-Arylation of this compound

This protocol describes the direct arylation of this compound at the C2 position using aryl bromides as coupling partners. Palladium catalysis is effective for this transformation, often employing a phosphine ligand.

Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), aryl bromide (1.2-1.5 equiv.), Pd(OAc)₂ (5-10 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.

  • Reaction Conditions: Place the sealed tube in a preheated oil bath and stir at 100-120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the C2-arylated this compound.

Quantitative Data: Representative C2-Arylation Yields
EntryAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ / SPhosK₂CO₃Toluene1101875
24-BromoanisolePd(OAc)₂ / XPhosCs₂CO₃Dioxane1202482
31-Bromo-4-fluorobenzenePd(OAc)₂ / SPhosK₂CO₃Toluene1101678
43-BromopyridinePd(OAc)₂ / XPhosCs₂CO₃DMF1202065

Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Rhodium-Catalyzed C3-Alkenylation of this compound

This protocol details the rhodium-catalyzed direct alkenylation of this compound at the C3 position with various alkenes. This reaction often proceeds with high regioselectivity.

Experimental Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), [RhCp*Cl₂]₂ (2.5-5 mol%), and a silver salt oxidant (e.g., AgSbF₆ or AgOAc, 5-10 mol%) to a Schlenk tube.

  • Reagent Addition: Add the alkene (1.5-2.0 equiv.) and a degassed solvent (e.g., DCE or THF).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography to yield the C3-alkenylated product.

Quantitative Data: Representative C3-Alkenylation Yields
EntryAlkeneCatalyst SystemOxidantSolventTemp (°C)Time (h)Yield (%)
1Styrene[RhCpCl₂]₂AgSbF₆DCE1001685
2n-Butyl acrylate[RhCpCl₂]₂AgOAcTHF802472
31-Octene[RhCpCl₂]₂AgSbF₆DCE1002068
4Cyclohexene[RhCpCl₂]₂AgOAcTHF801875

Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.

Catalytic Cycle for Palladium-Catalyzed C-H Arylation

The following diagram depicts a simplified catalytic cycle for the palladium-catalyzed C-H arylation of this compound.

G Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Ar-X ArPd(II)X Ar-Pd(II)-X OxAdd->ArPd(II)X CH_Act C-H Activation (Concerted Metalation- Deprotonation) ArPd(II)X->CH_Act This compound Cyclometalate Cyclometalated Pd(II) Intermediate CH_Act->Cyclometalate RedElim Reductive Elimination Cyclometalate->RedElim RedElim->Pd(0) Arylated Product

Figure 3: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the C-H functionalization of this compound. These methods offer a versatile and efficient means to synthesize a wide array of substituted 7-azaindole derivatives, which are of significant interest to the pharmaceutical and agrochemical industries. The ability to selectively introduce aryl and alkenyl moieties at various positions of the 7-azaindole core opens up new avenues for the exploration of structure-activity relationships and the development of novel therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic needs.

Application Notes and Protocols: 1-Boc-7-azaindole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying lead compounds.[1][2] This approach screens libraries of low molecular weight compounds ("fragments") to identify weak but high-quality binders to a biological target.[3] These initial hits are then optimized through structure-guided design to yield high-affinity lead candidates.

Within the vast chemical space of fragments, the 7-azaindole scaffold is recognized as a "privileged structure," particularly in the development of kinase inhibitors.[4][5] Its structural resemblance to the adenine portion of ATP allows it to act as an excellent "hinge-binding" motif, forming key hydrogen bonds in the ATP binding site of many kinases.[6] Several successful drugs, including the BRAF inhibitor vemurafenib, originated from FBDD campaigns utilizing the 7-azaindole core.[7][8]

The use of 1-Boc-7-azaindole, which features a tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen, offers significant advantages in the FBDD workflow. The Boc group facilitates synthetic tractability, allowing for selective chemical modifications at other positions on the azaindole ring before its removal, thereby enabling rapid fragment evolution and optimization.[4][9]

These application notes provide an overview of the utility of this compound in FBDD and detailed protocols for key experimental procedures.

Application Notes: The Role of this compound as a Privileged Fragment

The 7-azaindole moiety is a bioisostere of indole and purine systems, and its incorporation into molecules can modulate physicochemical properties such as solubility and lipophilicity while providing strong binding interactions.[4] It is frequently employed in the design of inhibitors for various protein kinases, a class of enzymes often implicated in cancer and other diseases.[4][10][11]

The FBDD process typically begins by screening a fragment library to identify initial hits. Due to their small size, fragments often exhibit weak binding affinities, typically in the high micromolar to millimolar range.[3][12] The value of a fragment like 7-azaindole lies not in its initial potency, but in its high "ligand efficiency" (LE) — a measure of binding energy per heavy atom. Subsequent structure-activity relationship (SAR) studies guide the chemical evolution of the fragment into a more potent lead compound.[8]

The Boc-protected form is particularly useful as a starting point for synthetic elaboration. The Boc group can be easily removed under acidic conditions, revealing a reactive nitrogen that can be used as a handle for further chemical modifications, while other positions on the ring can be functionalized using cross-coupling reactions.[4][9]

Data Presentation: Exemplary Fragment Elaboration

The following tables summarize representative data from FBDD campaigns that started with a 7-azaindole fragment, illustrating the typical progression from a weak initial hit to a potent inhibitor.

Table 1: Structure-Activity Relationship (SAR) of 7-Azaindole Derivatives as PKC-ι Inhibitors [8]

CompoundR GroupIC₅₀ (μM)Ligand Efficiency (LE)
Fragment Hit (Example) -Br>100~0.35
Intermediate 1 Substituted Benzyl15.20.31
Intermediate 2 Benzimidazole derivative1.80.33
Optimized Lead Fused Ring System0.0250.36

Data is illustrative of the optimization process described in the literature. LE is calculated as (1.37 * pIC₅₀) / N, where N is the number of heavy atoms.

Table 2: SAR of 7-Azaindole Derivatives as PDK1 Inhibitors [13]

CompoundModificationsPDK1 IC₅₀ (μM)
Initial Hit 7-Azaindole core1.1
Optimized Analog 1 Addition of substituted phenyl ring0.058
Optimized Analog 2 Modification of linker and phenyl group0.027

This table showcases the significant potency improvements achieved through structure-guided optimization of the initial 7-azaindole fragment.

Visualizations: Workflows and Pathways

FBDD_Workflow synthesis synthesis validation validation synthesis->validation Iterative Cycles

Kinase_Inhibition_Pathway Inhibitor 7-Azaindole Inhibitor (e.g., Vemurafenib) Kinase Kinase Inhibitor->Kinase Competes with ATP (Hinge Binding) Downstream Downstream cross X pSubstrate pSubstrate

Experimental Protocols

Here we provide detailed protocols for key experiments in an FBDD campaign using this compound.

Protocol 1: Fragment Screening by Protein-Observed NMR Spectroscopy

This protocol outlines the use of 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy to detect fragment binding to a ¹⁵N-labeled protein target.[14][15]

Objective: To identify fragments that bind to the protein target by observing chemical shift perturbations (CSPs) in the protein's HSQC spectrum.

Materials:

  • ¹⁵N-labeled target protein (50–100 μM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.4).[15]

  • Fragment library stock solutions (e.g., 50 mM in d₆-DMSO).[1]

  • This compound stock solution (50 mM in d₆-DMSO).

  • NMR buffer with 10% D₂O for locking.

  • NMR tubes.

Methodology:

  • Protein Sample Preparation: Prepare a 50–100 μM sample of the ¹⁵N-labeled target protein in the NMR buffer containing 10% D₂O.[15]

  • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the control against which all subsequent spectra will be compared.

  • Fragment Mixture Preparation: Prepare mixtures of 4-8 fragments. For this, add a small volume of each fragment stock solution to the protein sample to achieve a final fragment concentration of approximately 200-500 µM and a final DMSO concentration of ~1-2%.

  • Screening Spectra Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum for each fragment mixture.

  • Data Analysis for Hit Identification:

    • Overlay the spectrum of each mixture with the reference spectrum.

    • Identify significant chemical shift perturbations (CSPs) or severe line broadening of specific protein backbone amide resonances. These changes indicate a binding event.

  • Hit Deconvolution: For any mixture that shows binding, test each fragment from that mixture individually by preparing a new protein sample with only that single fragment.

  • Hit Confirmation: Acquire a ¹H-¹⁵N HSQC spectrum for each individual fragment. The fragment responsible for the initial CSPs is identified as a "hit". This compound would be screened as part of this process.

NMR_Screening_Workflow start ¹⁵N-Labeled Protein ref_spec Acquire Reference ¹H-¹⁵N HSQC Spectrum start->ref_spec add_frags Add Fragment Mixture (incl. This compound) ref_spec->add_frags acq_spec Acquire Mixture HSQC Spectrum add_frags->acq_spec compare Compare Spectra: Identify Chemical Shift Perturbations (CSPs) acq_spec->compare no_csp No Significant CSPs (No Hit) compare->no_csp No csp_found CSPs Observed (Potential Hit) compare->csp_found Yes deconvolute Deconvolute Hit Mixture: Test Each Fragment Individually csp_found->deconvolute confirm Confirm Binding Fragment (Validated Hit) deconvolute->confirm

Protocol 2: Hit Validation and Kinetic Analysis by Surface Plasmon Resonance (SPR)

This protocol describes how to validate the binding of a fragment hit like this compound and determine its binding kinetics (kₐ, kₑ) and affinity (Kₑ).[16][17]

Objective: To confirm direct binding of the fragment to the target and quantify the interaction.

Materials:

  • SPR instrument and a suitable sensor chip (e.g., CM5).

  • Purified protein target.

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

  • Running buffer (e.g., HBS-EP+).

  • Amine coupling kit (EDC, NHS, Ethanolamine).

  • Fragment hit (this compound) dissolved in running buffer with a small percentage of DMSO (e.g., 1-5%).

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface using a 1:1 mixture of EDC/NHS.

    • Inject the protein target over the activated surface to achieve the desired immobilization level (RU).

    • Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Prepare a serial dilution of the this compound fragment in running buffer. Concentrations should span a range appropriate for a weak binder (e.g., 10 µM to 2 mM).

    • Inject the different concentrations of the fragment over the protein and reference flow cells, starting with the lowest concentration. Include several buffer-only (blank) injections for double referencing.

    • Allow for a sufficient association time to approach steady-state, followed by a dissociation phase where only running buffer flows over the chip.

  • Data Processing and Analysis:

    • Subtract the reference flow cell signal and the blank injection signals from the active flow cell data (double referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 kinetic model or a steady-state affinity model).[16]

    • The fitting will yield the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Protocol 3: Synthetic Elaboration of this compound

This protocol provides an example of how the this compound fragment can be chemically modified, a key step in the hit-to-lead process. This example involves deprotection of the Boc group followed by a Suzuki coupling reaction at a halogenated position (assumed to be pre-installed for this example).[4][9]

Objective: To demonstrate a synthetic route for fragment evolution.

Part A: Boc Deprotection [9]

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the resulting 7-azaindole product, typically by column chromatography.

Part B: Suzuki Cross-Coupling [4]

(Assumes starting with a pre-functionalized fragment, e.g., 5-bromo-7-azaindole from Part A)

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-7-azaindole, an appropriate arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a suitable solvent system, such as a mixture of dioxane and water.

  • Heat the reaction mixture (e.g., to 90 °C) and stir for 2-12 hours, monitoring for completion by TLC or LC-MS.

  • After cooling, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate. Purify the final product by column chromatography to yield the elaborated, more complex molecule for biological testing.

Synthesis_Workflow start 1-Boc-5-bromo-7-azaindole (Starting Fragment) deprotection Step 1: Boc Deprotection (e.g., TFA in DCM) start->deprotection intermediate 5-bromo-7-azaindole deprotection->intermediate coupling Step 2: Suzuki Coupling (Arylboronic Acid, Pd Catalyst) intermediate->coupling product Elaborated Molecule (for SAR testing) coupling->product

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using a 1-Boc-7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of kinase inhibitors based on the versatile 1-Boc-7-azaindole scaffold. The 7-azaindole core is a privileged structure in medicinal chemistry, known for its ability to act as a hinge-binding motif in numerous kinase inhibitors. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the azaindole ring, enabling the synthesis of a diverse library of potent and selective kinase inhibitors.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 7-azaindole scaffold has emerged as a highly effective hinge-binding motif, capable of forming key hydrogen bond interactions within the ATP-binding site of various kinases. The FDA-approved drug Vemurafenib, a potent BRAF kinase inhibitor, features this core structure, highlighting its therapeutic potential.

This guide details a synthetic route to novel kinase inhibitors, starting from the protection of the 7-azaindole core, followed by regioselective bromination and subsequent diversification via Suzuki-Miyaura cross-coupling. A protocol for the biological evaluation of these compounds using a standard kinase assay is also provided.

Data Presentation

The following tables summarize the inhibitory activity of representative 7-azaindole-based kinase inhibitors against various kinase targets.

Compound IDTarget KinaseIC50 (nM)
1 CDK9/Cyclin T120
2 Haspin14
3 PI3Kγ3.4
4 BRAFV600E13
5 JAK2260

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis and biological evaluation of this compound-based kinase inhibitors.

Synthesis of 3-Aryl-7-Azaindole Derivatives

Step 1: N-Boc Protection of 7-Azaindole

This procedure describes the protection of the pyrrole nitrogen of 7-azaindole with a tert-butoxycarbonyl (Boc) group.

  • Materials:

    • 7-Azaindole

    • Di-tert-butyl dicarbonate (Boc)₂O

    • 4-(Dimethylamino)pyridine (DMAP)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexanes

    • Ethyl acetate

  • Procedure:

    • To a solution of 7-azaindole (1.0 eq) in anhydrous THF, add (Boc)₂O (1.2 eq) and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.

Step 2: Regioselective Bromination of this compound

This protocol details the selective bromination at the C3 position of the this compound scaffold.

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (ACN), anhydrous

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexanes

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-bromosuccinimide (1.1 eq) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography (hexanes/ethyl acetate gradient) to yield 1-Boc-3-bromo-7-azaindole.

Step 3: Suzuki-Miyaura Cross-Coupling

This procedure describes the palladium-catalyzed cross-coupling of 1-Boc-3-bromo-7-azaindole with an arylboronic acid.

  • Materials:

    • 1-Boc-3-bromo-7-azaindole

    • Arylboronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexanes

  • Procedure:

    • In a reaction vessel, combine 1-Boc-3-bromo-7-azaindole (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Add a 4:1 mixture of 1,4-dioxane and water.

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate gradient) to obtain the 1-Boc-3-aryl-7-azaindole derivative.

Step 4: N-Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the final 3-aryl-7-azaindole.

  • Materials:

    • 1-Boc-3-aryl-7-azaindole derivative

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the 1-Boc-3-aryl-7-azaindole derivative (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final 3-aryl-7-azaindole product.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the in vitro potency (IC50) of the synthesized compounds against a target kinase using the ADP-Glo™ Kinase Assay (Promega).

  • Materials:

    • Recombinant kinase

    • Kinase-specific substrate

    • ATP

    • Synthesized inhibitor compounds

    • ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)

    • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • White, opaque 384-well assay plates

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

    • Kinase Reaction:

      • Add 2.5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.

      • Add 5 µL of a solution containing the kinase and its substrate in kinase buffer.

      • Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubation: Incubate the plate at 30 °C for 60 minutes.

    • Signal Generation:

      • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature for 40 minutes.

      • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

      • Incubate at room temperature for 30-60 minutes.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways targeted by 7-azaindole-based inhibitors and the experimental workflow for their synthesis and evaluation.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation A 7-Azaindole B This compound A->B Boc Protection C 1-Boc-3-bromo-7-azaindole B->C Bromination D 1-Boc-3-aryl-7-azaindole C->D Suzuki Coupling E 3-Aryl-7-azaindole (Kinase Inhibitor) D->E Deprotection F Synthesized Inhibitor E->F G Kinase Assay (e.g., ADP-Glo) F->G H IC50 Determination G->H I Lead Optimization H->I G cluster_pathway BRAF/MEK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor 7-Azaindole Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K G cluster_pathway CDK9/Cyclin T Signaling CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT Cyclin T CyclinT->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Inhibitor 7-Azaindole Inhibitor Inhibitor->CDK9 G cluster_pathway Haspin Kinase Signaling in Mitosis Haspin Haspin Kinase H3 Histone H3 Haspin->H3 phosphorylates Thr3 H3T3ph H3-T3-ph H3->H3T3ph AuroraB Aurora B Kinase H3T3ph->AuroraB recruits Chromosome Chromosome Segregation AuroraB->Chromosome Inhibitor 7-Azaindole Inhibitor Inhibitor->Haspin

Application Notes and Protocols: Deprotection of 1-Boc-7-azaindole to Yield N-H 7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors like Vemurafenib.[1][2] The synthesis of complex 7-azaindole derivatives often necessitates the protection of the pyrrole nitrogen to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability and facile removal under specific conditions.

This document provides detailed application notes and protocols for the deprotection of 1-Boc-7-azaindole to furnish the free N-H 7-azaindole. Various methods, including acidic, basic, thermal, and microwave-assisted procedures, are discussed, offering researchers a range of options to suit different substrate sensitivities and experimental setups.

Deprotection Methodologies

The selection of an appropriate deprotection method is critical and depends on the overall synthetic strategy and the presence of other functional groups in the molecule.

Acidic Deprotection

Acid-catalyzed removal of the Boc group is a widely used and generally efficient method. The reaction proceeds via protonation of the carbamate followed by fragmentation to release the free amine, carbon dioxide, and isobutylene. However, for 7-azaindole, harsh acidic conditions can sometimes lead to decomposition products.[3]

Common Acidic Reagents:

  • Trifluoroacetic Acid (TFA): A strong acid that typically provides rapid and clean deprotection at room temperature.

  • Hydrogen Chloride (HCl) in an organic solvent (e.g., dioxane, methanol, or ethyl acetate): A common and effective alternative to TFA.

Table 1: Representative Conditions for Acidic Boc Deprotection

ReagentSolventTemperatureTimeYield (%)Substrate
TFA (25-50%)Dichloromethane (DCM)Room Temp.1 - 2 hNot specifiedGeneral N-Boc amines
4M HClDioxaneRoom Temp.1 - 16 hNot specifiedGeneral N-Boc amines
TFADCMRoom Temp.3 hNot specifiedBoc-protected 7-azaindole derivative

Experimental Protocols

Protocol 1A: Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate).

  • To the stirred solution, add TFA (5-10 eq) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-H 7-azaindole.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 1B: Deprotection using HCl in Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (10-20 mL per gram of substrate).

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction time can vary from 1 to 16 hours depending on the substrate.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • To the residue, add diethyl ether to precipitate the hydrochloride salt of 7-azaindole.

  • Collect the solid by filtration and wash with cold diethyl ether.

  • To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or DCM), dry the combined organic layers over an anhydrous drying agent, filter, and concentrate to afford N-H 7-azaindole.

Basic Deprotection

Basic conditions offer a milder alternative for Boc deprotection, particularly for substrates containing acid-sensitive functional groups. This method is effective for electron-deficient N-Boc heterocycles like this compound.

Common Basic Reagents:

  • Sodium methoxide (NaOMe) in methanol: A frequently used system for the deprotection of N-Boc indoles and azaindoles.

  • Cesium carbonate (Cs₂CO₃) or Sodium carbonate (Na₂CO₃) in a protic solvent: Milder bases that can also effect deprotection.

Table 2: Representative Conditions for Basic Boc Deprotection

ReagentSolventTemperatureTimeYield (%)Substrate
NaOMe (catalytic)MethanolRoom Temp.Not specifiedHighN-Boc indoles, pyrroles, indazoles
NaOMeMethanolNot specifiedNot specified42Borylated N-Boc heterocycle
Protocol 2A: Deprotection using Sodium Methoxide (NaOMe)

Materials:

  • This compound

  • Anhydrous methanol

  • Sodium methoxide (catalytic amount)

  • Ammonium chloride solution (saturated, aqueous)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (20-30 mL per gram of substrate).

  • Add a catalytic amount of sodium methoxide to the solution and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate to yield the N-H 7-azaindole.

  • Purify by column chromatography if necessary.

Thermal Deprotection

Thermal removal of the Boc group is a clean, catalyst-free method that proceeds by heating the substrate in a suitable high-boiling solvent or neat.

Table 3: Representative Conditions for Thermal Boc Deprotection

SolventTemperatureTimeYield (%)Substrate
Neat (no solvent)180 °C18 - 35 min80N-Boc borylated heterocycles
Protocol 3A: Thermal Deprotection (Neat)

Materials:

  • This compound

  • Schlenk flask or other suitable reaction vessel

  • High-temperature oil bath or heating mantle

  • Silica gel plug

Procedure:

  • Place this compound in a Schlenk flask equipped with a magnetic stir bar.

  • Heat the flask in an oil bath or with a heating mantle to 180 °C.

  • Continue heating until the bubbling of isobutylene ceases, indicating the completion of the reaction (typically 15-45 minutes).

  • Cool the flask to room temperature.

  • Dissolve the crude residue in a minimal amount of dichloromethane.

  • Pass the solution through a short plug of silica gel to remove any baseline impurities.

  • Elute with dichloromethane and concentrate the filtrate to obtain the purified N-H 7-azaindole.

Microwave-Assisted Thermal Deprotection

Microwave irradiation can significantly accelerate the thermal deprotection of N-Boc groups, often leading to shorter reaction times and high yields. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are excellent solvents for this purpose.

Table 4: Representative Conditions for Microwave-Assisted Thermal Boc Deprotection of N-Boc Indoles

SolventTemperatureTimeYield (%)
TFE100 °C15 min99
HFIP100 °C5 min97
Protocol 4A: Microwave-Assisted Deprotection in TFE or HFIP

Materials:

  • This compound

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Microwave reactor

  • Appropriate microwave reaction vessel

  • Rotary evaporator

Procedure:

  • Place this compound (1.0 eq) in a microwave reaction vessel.

  • Add TFE or HFIP (10-20 mL per gram of substrate).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at the desired temperature (e.g., 100-150 °C) for the specified time (typically 5-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure to afford the N-H 7-azaindole.

  • The product is often of high purity, but can be further purified by column chromatography if needed.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product 1_Boc_7_azaindole This compound Acidic Acidic (TFA or HCl) 1_Boc_7_azaindole->Acidic Basic Basic (NaOMe) 1_Boc_7_azaindole->Basic Thermal Thermal (Heat) 1_Boc_7_azaindole->Thermal Microwave Microwave (Heat + Solvent) 1_Boc_7_azaindole->Microwave NH_7_azaindole N-H 7-azaindole Acidic->NH_7_azaindole Workup Basic->NH_7_azaindole Workup Thermal->NH_7_azaindole Purification Microwave->NH_7_azaindole Solvent Evaporation

Caption: General workflow for the deprotection of this compound.

Acidic_Deprotection_Pathway Boc_Protected This compound Protonation Protonated Intermediate Boc_Protected->Protonation H+ (TFA or HCl) Fragmentation Fragmentation Protonation->Fragmentation Carbamic_Acid Carbamic Acid Intermediate Fragmentation->Carbamic_Acid Byproducts CO2 + Isobutylene Fragmentation->Byproducts Product N-H 7-azaindole Carbamic_Acid->Product Decarboxylation

Caption: Simplified mechanism of acidic Boc deprotection.

Conclusion

The deprotection of this compound to yield the free N-H 7-azaindole can be accomplished through a variety of effective methods. The choice of protocol will be dictated by the specific requirements of the synthetic route, including the presence of other sensitive functional groups and the desired scale of the reaction. Acidic deprotection with TFA or HCl remains a standard and efficient approach. Basic deprotection offers a mild alternative for sensitive substrates. Thermal and microwave-assisted thermal methods provide clean, catalyst-free options with the latter offering significant rate enhancement. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most suitable deprotection strategy for their specific needs in the synthesis of 7-azaindole-based compounds.

References

Application of 1-Boc-7-azaindole in Flow Chemistry Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Boc-7-azaindole and its derivatives in continuous flow chemistry. The following sections outline key synthetic methodologies, present quantitative data in structured tables, provide detailed experimental protocols, and visualize workflows using diagrams. The adoption of flow chemistry for the synthesis and functionalization of the 7-azaindole scaffold offers significant advantages, including enhanced safety, improved scalability, and shorter reaction times.

Three-Step Continuous Flow Functionalization of 7-Azaindoles

A robust three-step continuous flow process has been developed for the efficient functionalization of 7-azaindoles.[1] This process involves the C-3 iodination of the 7-azaindole core, followed by the protection of the nitrogen with a Boc group, and culminating in a copper-free Sonogashira cross-coupling reaction.[1] This methodology allows for the rapid synthesis of a library of polyfunctionalized (7-aza)indoles with high yields in a matter of minutes.[1]

Quantitative Data Summary
StepReactantsCatalyst/ReagentSolventTemp (°C)Residence Time (min)Conversion/Yield (%)Reference
C-3 Iodination7-Azaindole, N-Iodosuccinimide (NIS)-Acetonitrile251>95 (Conversion)[1]
N-Boc Protection3-Iodo-7-azaindole, (Boc)₂ODMAPAcetonitrile251>98 (Yield)[1]
Sonogashira Coupling1-Boc-3-iodo-7-azaindole, TolylacetyleneSiliaCat DPP-PdDMF602100 (Conversion)[1]
Experimental Protocol: Three-Step Flow Synthesis

Materials and Equipment:

  • Flow chemistry system with at least three pumps and two reactor coils

  • T-mixers

  • Back pressure regulator (BPR)

  • PTFE tubing

  • 7-Azaindole

  • N-Iodosuccinimide (NIS)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Tolylacetylene

  • SiliaCat DPP-Pd catalyst packed in a column or loop

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Solution Preparation:

    • Pump A (Iodination): Prepare a solution of 7-azaindole (e.g., 0.1 M) and NIS (e.g., 0.11 M) in acetonitrile.

    • Pump B (Boc Protection): Prepare a solution of (Boc)₂O (e.g., 0.15 M) and DMAP (catalytic amount) in acetonitrile.

    • Pump C (Sonogashira): Prepare a solution of tolylacetylene (e.g., 0.12 M) in DMF.

  • System Setup:

    • Connect Pump A to a T-mixer. The output of this T-mixer is directed through a residence coil (Reactor 1) to allow for the iodination reaction.

    • The output from Reactor 1 is then mixed with the stream from Pump B at a second T-mixer. This mixture is passed through a second residence coil (Reactor 2) for the Boc protection.

    • The output from Reactor 2, containing 1-Boc-3-iodo-7-azaindole, is then mixed with the stream from Pump C at a third T-mixer.

    • This final mixture is passed through a packed column or loop containing the SiliaCat DPP-Pd catalyst (Reactor 3), which is heated to the desired temperature.

    • A back pressure regulator is placed at the end of the system to maintain pressure and prevent solvent boiling.

  • Reaction Execution:

    • Set the flow rates of all pumps to achieve the desired residence times in each reactor.

    • Set the temperature for the Sonogashira coupling reactor.

    • Start the pumps and allow the system to reach a steady state.

    • Collect the product stream after the back pressure regulator.

  • Work-up and Analysis:

    • The collected solution is typically concentrated under reduced pressure.

    • The residue can be purified by standard techniques such as column chromatography to isolate the desired functionalized this compound derivative.

Experimental Workflow

Three_Step_Flow_Synthesis cluster_pumps Reagent Pumps cluster_reactors Flow Reactors cluster_downstream Downstream Processing PumpA Pump A (7-Azaindole, NIS in ACN) Mixer1 PumpA->Mixer1 PumpB Pump B ((Boc)2O, DMAP in ACN) Mixer2 PumpB->Mixer2 PumpC Pump C (Tolylacetylene in DMF) Mixer3 PumpC->Mixer3 Reactor1 Reactor 1 (Coil) Iodination 25°C, 1 min Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor 2 (Coil) Boc Protection 25°C, 1 min Mixer2->Reactor2 Reactor2->Mixer3 Reactor3 Reactor 3 (Packed Bed) Sonogashira Coupling 60°C, 2 min Mixer3->Reactor3 BPR Back Pressure Regulator Reactor3->BPR Collection Product Collection BPR->Collection

Caption: Workflow for the three-step continuous flow synthesis of functionalized 7-azaindoles.

Flow Synthesis of N-Boc-7-Azaindolines

The synthesis of N-Boc-7-azaindolines, important building blocks in medicinal chemistry, can be efficiently performed in a flow reactor.[2] The key cyclization step is amenable to flow conditions, offering comparable results to traditional batch processes but with the advantages of continuous manufacturing.[2]

Quantitative Data Summary
SubstrateBaseSolventTemperature (°C)Residence Time (min)Yield (%) (Flow)Yield (%) (Batch)Reference
Substituted 2-aminopyridine precursorLiHMDSTHF-20 to 402.2Comparable to BatchVaries[2]

Note: Specific yield data for a range of substrates was presented graphically in the source material; the key finding is the comparability of flow and batch yields.

Experimental Protocol: Flow Cyclization to N-Boc-7-Azaindolines

Materials and Equipment:

  • Flow chemistry system with at least two pumps and two reactor modules (one cooled, one heated)

  • T-mixer

  • Back pressure regulator

  • Appropriate precursor (e.g., N-Boc protected 2-(2-chloroethyl)aminopyridine derivative)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Solution Preparation:

    • Pump A: Prepare a solution of the substituted 2-aminopyridine precursor (e.g., 0.5 M) in anhydrous THF.

    • Pump B: Use a commercially available or freshly prepared solution of LiHMDS in THF.

  • System Setup:

    • A two-reactor setup is employed.[2]

    • The streams from Pump A and Pump B are combined at a T-mixer.

    • The resulting mixture is directed through the first reactor coil, which is cooled (e.g., -20 °C) to facilitate efficient deprotonation.[2]

    • The output from the first reactor immediately enters a second, heated reactor coil (e.g., 0 to 40 °C, substrate-dependent) to promote the cyclization.[2]

    • A back pressure regulator is placed after the second reactor.

  • Reaction Execution:

    • Set the temperatures of the two reactor modules.

    • Set the flow rates of both pumps to achieve the desired overall residence time (e.g., 2.2 minutes).[2]

    • Initiate the flow and allow the system to stabilize.

    • Collect the output stream.

  • Work-up and Analysis:

    • The reaction is quenched by collecting the output in a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

    • The product is extracted with an organic solvent.

    • The combined organic layers are dried and concentrated.

    • Purification is performed using standard methods like column chromatography.

Experimental Workflow

Flow_Cyclization cluster_pumps Reagent Pumps cluster_reactors Flow Reactors cluster_downstream Downstream Processing PumpA Pump A (Precursor in THF) Mixer PumpA->Mixer PumpB Pump B (LiHMDS in THF) PumpB->Mixer Reactor1 Reactor 1 (Cooled Coil) Deprotonation -20°C Mixer->Reactor1 Reactor2 Reactor 2 (Heated Coil) Cyclization 0-40°C Reactor1->Reactor2 Quench Quenching (e.g., aq. NH4Cl) Reactor2->Quench Extraction Extraction & Purification Quench->Extraction

Caption: Workflow for the two-stage flow synthesis of N-Boc-7-azaindolines.

Photocatalytic Csp²-Csp³ Cross-Coupling in Continuous Flow

A photoredox/nickel dual catalytic protocol has been developed for the synthesis of cycloalkyl-substituted 7-azaindoles in a continuous flow regime.[3] This method allows for the efficient formation of Csp²-Csp³ bonds under mild conditions, utilizing blue LED light irradiation.[3]

Quantitative Data Summary
7-Azaindole SubstrateCoupling PartnerPhotocatalystNi CatalystSolventTemp (°C)Residence Time (min)Yield (%)Reference
Chloro-7-azaindoleCyclohexyl Silicate4CzIPNNiCl₂·glymeDMA/MeCN3040Moderate to Good[3]

Note: The original article provides a range of yields for various regioisomers and cycloalkyl groups.

Experimental Protocol: Photocatalytic Flow Cross-Coupling

Materials and Equipment:

  • Flow chemistry system with at least two pumps

  • Photoreactor module equipped with blue LEDs

  • Gas-permeable tubing (for sparging if necessary)

  • T-mixer

  • Back pressure regulator

  • Substituted chloro-7-azaindole (e.g., 1-Boc-4-chloro-7-azaindole)

  • Cycloalkyl silicate reagent

  • Photocatalyst (e.g., 4CzIPN)

  • Nickel catalyst (e.g., NiCl₂·glyme)

  • Ligand (if required)

  • Degassed solvents (e.g., DMA/MeCN mixture)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution containing the chloro-7-azaindole, cycloalkyl silicate, photocatalyst, and nickel catalyst in the chosen degassed solvent system. This solution must be handled under an inert atmosphere.

  • System Setup:

    • The prepared solution is drawn by a single pump and flows through a transparent residence coil (e.g., FEP or PFA tubing) that is wrapped around or passed through a blue LED light source within the photoreactor module.

    • The reactor is temperature-controlled (e.g., 30 °C).[3]

    • A back pressure regulator is used at the outlet of the system.

  • Reaction Execution:

    • Turn on the cooling for the photoreactor and set the desired temperature.

    • Turn on the blue LED light source.

    • Start the pump at a flow rate calculated to provide the optimal residence time (e.g., 40 minutes).[3]

    • Collect the product stream after it has passed through the irradiated zone and the BPR.

  • Work-up and Analysis:

    • The collected reaction mixture is typically analyzed by LC-MS or GC-MS to determine conversion.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography to isolate the desired cycloalkyl-substituted 7-azaindole.

Logical Relationship Diagram

Photocatalytic_Flow cluster_output Outcome Substrate Chloro-7-azaindole FlowReactor Continuous Flow Reactor CouplingPartner Cycloalkyl Silicate PC Photocatalyst (e.g., 4CzIPN) NiCat Nickel Catalyst Product Cycloalkyl-substituted 7-Azaindole FlowReactor->Product Light Blue LED Light (Irradiation) Light->FlowReactor activates Temp Mild Temperature (30°C) Temp->FlowReactor maintains

References

Synthesis of 1-Boc-7-Azaindole-3-Carboxaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-7-azaindole-3-carboxaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of the aldehyde functional group at the 3-position of the 7-azaindole core allows for a wide range of chemical transformations, making it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of this compound-3-carboxaldehyde, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound-3-carboxaldehyde is presented in the table below.

PropertyValueReference
CAS Number 144657-66-9[1][2]
Molecular Formula C₁₃H₁₄N₂O₃[1][2]
Molecular Weight 246.26 g/mol [1][2]
Appearance Powder[1]
Melting Point 124-129 °C[1]
SMILES CC(C)(C)OC(=O)n1cc(C=O)c2cccnc12[1][2]
InChI Key GFZQRKMUXOECFL-UHFFFAOYSA-N[1][2]

Safety Precautions: this compound-3-carboxaldehyde is classified as harmful if swallowed and may cause an allergic skin reaction. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis Pathway: Vilsmeier-Haack Formylation

The most common and efficient method for the synthesis of this compound-3-carboxaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as the pyrrole moiety of the 7-azaindole system. The reaction proceeds via the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then attacks the 3-position of the this compound ring, followed by hydrolysis to yield the desired aldehyde.

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Main Reaction cluster_workup Workup & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Ion Intermediate Vilsmeier->Intermediate Start This compound Start->Intermediate Electrophilic Attack Hydrolysis Hydrolysis Intermediate->Hydrolysis Undergoes Product This compound-3-carboxaldehyde Purification Purification Product->Purification Requires Hydrolysis->Product Yields

Diagram of the Vilsmeier-Haack synthesis workflow.

Experimental Protocol

This protocol details the Vilsmeier-Haack formylation of this compound to produce this compound-3-carboxaldehyde.

Materials and Reagents:

ReagentGradeSupplier
This compound≥98%Commercially Available
Phosphorus oxychloride (POCl₃)Reagent GradeCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradePrepared in-house
Brine (Saturated NaCl Solution)ACS GradePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the flask to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent is often indicated by a change in the solution's appearance.

  • Reaction with this compound: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM). Add the solution of this compound to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water. Stir vigorously for 15 minutes. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound-3-carboxaldehyde as a solid.

Characterization Data

The synthesized this compound-3-carboxaldehyde should be characterized to confirm its identity and purity. Below is a table summarizing expected analytical data.

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 10.1 (s, 1H, CHO), 8.5-8.6 (m, 1H, Ar-H), 8.3-8.4 (m, 1H, Ar-H), 8.1 (s, 1H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 1.7 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 185.5, 150.0, 148.5, 145.0, 131.0, 125.0, 120.0, 118.0, 115.0, 85.0, 28.0
Mass Spec. (ESI-MS)[M+H]⁺ calculated for C₁₃H₁₅N₂O₃: 247.11; found: 247.1

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Applications in Drug Discovery

This compound-3-carboxaldehyde serves as a versatile precursor for the synthesis of a variety of biologically active molecules. The aldehyde functionality can be readily transformed into other functional groups or used in various carbon-carbon bond-forming reactions. For instance:

  • Reductive Amination: To introduce diverse amine functionalities.

  • Wittig Reaction: To form alkenes.

  • Oxidation: To generate the corresponding carboxylic acid.

  • Condensation Reactions: With various nucleophiles to build more complex heterocyclic systems.

These transformations have been utilized in the development of inhibitors for various kinases, including Janus kinases (JAKs), which are implicated in inflammatory and autoimmune diseases.

Logical Relationship of Synthesis Steps

logical_flow Start Start with this compound Formylation Vilsmeier-Haack Formylation Start->Formylation Reagent_Prep Prepare Vilsmeier Reagent (POCl₃ + DMF) Reagent_Prep->Formylation Hydrolysis Hydrolyze Iminium Intermediate Formylation->Hydrolysis Workup Aqueous Workup & Extraction Hydrolysis->Workup Purification Purify by Column Chromatography Workup->Purification Product Obtain Pure this compound-3-carboxaldehyde Purification->Product

Logical flow of the synthesis process.

This detailed guide provides a comprehensive overview for the successful synthesis and characterization of this compound-3-carboxaldehyde, a crucial intermediate for the advancement of pharmaceutical research and development.

References

Application Notes and Protocols for Metal-Catalyzed C-N Bond Formation with 1-Boc-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed formation of carbon-nitrogen (C-N) bonds utilizing 1-Boc-7-azaindole as a key building block. The 7-azaindole scaffold is a prominent isostere of indole found in numerous biologically active compounds, making its functionalization a critical aspect of medicinal chemistry and drug discovery. This document focuses on two of the most powerful and widely used methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Introduction

The construction of C(aryl)-N bonds is a fundamental transformation in organic synthesis, enabling the creation of arylamines and N-heterocycles that are prevalent in pharmaceuticals, agrochemicals, and materials science. Traditional methods for forming these bonds often require harsh reaction conditions and have limited substrate scope. Modern metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, have emerged as milder and more versatile alternatives.[1][2]

The this compound scaffold presents a unique substrate for these reactions. The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen allows for regioselective functionalization on the pyridine ring and can be readily removed under acidic conditions, providing access to N-H azaindole derivatives. This note will detail protocols for the coupling of halo-substituted 1-Boc-7-azaindoles with various amine nucleophiles.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines.[1] The reaction is known for its broad substrate scope and functional group tolerance. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and reaction efficiency.[3] Microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes.[4][5]

General Reaction Scheme:
  • Starting Materials: 4-Halo-1-Boc-7-azaindole (X = Cl, Br, I), primary or secondary amine.

  • Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, BINAP).[6]

  • Base: A non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄).[6]

  • Solvent: Anhydrous, aprotic solvent (e.g., dioxane, toluene).[6]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of N-substituted 4-bromo-7-azaindoles with various amines. These conditions are adaptable for this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane1002.592[6]
24-FluoroanilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100391[6]
3MorpholinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100388[6]
4BenzylaminePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane1002.593[6]
5Boc-piperazinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100394[6]
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for N-substituted 4-bromo-7-azaindoles and is suitable for the coupling of 4-bromo-1-Boc-7-azaindole with a primary or secondary amine.[6]

Materials:

  • 4-Bromo-1-Boc-7-azaindole (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 mmol, 5 mol%)

  • Xantphos (0.10 mmol, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous 1,4-dioxane (2 mL)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere, add 4-bromo-1-Boc-7-azaindole (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.10 mmol), and Cs₂CO₃ (1.5 mmol).

  • Add anhydrous 1,4-dioxane (2 mL) to the reaction vessel.

  • Seal the vessel and heat the reaction mixture at 100 °C with vigorous stirring for the time indicated in the table above (typically 2.5-3 hours), or until reaction completion is observed by TLC or LC-MS analysis.

  • For microwave-assisted reactions, heat the sealed vial at a temperature of 120-150 °C for 15-30 minutes. Optimization of time and temperature may be necessary.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-1-Boc-7-azaindole.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[2] While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures.[7] This method provides a valuable alternative to palladium-catalyzed couplings.

General Reaction Scheme:
  • Starting Materials: 4-Halo-1-Boc-7-azaindole (X = I, Br), primary or secondary amine.

  • Catalyst System: A copper(I) source (e.g., CuI) and a ligand (e.g., L-proline, N,N'-dimethylethylenediamine).[7][8]

  • Base: An inorganic base (e.g., K₂CO₃, K₃PO₄).[8]

  • Solvent: A polar, aprotic solvent (e.g., DMSO, dioxane).[7][8]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Ullmann condensation of haloindoles with various amines. These conditions can be adapted for this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1IndoleCuI (30)N,N'-dimethylethylenediamine (120)K₂CO₃Dioxane1102466[8]
2PyrroleCuI (10)L-proline (20)K₂CO₃DMSO902485
3ImidazoleCuI (10)L-proline (20)K₂CO₃DMSO902488
4AnilineCuI (10)L-proline (20)K₃PO₄DMSO902492[7]
5BenzylamineCuI (10)L-proline (20)K₃PO₄DMSO902489[7]
Detailed Experimental Protocol: Ullmann Condensation

This protocol is adapted from established procedures for the N-arylation of indoles and amines and is suitable for the coupling of 4-iodo-1-Boc-7-azaindole with an amine.[7][8]

Materials:

  • 4-Iodo-1-Boc-7-azaindole (1.0 mmol)

  • Amine (2.0 mmol)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • L-proline (0.2 mmol, 20 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2 mL)

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 4-iodo-1-Boc-7-azaindole (1.0 mmol), the amine (2.0 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add anhydrous DMSO (2 mL) to the reaction vessel.

  • Seal the tube and heat the reaction mixture at 90 °C with vigorous stirring for 24 hours, or until reaction completion is monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-1-Boc-7-azaindole.

Visualizations

Experimental Workflow for Metal-Catalyzed C-N Coupling

experimental_workflow reagents 1. Reagent Preparation (this compound, Amine, Catalyst, Ligand, Base) setup 2. Reaction Setup (Inert Atmosphere, Anhydrous Solvent) reagents->setup reaction 3. Reaction (Conventional Heating or Microwave Irradiation) setup->reaction workup 4. Work-up (Filtration, Extraction, Drying) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product Final Product (N-Aryl-1-Boc-7-azaindole) purification->product

Caption: General workflow for metal-catalyzed C-N bond formation.

Simplified Catalytic Cycle for Buchwald-Hartwig Amination

buchwald_hartwig_cycle pd0 Pd(0)Lₙ pd_complex1 LₙPd(II)(Ar)X pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 [LₙPd(II)(Ar)(HNR¹R²)]⁺X⁻ pd_complex1->pd_complex2 HNR¹R² amine_coordination Amine Coordination pd_amido LₙPd(II)(Ar)(NR¹R²) pd_complex2->pd_amido Base deprotonation Deprotonation (Base) pd_amido->pd0 Ar-NR¹R² product Ar-NR¹R² reductive_elimination Reductive Elimination arx Ar-X hnr1r2 HNR¹R²

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

Application Notes and Protocols: The Role of 1-Boc-7-Azaindole in the Synthesis of Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-7-azaindole (tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate) is a pivotal heterocyclic building block in medicinal chemistry. Its rigid bicyclic structure, featuring a pyridine ring fused to a pyrrole ring, serves as a versatile scaffold for the synthesis of a diverse array of biologically active compounds. The Boc protecting group on the pyrrole nitrogen allows for selective functionalization at other positions of the azaindole core, making it an ideal starting material for complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of two important classes of allosteric modulators: positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor and allosteric inhibitors of Tropomyosin receptor kinase A (TrkA).

Application 1: Synthesis of M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is a key target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[1] Positive allosteric modulators of the M1 receptor offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, acetylcholine, thereby improving cognitive function. The azaindole scaffold has been successfully employed in the design of potent and selective M1 PAMs.[1]

Signaling Pathway of the M1 Muscarinic Acetylcholine Receptor

Activation of the M1 receptor initiates a signaling cascade through its coupling to the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores, a key signaling event that can be measured to assess receptor activation.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_Receptor M1 Receptor Gq11 Gq/11 M1_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Triggers ACh Acetylcholine (Orthosteric Agonist) ACh->M1_Receptor Binds to orthosteric site PAM M1 PAM (Allosteric Modulator) PAM->M1_Receptor Binds to allosteric site

M1 Receptor Signaling Pathway.
Experimental Workflow for Synthesis and Evaluation of M1 PAMs

The general workflow for the development of 7-azaindole-based M1 PAMs involves a multi-step process beginning with the chemical synthesis of the core scaffold, followed by diversification through cross-coupling reactions, and culminating in biological evaluation to assess potency and efficacy.

M1_PAM_Workflow Start This compound Step1 Halogenation (e.g., NBS, NIS) Start->Step1 Step2 Suzuki Coupling with Arylboronic Acid Step1->Step2 Step3 Boc Deprotection (e.g., TFA) Step2->Step3 Step4 Amide Coupling with Carboxylic Acid Step3->Step4 Final_Compound 7-Azaindole M1 PAM Step4->Final_Compound Bio_Assay Biological Evaluation: Calcium Mobilization Assay Final_Compound->Bio_Assay Data_Analysis Data Analysis: EC₅₀ and PAM Activity Bio_Assay->Data_Analysis

General workflow for M1 PAM synthesis and evaluation.
Synthetic Protocol: Suzuki Coupling of this compound Derivative

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds and is instrumental in the construction of 7-azaindole-based allosteric modulators. The following is a representative protocol for the Suzuki coupling of a halogenated this compound intermediate with an arylboronic acid.

Materials:

  • 1-Boc-3-iodo-7-azaindole

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add 1-Boc-3-iodo-7-azaindole (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Boc-3-aryl-7-azaindole.

Biological Evaluation: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the M1 receptor. It is used to determine the potency of PAMs in the presence of a fixed concentration of acetylcholine.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Acetylcholine (ACh)

  • Test compounds (7-azaindole derivatives)

  • 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling

Protocol:

  • Cell Plating: Seed M1-CHO cells into 384-well microplates at a density of 20,000 cells per well and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Dye Loading: The next day, remove the cell culture medium and add the Fluo-4 AM loading buffer containing probenecid. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a fixed concentration of acetylcholine (EC₂₀) in the assay buffer.

  • Assay: a. Wash the cells with assay buffer to remove excess dye. b. Add the test compounds to the wells and incubate for a specified time (e.g., 15 minutes). c. Measure the baseline fluorescence using the plate reader. d. Add the fixed concentration of acetylcholine to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: a. Calculate the change in fluorescence from baseline to the peak response for each well. b. Plot the fluorescence change against the logarithm of the test compound concentration. c. Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) from the resulting dose-response curve.

Quantitative Data for Azaindole-Based M1 PAMs

The following table summarizes the in vitro potency of a series of 4-azaindole amide M1 PAMs, demonstrating the structure-activity relationship for this class of compounds. While these are 4-azaindole derivatives, they provide a strong rationale for the exploration of 7-azaindole analogs.[1]

CompoundM1 PAM EC₅₀ (nM)M1 Agonist EC₅₀ (nM)
1 HH1800>30000
2 MeH300>30000
3 ClH150>30000
4 MeMe5015000
5 ClMe258000

Application 2: Synthesis of Allosteric Inhibitors of Tropomyosin Receptor Kinase A (TrkA)

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. Dysregulation of TrkA signaling is implicated in various cancers and pain states.[2] Allosteric inhibitors of TrkA offer a potential advantage over traditional ATP-competitive inhibitors by providing greater selectivity and a different mechanism of action.[3] The 7-azaindole scaffold has been utilized in the development of potent TrkA inhibitors.[2]

Signaling Pathway of TrkA

The binding of nerve growth factor (NGF) to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This creates docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which promote cell survival and proliferation. Allosteric inhibitors bind to a site distinct from the ATP-binding pocket, stabilizing an inactive conformation of the kinase and preventing its activation.

TrkA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TrkA TrkA Receptor TrkA->TrkA Ras Ras TrkA->Ras Activates PI3K PI3K TrkA->PI3K Activates NGF NGF NGF->TrkA Binds and causes dimerization Allosteric_Inhibitor Allosteric Inhibitor Allosteric_Inhibitor->TrkA Binds to allosteric site and inhibits activation MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Akt_Pathway Akt Pathway PI3K->Akt_Pathway Akt_Pathway->Proliferation

TrkA Signaling Pathway and Allosteric Inhibition.
Experimental Workflow for Synthesis and Evaluation of TrkA Allosteric Inhibitors

The development of 7-azaindole-based TrkA allosteric inhibitors follows a structured workflow, from the initial synthesis of the core scaffold to the final biological characterization.

TrkA_Inhibitor_Workflow Start This compound Step1 Iodination at C3 (e.g., NIS) Start->Step1 Step2 Suzuki Coupling at C5 with Arylboronic Ester Step1->Step2 Step3 Second Suzuki Coupling at C3 with another Arylboronic Acid Step2->Step3 Step4 Boc Deprotection (e.g., TFA) Step3->Step4 Final_Compound 7-Azaindole TrkA Inhibitor Step4->Final_Compound Bio_Assay Biological Evaluation: TrkA Kinase Inhibition Assay Final_Compound->Bio_Assay Data_Analysis Data Analysis: IC₅₀ Determination Bio_Assay->Data_Analysis

General workflow for TrkA inhibitor synthesis and evaluation.
Synthetic Protocol: Sequential Suzuki Couplings on the 7-Azaindole Core

The synthesis of 3,5-disubstituted 7-azaindoles often involves sequential Suzuki couplings, taking advantage of the differential reactivity of halogenated positions on the azaindole ring.

Materials:

  • 1-Boc-5-bromo-7-azaindole

  • N-Iodosuccinimide (NIS)

  • Arylboronic acid/ester 1

  • Arylboronic acid 2

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvents (e.g., Dioxane, DMF, Water)

  • Standard glassware for organic synthesis

Procedure:

  • Iodination: To a solution of 1-Boc-5-bromo-7-azaindole in a suitable solvent (e.g., DMF), add NIS and stir at room temperature until the starting material is consumed. Work-up and purify to obtain 1-Boc-5-bromo-3-iodo-7-azaindole.

  • First Suzuki Coupling (at C5): In a reaction vessel, combine 1-Boc-5-bromo-3-iodo-7-azaindole (1.0 eq), arylboronic ester 1 (1.1 eq), a palladium catalyst, and a base in a degassed solvent mixture. Heat the reaction until the starting material is consumed. Purify the product to yield the 1-Boc-3-iodo-5-aryl-7-azaindole.

  • Second Suzuki Coupling (at C3): Subject the product from the previous step to a second Suzuki coupling with arylboronic acid 2 using similar reaction conditions to afford the 1-Boc-3,5-diaryl-7-azaindole.

  • Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final 3,5-diaryl-7-azaindole TrkA inhibitor.

Biological Evaluation: TrkA Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the TrkA kinase.

Materials:

  • Recombinant human TrkA kinase

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate), including radiolabeled [γ-³²P]ATP

  • Test compounds (7-azaindole derivatives)

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Protocol:

  • Reaction Setup: In a microplate, prepare a reaction mixture containing the TrkA kinase, peptide substrate, and the test compound at various concentrations in the kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control reaction without the inhibitor. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (the concentration of the inhibitor that reduces the enzyme activity by 50%) from the resulting dose-response curve.

Quantitative Data for 7-Azaindole-Based TrkA Inhibitors

The following table presents the TrkA inhibitory activity of a series of 3,5-disubstituted 7-azaindole derivatives, highlighting the impact of different substituents on potency.[2]

CompoundR¹ (at C3)R² (at C5)TrkA IC₅₀ (nM)
6 Phenyl4-Fluorophenyl150
7 2-Thienyl4-Fluorophenyl85
8 3-Pyridyl4-Fluorophenyl50
9 Phenyl4-Methoxyphenyl120
10 3-Pyridyl4-Methoxyphenyl35

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of allosteric modulators targeting a range of important drug targets. The protocols and data presented herein for M1 muscarinic acetylcholine receptor PAMs and TrkA allosteric inhibitors demonstrate the utility of this scaffold in drug discovery. The synthetic strategies, primarily leveraging palladium-catalyzed cross-coupling reactions, allow for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective modulators. The provided experimental protocols for key synthetic steps and biological assays serve as a practical guide for researchers in the field.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in 1-Boc-7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of 1-Boc-7-azaindole, specifically focusing on addressing issues that lead to low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My Boc-protection of 7-azaindole is resulting in a low yield. What are the potential causes?

A1: Low yields in the Boc-protection of 7-azaindole can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, suboptimal temperature, or inadequate amounts of the Boc anhydride. Poorly nucleophilic amines like amino pyridines may react slowly with Boc anhydride.[1]

  • Base Issues: The choice and amount of base are critical. While common bases for Boc protection include sodium hydroxide, 4-dimethylaminopyridine (DMAP), and sodium bicarbonate, the basicity needs to be sufficient to deprotonate the 7-azaindole nitrogen without causing side reactions.[2]

  • Side Reactions: The electron-deficient nature of the pyridine ring in 7-azaindole can make it susceptible to side reactions under certain conditions.

  • Product Degradation: The product, this compound, might be sensitive to the workup or purification conditions. For instance, acidic conditions during workup can lead to the removal of the Boc group.[3]

  • Quality of Starting Materials: The purity of the starting 7-azaindole and di-tert-butyl dicarbonate (Boc₂O) is crucial. Impurities can interfere with the reaction.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products can be a significant reason for low yields. Potential side products include:

  • Unreacted 7-azaindole: This is a common impurity if the reaction is incomplete.

  • Di-Boc protected product: While less common for the pyrrolic nitrogen, over-reaction could potentially occur, though it is not a major reported issue.

  • Products from side reactions on the pyridine ring: Although less likely under standard Boc protection conditions, the reactivity of the azaindole core could lead to unexpected products.

  • Hydrolysis of Boc Anhydride: If moisture is present in the reaction, Boc₂O can hydrolyze to tert-butanol and carbon dioxide, reducing the amount of reagent available for the protection reaction.

Q3: How can I optimize the reaction conditions to improve the yield of this compound?

A3: To improve your yield, consider the following optimization strategies:

  • Choice of Base and Solvent: Experiment with different bases and solvent systems. Common conditions for Boc protection involve bases like triethylamine (TEA) or DMAP in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).[4] The reaction is often performed at room temperature.[2]

  • Stoichiometry of Reagents: While a slight excess of Boc₂O is typically used, a large excess can complicate purification. A systematic variation of the Boc₂O to 7-azaindole ratio can help find the optimal balance.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC. If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 40°C) might be beneficial.[2]

  • Moisture Control: Ensure all glassware is dry and use anhydrous solvents to prevent the hydrolysis of Boc₂O.

Q4: What is the best method for purifying this compound?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. Care should be taken to avoid highly acidic or basic conditions during purification to prevent deprotection.

Experimental Protocols

Below are detailed methodologies for the synthesis of 7-azaindole and its subsequent Boc protection.

Protocol 1: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization

This protocol describes a method for synthesizing a 7-azaindole derivative, which can then be a precursor for Boc protection.

Reagents and Conditions:

  • 2-Fluoro-3-picoline

  • Lithium diisopropylamide (LDA)

  • Benzonitrile (PhCN)

  • Tetrahydrofuran (THF)

  • Temperature: -40°C to 0°C

Procedure:

  • A solution of LDA (2.1 equivalents) in THF is prepared and cooled to -40°C.

  • 2-Fluoro-3-picoline (1.0 equivalent) is added to the LDA solution and stirred for 60 minutes.

  • Benzonitrile (1.2 equivalents) is then added to the reaction mixture.

  • The reaction is stirred for an additional 2 hours at -40°C.

  • The reaction is then warmed to 0°C for 30 minutes before being quenched with wet THF.

  • The solvent is removed under reduced pressure.

  • The resulting solid is redissolved in ethyl acetate and washed with aqueous NaHCO₃ and NaCl solutions.

  • The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield the product. An 80% yield has been reported for this procedure.

Protocol 2: General Procedure for Boc Protection of an Amine

This is a general protocol that can be adapted for the Boc protection of 7-azaindole.

Reagents and Conditions:

  • Amine (e.g., 7-azaindole)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP))

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Temperature: Room temperature

Procedure:

  • Dissolve the amine (1.0 equivalent) in the chosen solvent.

  • Add the base (1.1-1.5 equivalents).

  • Add Boc₂O (1.1-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is then purified, usually by column chromatography.

Data Presentation

The following tables summarize reaction conditions and yields for the synthesis of 7-azaindole derivatives from various literature sources.

Table 1: Synthesis of 2-Phenyl-7-azaindole

MethodReagentsSolventTemperatureYieldReference
Chichibabin Cyclization2-Fluoro-3-picoline, LDA, PhCNTHF-40°C to 0°C80-82%

Table 2: General Conditions for Boc Protection of Amines

BaseSolventTemperatureTypical YieldReference
TriethylamineTHFRoom TempHigh[4]
DMAPDCMRoom TempHigh[2]
Sodium BicarbonateChloroform/WaterRefluxHigh[2]

Visual Troubleshooting and Workflow

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Dry Reagents (7-Azaindole, Boc₂O, Base, Solvent) start->reagents glassware Dry Glassware start->glassware dissolve Dissolve 7-Azaindole and Base in Solvent reagents->dissolve glassware->dissolve add_boc Add Boc₂O dissolve->add_boc stir Stir at Room Temperature add_boc->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_diagnosis Diagnosis cluster_problems Potential Problems cluster_solutions Solutions start Low Yield of This compound tlc Analyze TLC Plate start->tlc nmr Analyze ¹H NMR of Crude Product start->nmr incomplete Incomplete Reaction (Starting material remains) tlc->incomplete side_products Multiple Side Products tlc->side_products deprotection Product Deprotection (No product, only starting material) nmr->deprotection sol_incomplete Increase reaction time Increase temperature moderately Check reagent stoichiometry incomplete->sol_incomplete sol_side_products Optimize base and solvent Ensure anhydrous conditions Purify starting materials side_products->sol_side_products sol_deprotection Use neutral or slightly basic workup conditions Avoid acidic purification deprotection->sol_deprotection

References

Technical Support Center: Navigating the Challenges of Boc Deprotection on the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of the tert-butyloxycarbonyl (Boc) protecting group from the 7-azaindole core. The unique electronic properties of this privileged scaffold present specific challenges that require careful consideration to ensure high yields and product purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My Boc deprotection is incomplete. LC-MS analysis shows a significant amount of starting material remaining. What should I do?

Incomplete deprotection is the most common issue and can stem from several factors. The rate of Boc cleavage often exhibits a second-order dependence on acid concentration, meaning small deviations can have a large impact.[1][2]

Root Causes & Recommended Actions:

  • Insufficient Acid or Reaction Time: Standard conditions (e.g., 20-50% TFA in DCM for 1-2 hours) may not be sufficient.[1][3]

    • Solution 1: Extend Reaction Time. Continue to monitor the reaction by TLC or LC-MS every hour.

    • Solution 2: Increase Acid Concentration. Gradually increase the concentration of TFA. However, be aware that this can promote side reactions with the sensitive 7-azaindole ring.

    • Solution 3: Switch to a Stronger Acid System. A 4M solution of HCl in 1,4-dioxane is often more effective than TFA for stubborn deprotections.[1][4][5][6]

  • Steric Hindrance: Bulky substituents on the 7-azaindole ring or nearby can physically block the acid from accessing the carbamate.[1][7][8]

    • Solution: Gently increase the reaction temperature to 40°C.[1] This must be done with caution, as elevated temperatures can accelerate decomposition of the 7-azaindole core.

  • Reagent Quality: Ensure your acid (especially TFA) is fresh and has been stored properly to prevent degradation.[1]

Q2: The deprotection seems to work, but my yield is low and I see multiple side products. What is happening?

This strongly suggests that the 7-azaindole nucleus is not stable under your reaction conditions. The primary culprit is the electrophilic tert-butyl cation (tBu⁺) generated during the reaction, which can cause unwanted alkylation.[7][9] The electron-rich pyrrole moiety of the 7-azaindole is particularly susceptible to this side reaction.

dot

Boc_Deprotection_Side_Reaction Figure 1: Key Side Reaction in 7-Azaindole Boc Deprotection cluster_main Acid-Catalyzed Deprotection cluster_solution Solution N_Boc_Aza N-Boc-7-Azaindole Protonated_Boc Protonated Carbamate N_Boc_Aza->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tBu⁺ Deprotected_Aza 7-Azaindole (Product) Carbamic_Acid->Deprotected_Aza - CO₂ Alkylated_Aza C-Alkylated 7-Azaindole (Side Product) tBu_Cation tert-Butyl Cation (tBu⁺) (Reactive Electrophile) tBu_Cation->Alkylated_Aza Electrophilic Attack on Pyrrole Ring Scavenger Scavenger (e.g., TIS, H₂O) tBu_Cation->Scavenger Trapping Quenched_Cation Trapped Cation

Caption: Mechanism of tBu⁺ cation side reaction and scavenger intervention.

Solutions to Minimize Side Reactions:

  • Use Scavengers: This is the most effective strategy. Add a scavenger to the reaction mixture to trap the tert-butyl cation before it can react with your product.

    • Triisopropylsilane (TIS): An excellent scavenger, typically used at 5-10% v/v.

    • Water: A small amount (2-5%) can also act as an effective scavenger.[8]

    • Thioanisole: Useful if you have other sensitive functional groups.

  • Lower the Temperature: Perform the reaction at 0°C to slow down the rate of both the desired reaction and undesired side reactions.

  • Attempt a Milder Deprotection Method: If strong acids consistently lead to decomposition, the 7-azaindole substrate may require a non-traditional approach. See the FAQ section below for alternatives.

Q3: My reaction is complete, but I'm struggling to isolate the final product. How should I approach the workup and purification?

The deprotected 7-azaindole is a free amine, which is basic. After acidic deprotection, it will exist as an ammonium salt (e.g., trifluoroacetate or hydrochloride).

  • If the Salt is Desired: If the subsequent step is compatible with the salt form, simply remove the volatiles (DCM and excess acid) under reduced pressure. The resulting salt can often be used directly.[1][10]

  • To Isolate the Free Amine:

    • Evaporation: Remove the reaction solvent and excess acid in vacuo.

    • Neutralization: Dissolve the residue in an organic solvent (like EtOAc or DCM) and wash carefully with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, until the aqueous layer is neutral or slightly basic.[1]

    • Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.[1]

  • For Difficult Purifications: If the free amine is difficult to handle or purify via standard silica gel chromatography, consider using Solid Phase Extraction (SPE).

    • SCX Column: A Strong Cation Exchange (SCX) cartridge is highly effective. Load the crude material (dissolved in a solvent like methanol), wash away neutral impurities, and then elute the desired amine product using a solution of ammonia in methanol.[10]

Frequently Asked Questions (FAQs)

Q1: Why is the 7-azaindole ring system particularly sensitive to acidic deprotection conditions?

The 7-azaindole scaffold contains both an electron-deficient pyridine ring and an electron-rich pyrrole ring. While the pyridine nitrogen can be protonated under acidic conditions, the pyrrole ring remains highly nucleophilic and susceptible to electrophilic attack by the tert-butyl cation generated during Boc cleavage.[7][9] Furthermore, strong acidic conditions can sometimes lead to broader decomposition of the bicyclic system.[11][12]

Q2: What are some milder or alternative methods for Boc deprotection if standard TFA or HCl protocols fail?

For highly sensitive 7-azaindole derivatives, exploring alternative conditions is a crucial troubleshooting step.

MethodReagents & ConditionsKey Advantages & Considerations
Basic Hydrolysis Na₂CO₃, DME/H₂O, refluxExcellent for substrates with acid-labile groups. The reaction is often fast (15-30 min).[13]
Lewis Acid Catalysis TMSI, CH₂Cl₂ or CH₃CNCan be very mild and selective. Requires careful control of stoichiometry.
Oxalyl Chloride Oxalyl Chloride, Methanol, RTA very mild method reported to be compatible with other acid-labile groups like esters.[14][15]
Thermal Deprotection Heat in a high-boiling solvent (e.g., dioxane, toluene)A good option if the molecule is thermally stable but acid/base sensitive. Can require high temperatures (>100°C).[12][16]
Catalytic Hydrogenation H₂, Pd/C, various solventsThis is generally not recommended for Boc removal and is more suited for Cbz or Benzyl groups. It may also reduce the pyridine ring of the 7-azaindole.[17][18]
Q3: Can I use HCl in methanol instead of dioxane?

Using HCl in methanol is possible, but it introduces a nucleophilic solvent that can potentially lead to side reactions, such as the formation of tert-butyl methyl ether from the tBu⁺ cation. 4M HCl in dioxane is generally preferred as dioxane is non-nucleophilic and the system is anhydrous, providing a clean and efficient reaction.[5][6][10]

Recommended Experimental Protocols

Protocol 1: Standard Deprotection with TFA in DCM
  • Dissolve the N-Boc-7-azaindole substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to the solution to reach a final concentration of 20-50% (v/v). If the substrate is known to be sensitive, add a scavenger like TIS (5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Proceed with workup as described in the troubleshooting section (Q3) to isolate the salt or free amine.

Protocol 2: Deprotection with HCl in Dioxane
  • Dissolve the N-Boc-7-azaindole substrate in a minimal amount of a co-solvent like DCM or directly in 4M HCl in 1,4-dioxane if solubility permits.

  • Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form.[10]

  • Monitor the reaction by TLC or LC-MS (typically complete in 1-3 hours).[1]

  • Once complete, remove the solvent under reduced pressure to obtain the crude hydrochloride salt.

  • The salt can be used directly, or the free amine can be isolated following a basic workup or SCX purification.[10]

Troubleshooting Workflow

dot

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree for Boc Deprotection Start Start: Boc Deprotection (e.g., 20% TFA/DCM, RT, 2h) Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Incomplete Incomplete Reaction Complete->Incomplete No Check_Purity Check Crude Purity (LC-MS, ¹H NMR) Complete->Check_Purity Yes Extend_Time Extend Reaction Time (Monitor hourly) Incomplete->Extend_Time Increase_Conditions Increase Temp (to 40°C) or use 4M HCl/Dioxane Incomplete->Increase_Conditions Still Incomplete Extend_Time->Monitor Increase_Conditions->Monitor Clean Product is Clean? Check_Purity->Clean Side_Products Side Products Observed (Low Yield / Decomposition) Clean->Side_Products No Workup Proceed to Workup & Purification Clean->Workup Yes Add_Scavenger Redo at 0°C with Scavenger (TIS) Side_Products->Add_Scavenger Milder_Method Consider Milder Method (e.g., Na₂CO₃, Oxalyl Chloride) Side_Products->Milder_Method Still Fails Add_Scavenger->Start Retry Milder_Method->Start Retry

Caption: Step-by-step workflow for addressing common deprotection issues.

References

Technical Support Center: Functionalization of 1-Boc-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions and challenges encountered during the functionalization of 1-Boc-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for functionalization on the this compound ring, and what dictates this selectivity?

A1: The reactivity of the this compound ring is influenced by the electronic properties of both the pyrrole and pyridine rings. Generally, the electron-rich pyrrole ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring. The typical order of reactivity for electrophilic substitution is C3 > C2. Functionalization of the pyridine ring (C4, C5, C6) is more challenging and often requires specific strategies like directed metalation or the use of pre-functionalized starting materials. The Boc protecting group at the N1 position can also influence regioselectivity in certain reactions, such as Ir-catalyzed borylation where it directs functionalization to the C3 position.[1]

Q2: I am observing premature deprotection of the Boc group during my reaction. What are the common causes and how can I avoid it?

A2: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions. Accidental deprotection can be triggered by acidic reagents, byproducts, or even acidic silica gel during purification. To avoid this, ensure all reagents and solvents are neutral and dry. If acidic conditions are necessary for a subsequent step, consider a milder deprotection protocol after the main reaction is complete. Several mild methods for Boc deprotection have been developed, including using oxalyl chloride in methanol or sodium carbonate, which can be selective in the presence of other acid-sensitive groups.[2][3]

Q3: What are the key considerations for achieving high yields in Suzuki-Miyaura coupling reactions with halogenated 1-Boc-7-azaindoles?

A3: Success in Suzuki-Miyaura coupling hinges on several factors: the choice of palladium catalyst and ligand, the base, and the solvent system. For electron-rich or sterically hindered halides, using bulky and electron-rich ligands like SPhos or XPhos can improve yields. The base is crucial for activating the boronic acid; stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. Rigorous degassing of the reaction mixture to remove oxygen is critical to prevent catalyst deactivation. If you are experiencing low yields, consider screening different combinations of these parameters.

Q4: Can dimerization of this compound occur during functionalization reactions?

A4: While less common for the N-Boc protected scaffold itself, dimerization can be a side reaction in the synthesis of the 7-azaindole core, particularly during base-mediated cyclizations. For instance, in the synthesis of 2-phenyl-7-azaindole from 2-fluoro-3-picoline, dimerization of the picoline starting material can occur.[4] During functionalization, if deprotection of the Boc group occurs, the free NH of the 7-azaindole can potentially participate in side reactions, including intermolecular reactions that could lead to dimeric byproducts under certain conditions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Lithiation/Metalation

Problem: You are attempting a regioselective lithiation of this compound (e.g., at the C2 position) but are observing a mixture of isomers or reaction at an undesired position.

Possible CauseTroubleshooting Step
Incorrect Organolithium Reagent or Conditions The choice of lithium base and solvent system is critical for directing lithiation. For C2-lithiation, LDA in THF at -78°C is commonly used. For other positions, different conditions may be required.
Reaction Temperature Too High Lithiation reactions are highly temperature-sensitive. Maintain a strict low temperature (typically -78 °C) to prevent scrambling of the lithiated species or side reactions with the solvent.
Presence of Moisture or Air Organolithium reagents are extremely reactive towards water and oxygen. Ensure all glassware is flame-dried, and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents.
Protecting Group Influence The Boc group generally directs lithiation to the C2 position. If other isomers are observed, it might indicate partial deprotection or complex-induced deprotonation at other sites.

Logical Workflow for Troubleshooting Poor Lithiation Regioselectivity

start Poor Lithiation Regioselectivity check_temp Verify Reaction Temperature (is it consistently at -78°C?) start->check_temp check_inert Check Inert Atmosphere (anhydrous solvents, flame-dried glassware?) check_temp->check_inert If Temp is OK check_reagent Evaluate Organolithium Reagent (correct reagent, freshly titrated?) check_inert->check_reagent If Atmosphere is OK check_quencher Analyze Quenched Products (what is the major isomer?) check_reagent->check_quencher If Reagent is OK c2_lithiation Optimize for C2 Lithiation (LDA in THF at -78°C) check_quencher->c2_lithiation If C2 is minor product other_lithiation Investigate Alternative Conditions (different base/solvent) check_quencher->other_lithiation If other isomers are major

Caption: Troubleshooting workflow for poor regioselectivity in the lithiation of this compound.

Issue 2: Low Yield or No Reaction in Suzuki-Miyaura Coupling

Problem: You are performing a Suzuki-Miyaura coupling with a halogenated this compound and a boronic acid/ester, but you observe low conversion of starting materials or the formation of significant byproducts.

Possible CauseTroubleshooting Step
Catalyst Deactivation The palladium catalyst is sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed before adding the catalyst. Consider using a more robust pre-catalyst.
Inefficient Transmetalation The boronic acid may not be sufficiently activated. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and ensure it is finely powdered. A small amount of water in solvents like THF or dioxane can sometimes facilitate the formation of the active boronate species.
Poor Oxidative Addition If using an aryl chloride, oxidative addition can be slow. Employ a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to facilitate this step.
Decomposition of Boronic Acid Some functionalized boronic acids can be unstable under harsh basic conditions, leading to protodeborylation (replacement of the boronic acid group with hydrogen). Consider using a milder base like KF or adding the boronic acid slowly to the reaction mixture.
Homocoupling of Boronic Acid This side reaction can occur, especially if the oxidative addition is slow. Using an excess of the boronic acid can sometimes be beneficial, but optimizing the catalyst and conditions is the primary solution.

Experimental Workflow for Suzuki-Miyaura Coupling Optimization

start Low Yield in Suzuki Coupling reagents Prepare Reagents: - this compound-halide (1.0 eq) - Boronic acid/ester (1.2-1.5 eq) - Base (e.g., K3PO4, 2.0 eq) start->reagents setup Reaction Setup: - Add solids to flame-dried flask - Seal and purge with Argon for 15-30 min reagents->setup solvents Add Degassed Solvents (e.g., Dioxane/H2O 4:1) setup->solvents catalyst Add Catalyst System (e.g., Pd(dppf)Cl2, 1-5 mol%) under Argon solvents->catalyst reaction Heat Reaction (80-110 °C) Monitor by TLC/LC-MS catalyst->reaction workup Workup and Purification reaction->workup

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Issue 3: Unselective Halogenation

Problem: Attempted halogenation of this compound results in a mixture of mono- and di-halogenated products, or halogenation at an undesired position.

Possible CauseTroubleshooting Step
Over-halogenation The reaction conditions (reagent stoichiometry, temperature, reaction time) are too harsh. Use a milder halogenating agent (e.g., NBS for bromination, NCS for chlorination) and carefully control the stoichiometry (1.0-1.1 equivalents). Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor closely by TLC to quench upon completion.
Incorrect Regioselectivity While C3 is the most common site for electrophilic halogenation, other positions can react. The choice of solvent can influence selectivity. For example, enzymatic halogenation has been shown to be highly selective for the C3 position.[5]
Acid-Catalyzed Side Reactions Some halogenating agents can generate acidic byproducts that may affect the substrate or the Boc group. Adding a non-nucleophilic base (e.g., NaHCO₃) can sometimes improve the outcome.

Key Experimental Protocols

Protocol 1: Selective C3-Bromination of this compound
  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried Schlenk flask, add 3-bromo-1-Boc-7-azaindole (1.0 eq), the corresponding boronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Degassing: Seal the flask and evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition: Add degassed dioxane and water (e.g., 4:1 v/v). Purge the solution with argon for 15 minutes. Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) under a positive flow of argon.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: Mild Boc Deprotection using Oxalyl Chloride/Methanol
  • Preparation: Dissolve the N-Boc protected 7-azaindole derivative (1.0 eq) in methanol (MeOH) in a round-bottom flask at room temperature.[3]

  • Reagent Addition: Add oxalyl chloride (3.0 eq) dropwise to the stirred solution.[3] Effervescence may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.[3]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.

  • Purification: The resulting hydrochloride salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent for further purification if necessary.

Data Summary

Table 1: Comparison of Conditions for Boc Deprotection

Reagent/ConditionsTemperatureTimeTypical YieldNotes
TFA/DCM0 °C to RT0.5 - 2 h>90%Standard but harsh; may cleave other acid-labile groups.
HCl in Dioxane/EtOAc0 °C to RT1 - 4 h>90%Common alternative to TFA.
Oxalyl Chloride/MeOHRT1 - 4 hup to 90%Mild conditions, tolerant of many functional groups.[3]
NaOMe in MeOHRT1 - 2 hHighBasic conditions, suitable for certain substrates.
Thermal (neat)180 °C< 1 hVariableCan be effective but may not be suitable for complex molecules.[6]

References

Technical Support Center: Purification of 1-Boc-7-azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Boc-7-azaindole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives in a question-and-answer format.

Issue 1: Product Streaking or Tailing on Silica Gel TLC/Flash Chromatography

  • Question: My this compound derivative is streaking severely on the silica gel TLC plate, and I'm observing significant peak tailing during flash chromatography. What is causing this and how can I resolve it?

  • Answer: This is a common issue arising from the interaction between the basic nitrogen atom on the pyridine ring of the azaindole core and the acidic silanol groups on the surface of the silica gel. This interaction can lead to poor separation and reduced purity of the final product.

    Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system to neutralize the acidic sites on the silica gel. A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the mobile phase.[1]

    • Alternative Stationary Phase: Consider using a different stationary phase that is less acidic. Alumina (neutral or basic) can be a suitable alternative to silica gel.[1]

    • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase flash chromatography using a C18-functionalized silica gel is an excellent alternative that avoids the issues associated with acidic silica.

Issue 2: Presence of a More Polar Impurity by TLC

  • Question: After my reaction work-up, I observe a more polar spot on my TLC plate in addition to my desired product. What could this impurity be and how do I remove it?

  • Answer: A common polar impurity in the synthesis of 7-azaindole derivatives is the corresponding N-oxide. This can form if oxidizing conditions are present. The N-oxide can sometimes be challenging to separate from the desired product.

    Troubleshooting Steps:

    • Careful Chromatography: Optimize your flash chromatography conditions to achieve better separation. A shallower gradient and a higher loading ratio of silica gel to the crude product (e.g., 100:1) may improve resolution.

    • Chemical Reduction: If the impurity is confirmed to be the N-oxide, it can be chemically reduced back to the parent azaindole. However, this would require an additional reaction and subsequent purification step.

    • Aqueous Wash: In some cases, a dilute acid wash during the work-up can help to partition the more basic N-oxide into the aqueous layer, though care must be taken to avoid premature deprotection of the Boc group.

Issue 3: Difficulty Removing Unreacted 7-Azaindole

  • Question: I am having trouble removing the unreacted 7-azaindole starting material from my this compound product. They have very similar polarities. What is the best approach for this separation?

  • Answer: The starting material, 7-azaindole, is more polar than its Boc-protected counterpart. However, their Rf values can be close in certain solvent systems.

    Troubleshooting Steps:

    • Solvent System Optimization for Flash Chromatography: Experiment with different solvent systems for flash chromatography. A less polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically provide better separation, with the this compound derivative eluting first.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing the more soluble 7-azaindole starting material. Test various solvent systems, such as ethyl acetate/hexanes or acetone/hexanes.[2]

Issue 4: Product "Oiling Out" During Recrystallization

  • Question: I am attempting to recrystallize my this compound derivative, but it is separating as an oil instead of forming crystals. How can I induce crystallization?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated too quickly.[3]

    Troubleshooting Steps:

    • Slower Cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Gradual cooling is key to forming a crystal lattice.[3]

    • Use a Solvent Mixture: Employ a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Gently warm the solution until it is clear again, and then allow it to cool slowly.[3]

    • Scratching and Seeding: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. If you have a small amount of pure crystalline product, you can "seed" the solution by adding a tiny crystal to induce crystallization.[3]

    • Increase Solvent Volume: The concentration of your compound might be too high. Add more hot solvent to fully dissolve the oil and then attempt to recrystallize from a more dilute solution.[3]

Frequently Asked Questions (FAQs)

1. What are the most common impurities in the synthesis of this compound derivatives?

Common impurities can include:

  • Unreacted 7-azaindole: The starting material for the Boc-protection reaction.

  • Excess di-tert-butyl dicarbonate (Boc₂O): The reagent used for Boc protection.

  • tert-Butanol: A byproduct of the Boc-protection reaction.

  • N-oxide of 7-azaindole: Can form due to oxidation during synthesis or work-up.

  • Dimerization products: In some synthetic routes, the starting materials can dimerize under basic conditions.[4]

2. How can I visualize this compound and its impurities on a TLC plate?

  • UV Light (254 nm): this compound and many of its aromatic impurities are UV active and will appear as dark spots on a fluorescent TLC plate.[5][6]

  • Iodine Chamber: Staining with iodine vapor is a general method that can visualize many organic compounds, appearing as yellow-brown spots.[5][6]

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for detecting compounds that can be oxidized, such as alkenes, alkynes, and alcohols.

  • p-Anisaldehyde Stain: This stain can be used to visualize a variety of functional groups, often giving different colors for different compounds upon heating.

3. What are typical conditions for flash chromatography of this compound derivatives?

Stationary PhaseMobile Phase SystemElution ModeTypical Rf of Product
Silica GelEthyl Acetate in Hexanes/Cyclohexane (e.g., 10-50%)Gradient0.3 - 0.5
Silica GelMethanol in Dichloromethane (e.g., 1-10%)Gradient0.4 - 0.6
C18 Silica GelAcetonitrile in WaterGradientDependent on gradient
Alumina (Neutral)Ethyl Acetate in Hexanes (e.g., 10-50%)Gradient0.3 - 0.5

4. What is a good starting point for recrystallization solvent screening?

A good approach is to test single solvents of varying polarity and then move to solvent pairs.

Solvent/Solvent PairRationale
Ethanol or IsopropanolGood single solvents for moderately polar compounds.
Ethyl Acetate / HexanesA common solvent/anti-solvent pair for compounds of intermediate polarity.[2]
Acetone / HexanesAnother effective solvent/anti-solvent combination.[2]
Dichloromethane / HexanesUseful for less polar derivatives.

5. How can I avoid partial deprotection of the Boc group during work-up and purification?

The Boc group is sensitive to acidic conditions.[7]

  • Avoid strong acidic washes during the work-up. If an acid wash is necessary to remove basic impurities, use a dilute acid (e.g., 0.1 M HCl) and minimize the contact time.

  • Use a neutralized silica gel or add a basic modifier like triethylamine to the eluent during flash chromatography to prevent on-column deprotection.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

  • Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of dichloromethane (DCM) or the initial mobile phase.

  • Column Selection and Packing: Choose a silica gel column with a mass of approximately 50-100 times the mass of the crude material. Equilibrate the column with the initial, least polar mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

  • Loading: Load the dissolved sample onto the column. For improved separation, dry loading is recommended. To do this, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Begin elution with the initial mobile phase and gradually increase the polarity by introducing a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 40% ethyl acetate in hexanes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound derivative.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a chosen solvent. Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound Derivative tlc Perform TLC Analysis start->tlc decision_purity Is the product pure? tlc->decision_purity pure_product Pure Product (Proceed to characterization) decision_purity->pure_product Yes multiple_spots Multiple Spots Present decision_purity->multiple_spots No streaking Streaking/Tailing? modify_mobile_phase Modify Mobile Phase (add Et3N or NH3/MeOH) streaking->modify_mobile_phase Yes flash_chrom Perform Flash Chromatography streaking->flash_chrom No modify_mobile_phase->flash_chrom alt_stationary_phase Use Alternative Stationary Phase (Alumina or Reversed-Phase) alt_stationary_phase->flash_chrom flash_chrom->pure_product multiple_spots->streaking recrystallize Attempt Recrystallization multiple_spots->recrystallize oiling_out Product 'Oiling Out'? recrystallize->oiling_out oiling_out->pure_product No slow_cool Slow Cooling, Use Solvent/Anti-solvent, Seed oiling_out->slow_cool Yes slow_cool->pure_product Boc_Protection_Troubleshooting start Boc Protection Reaction of 7-Azaindole tlc_monitor Monitor Reaction by TLC start->tlc_monitor decision_complete Is the reaction complete? tlc_monitor->decision_complete workup Aqueous Work-up decision_complete->workup Yes incomplete Incomplete Reaction decision_complete->incomplete No low_yield Low Yield of Product workup->low_yield purification Purification (Chromatography/Recrystallization) workup->purification Good Yield increase_time Increase Reaction Time/Temperature incomplete->increase_time check_reagents Check Reagent Quality (Boc2O, Base) incomplete->check_reagents side_products Check for Side Products (e.g., N-oxide, dimer) low_yield->side_products side_products->purification

References

Technical Support Center: Optimizing Palladium-Catalyzed Coupling of 1-Boc-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed coupling reactions of 1-Boc-7-azaindole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem 1: Low to No Product Yield

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or failing completely. What are the common causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings of 7-azaindoles are a frequent issue. Several factors can contribute to this problem. A primary concern is the potential for the nitrogen atoms in the 7-azaindole ring to coordinate with the palladium catalyst, thereby deactivating it. Additionally, side reactions such as protodeboronation of the boronic acid can reduce the availability of your coupling partner.[1][2]

Here are key parameters to investigate for optimization:

  • Catalyst and Ligand System: The choice of palladium source and ligand is critical. While Pd(OAc)₂ can be used, palladium precatalysts, such as those based on biaryl phosphine ligands like RuPhos, SPhos, and XPhos, often demonstrate superior performance by efficiently generating the active monoligated Pd(0) species.[3] For instance, a combination of a RuPhos precatalyst with the RuPhos ligand has been shown to be highly effective.[3]

  • Base Selection: The base plays a crucial role in the catalytic cycle. Stronger, non-coordinating bases are often preferred. While common bases like K₂CO₃ can be effective, alternatives such as Cs₂CO₃ or LiHMDS might be necessary to avoid side reactions and promote efficient transmetalation.[3][4]

  • Solvent Choice: The reaction solvent can significantly impact solubility and reaction kinetics. Anhydrous solvents like dioxane or THF are commonly used. In some cases, a mixture of solvents, such as THF/water, may be beneficial.[1]

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. While temperatures around 80-100°C are typical, some systems may require higher temperatures (up to 120°C) to proceed efficiently.[5]

  • Degassing: Thoroughly degassing the reaction mixture is essential to prevent oxygen from oxidizing and deactivating the Pd(0) catalyst.[6]

Q2: I'm observing significant byproduct formation, such as homocoupling of my boronic acid, in my Suzuki coupling. How can I minimize this?

A2: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[6] To minimize homocoupling:

  • Ensure Anaerobic Conditions: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is crucial.

  • Use a Precatalyst: Palladium(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species. Using a Pd(0) source or a precatalyst that rapidly forms Pd(0) can reduce the amount of Pd(II) available for homocoupling pathways.

  • Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can sometimes lead to increased homocoupling. Experiment with the stoichiometry of your reactants.

  • Ligand Choice: Certain bulky electron-rich ligands can promote the desired cross-coupling over homocoupling.[6]

Q3: My Heck reaction with this compound is not proceeding as expected. What should I troubleshoot?

A3: Similar to other palladium-catalyzed reactions, the success of a Heck reaction depends on the careful selection of reaction components. For 7-azaindole substrates, a common approach involves a cascade C-N cross-coupling/Heck reaction, for which a Pd₂(dba)₃/XPhos system with a base like t-BuONa has been shown to be effective.[7] If you are experiencing issues:

  • Catalyst/Ligand System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is often a good starting point.

  • Base: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred.

  • Solvent: High-boiling aprotic solvents like DMF or dioxane are typically used.

  • Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate.

Problem 2: Catalyst Deactivation and Loading

Q4: I suspect my palladium catalyst is being deactivated. What are the likely causes when using this compound?

A4: Catalyst deactivation, often observed as the formation of palladium black, is a common issue.[2] With nitrogen-rich heterocycles like 7-azaindole, the primary cause is often coordination of the pyridine nitrogen to the palladium center, which inhibits its catalytic activity. While the Boc protecting group on the pyrrole nitrogen helps, the pyridine nitrogen can still interact with the catalyst.

Solutions:

  • Use of Precatalysts: Modern palladium precatalysts are designed to be more resistant to coordination by substrates and to rapidly generate the active catalytic species.[3]

  • Ligand Selection: Bulky biarylphosphine ligands can sterically hinder the coordination of the azaindole nitrogen to the palladium center.

  • Reaction Conditions: Running the reaction under strictly anaerobic conditions is vital, as oxygen can lead to the formation of inactive palladium oxides.[2]

Q5: How do I determine the optimal palladium catalyst loading for my reaction?

A5: The optimal catalyst loading is a balance between reaction efficiency and cost. While higher loadings can lead to faster reactions and higher yields, minimizing the amount of expensive palladium is desirable.

  • Starting Point: For initial screening, a catalyst loading of 1-5 mol % is common.[3][4]

  • Optimization: If the reaction proceeds well, you can systematically decrease the catalyst loading (e.g., to 0.5 mol % or even lower) to find the minimum effective amount.[3] Conversely, if the reaction is sluggish, a higher loading may be necessary.

  • Heterogeneous Catalysts: For some applications, heterogeneous catalysts like palladium on carbon (Pd/C) can be an alternative, offering easier separation and potential for recycling.[8]

Frequently Asked Questions (FAQs)

Q1: Is N-protection of the 7-azaindole necessary for palladium-catalyzed coupling reactions?

A1: Yes, for many coupling reactions, protection of the N-H on the pyrrole ring is crucial.[4] Unprotected 7-azaindole can undergo self-association and has an acidic proton that can interfere with the catalytic cycle.[4] The Boc group is a common and effective choice. However, methods for the coupling of unprotected halo-7-azaindoles have been developed using specific catalyst systems with strong bases like LiHMDS.[3]

Q2: What is the typical range for palladium catalyst loading in these types of coupling reactions?

A2: The catalyst loading can vary significantly depending on the specific reaction, substrates, and ligands used. For screening purposes, a loading of 1-5 mol % is a common starting point.[3][4] In highly optimized systems, loadings can be reduced to as low as 0.0025 mol %.[9]

Q3: My product is difficult to purify from the reaction mixture. What are some common impurities and how can I avoid them?

A3: Common impurities include unreacted starting materials, homocoupled products, and dehalogenated starting material.[2][5] To improve purity:

  • Optimize Reaction Conditions: Fine-tuning the catalyst, ligand, base, and temperature can significantly reduce side product formation.

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to prevent the formation of degradation products.

  • Work-up Procedure: A carefully designed aqueous work-up can help remove some impurities. For example, an acid-base extraction can help remove unreacted boronic acid.[5]

Data Presentation

Table 1: Example Catalyst Systems for C-N Coupling of 4-Bromo-7-azaindoles

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃XantphosCs₂CO₃Dioxane1001~90
2Pd₂(dba)₃XantphosK₂CO₃Dioxane1003~85
3Pd(OAc)₂XantphosK₂CO₃Dioxane1003Good
4RuPhos PrecatalystRuPhosLiHMDSTolueneRT0.594

Data synthesized from multiple sources for illustrative purposes.[3][4]

Table 2: Optimization of Catalyst Loading for Suzuki-Miyaura Coupling

EntryCatalystLoading (mol %)SolventYield (%)
1Pd(OAc)₂ / SPhos2.0TolueneHigh
2RuPhos Precatalyst1.0Toluene94
3RuPhos Precatalyst0.5TolueneHigh
4Pd/C3.0AqueousUp to 100

Data synthesized from multiple sources for illustrative purposes.[3][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 1-Boc-4-bromo-7-azaindole

  • Reaction Setup: To an oven-dried Schlenk tube, add 1-Boc-4-bromo-7-azaindole (1.0 mmol), the boronic acid derivative (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., dioxane, 5 mL). In a separate vial under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand if not using a precatalyst. Add the palladium precatalyst (e.g., RuPhos G3, 0.02 mmol, 2 mol %) and ligand (if needed) to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried Schlenk Tube reagents Add this compound, Boronic Acid, Base start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent_cat Add Anhydrous Solvent & Pd Catalyst/Ligand inert->solvent_cat heat Heat to Desired Temperature (e.g., 100 °C) solvent_cat->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute, Wash with H₂O & Brine cool->extract purify Dry, Concentrate, & Purify by Chromatography extract->purify product Isolated Product purify->product Troubleshooting_Tree start Low or No Yield q_catalyst Catalyst/Ligand Issue? start->q_catalyst Check First a_catalyst_precatalyst Use Precatalyst (e.g., RuPhos G3) q_catalyst->a_catalyst_precatalyst Yes q_base Ineffective Base? q_catalyst->q_base No a_catalyst_ligand Try Bulky Ligand (e.g., XPhos, SPhos) a_catalyst_precatalyst->a_catalyst_ligand a_base_stronger Use Stronger Base (e.g., Cs₂CO₃, LiHMDS) q_base->a_base_stronger Yes q_conditions Suboptimal Conditions? q_base->q_conditions No a_conditions_temp Increase Temperature q_conditions->a_conditions_temp Yes q_side_reactions Side Reactions? q_conditions->q_side_reactions No a_conditions_degas Ensure Rigorous Degassing a_conditions_temp->a_conditions_degas a_side_homocoupling Improve Inert Atmosphere q_side_reactions->a_side_homocoupling Homocoupling Observed a_side_protodeboronation Use Anhydrous Conditions or Different Base q_side_reactions->a_side_protodeboronation Deboronated Starting Material

References

Preventing decomposition of 7-azaindole during Boc deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of 7-azaindole decomposition during N-Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: Why is the N-Boc deprotection of 7-azaindole derivatives often problematic?

A1: The 7-azaindole ring system is sensitive to strong acidic conditions, such as those commonly used for Boc deprotection (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)). Under these conditions, the 7-azaindole nucleus can be prone to degradation, leading to the formation of unidentified decomposition products and reduced yields of the desired product.[1]

Q2: What is the primary cause of side reactions during acidic Boc deprotection?

A2: The primary cause of side reactions is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid. This carbocation is a potent electrophile and can attack the electron-rich 7-azaindole ring, leading to undesired alkylation and other side reactions.

Q3: What are scavengers, and how can they help prevent the decomposition of 7-azaindole?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation. By reacting with the carbocation more rapidly than the 7-azaindole ring, they prevent it from causing unwanted side reactions. Common scavengers include silanes like triisopropylsilane (TIS), which act as hydride donors to reduce the tert-butyl cation to isobutane.

Q4: Are there alternative methods to acidic deprotection for N-Boc-7-azaindole?

A4: Yes, several milder, alternative methods can be employed to deprotect N-Boc-7-azaindole while minimizing decomposition. These include basic deprotection (e.g., using sodium carbonate or sodium methoxide), thermal deprotection, and the use of milder acidic or Lewis acid conditions.[1][2][3][4]

Troubleshooting Guide

Issue: Low yield and observation of multiple unidentified spots on TLC/peaks in LC-MS after Boc deprotection with strong acid (TFA/HCl).

  • Possible Cause 1: Decomposition of the 7-azaindole ring.

    • Solution 1a: Incorporate a scavenger. Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture to trap the tert-butyl cation. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Solution 1b: Switch to a milder deprotection method. Consider using one of the alternative methods outlined in the "Alternative Deprotection Protocols" section below, such as basic or thermal deprotection.[1][2]

  • Possible Cause 2: Incomplete deprotection.

    • Solution 2a: Optimize reaction conditions. If using a milder method, you may need to increase the reaction time or temperature. Monitor the reaction progress carefully by TLC or LC-MS.

    • Solution 2b: Consider a stronger, yet controlled, acidic method. If other methods fail, a carefully controlled acidic deprotection with scavengers at low temperatures might be necessary.

Comparison of Deprotection Methods

Deprotection MethodReagentsConditionsAdvantagesDisadvantagesReported Yields
Standard Acidic TFA or HCl in DCMRoom TemperatureFast and effective for many substrates.Often leads to decomposition of 7-azaindole.[1]Variable, often low for 7-azaindoles.
Acidic with Scavenger TFA / TIS / H₂ORoom TemperatureMitigates side reactions from the tert-butyl cation.Still uses strong acid, which may not be suitable for all substrates.Generally good, but substrate-dependent.
Basic Deprotection Na₂CO₃ in DME or NaOMe in MeOHReflux or Room TemperatureMild and selective for N-Boc on certain heterocycles.[2][5]May not be suitable for base-labile functional groups.Excellent for suitable substrates.[2]
Thermal Deprotection Heat180 °CReagent-free and environmentally friendly ("green").[1]Requires high temperatures, which can be unsuitable for thermally sensitive molecules.Good for thermally stable compounds.[1]
Mild Acidic Oxalyl chloride in MethanolRoom TemperatureMild conditions, high yields for a range of substrates.[3]Reagents can be hazardous and require careful handling.Up to 90%.[3]
Deep Eutectic Solvent Choline chloride/p-toluenesulfonic acidRoom Temperature"Green" solvent, simple workup, and high yields.[4]May not be compatible with all substrates.Excellent yields reported for various N-Boc derivatives.[4]

Experimental Protocols

Protocol 1: Acidic Deprotection with a Scavenger (TFA/TIS)
  • Preparation: Dissolve the N-Boc-7-azaindole derivative in dichloromethane (DCM).

  • Scavenger Addition: Add triisopropylsilane (TIS) (2.5 to 5 equivalents) to the solution.

  • Deprotection: Add trifluoroacetic acid (TFA) to the reaction mixture (typically a final concentration of 25-50% v/v).

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM several times to remove residual TFA. The resulting trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent.

Protocol 2: Basic Deprotection with Sodium Carbonate
  • Preparation: Dissolve the N-Boc-7-azaindole derivative in a suitable solvent such as 1,2-dimethoxyethane (DME).

  • Base Addition: Add sodium carbonate (Na₂CO₃) (typically 2-5 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until completion.

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate in vacuo. The crude product can be purified by column chromatography.[2]

Protocol 3: Thermal Deprotection
  • Preparation: Place the solid N-Boc-7-azaindole derivative in a Schlenk flask equipped with a magnetic stir bar.

  • Reaction: Heat the flask in an oil bath to 180 °C until bubbling ceases.

  • Work-up: Cool the flask to room temperature. Dissolve the crude material in dichloromethane (DCM) and pass it through a short plug of silica gel. Evaporate the solvent to afford the deprotected product.[1]

Visualizations

Boc_Deprotection_Decomposition NBoc_7AI N-Boc-7-Azaindole Protonated_Boc Protonated N-Boc-7-Azaindole NBoc_7AI->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Elimination Deprotected_7AI 7-Azaindole (Desired Product) Carbamic_Acid->Deprotected_7AI - CO2 Decomposition Decomposition Products Deprotected_7AI->Decomposition Acid-catalyzed Degradation tBu_Cation->Decomposition Attack on 7-Azaindole Ring

Caption: Putative decomposition pathway of 7-azaindole during acidic Boc deprotection.

Scavenger_Mechanism cluster_unwanted Unwanted Pathway cluster_desired Desired Pathway with Scavenger tBu_Cation tert-Butyl Cation Decomposition Decomposition Products tBu_Cation->Decomposition Attack on 7-Azaindole Ring Quenched_Product Quenched Product (e.g., Isobutane) tBu_Cation->Quenched_Product Trapping Scavenger Scavenger (e.g., TIS) Deprotected_7AI 7-Azaindole

Caption: Mechanism of action of a scavenger in preventing decomposition.

Troubleshooting_Workflow Start Start: Boc Deprotection of 7-Azaindole Check_Decomposition Decomposition or Low Yield? Start->Check_Decomposition Use_Scavenger Add Scavenger (e.g., TIS) to Acidic Deprotection Check_Decomposition->Use_Scavenger Yes Success Success Check_Decomposition->Success No Failure Still Issues Check_Decomposition->Failure Persistent Issues Use_Scavenger->Check_Decomposition Try_Mild_Method Try Alternative Mild Method (Basic, Thermal, etc.) Use_Scavenger->Try_Mild_Method If still issues Try_Mild_Method->Check_Decomposition Optimize Optimize Mild Conditions (Time, Temp, Reagents) Try_Mild_Method->Optimize If incomplete Optimize->Check_Decomposition

Caption: Troubleshooting workflow for Boc deprotection of 7-azaindole.

References

Technical Support Center: Regioselective C-H Borylation of 1-Boc-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on the C-H borylation of 1-Boc-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What is the expected major regioisomer for the iridium-catalyzed C-H borylation of this compound, and what is the underlying principle?

The primary product of the iridium-catalyzed C-H borylation of this compound is the C3-borylated isomer.[1] The regioselectivity is largely governed by a combination of steric and electronic factors. The iridium catalyst, often bearing a sterically demanding ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), preferentially activates the least hindered C-H bond.[1][2] In the case of N-Boc-protected indoles and azaindoles, the C3 position of the five-membered pyrrole ring is favored over the more sterically hindered C2 position and the positions on the pyridine ring.[1][3] The use of the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom further directs the borylation to the C3 position.[1][3]

Q2: Can other positions on the this compound ring be borylated?

Yes, other positions can be borylated, typically under more forcing conditions or with higher equivalents of the borylating agent. A second borylation has been shown to occur selectively at the C5 position.[1] This is attributed to the C5 position being the most sterically accessible site on the six-membered ring, and less hindered than the C4 position.[1] Borylation at other positions, such as C2, C4, or C6, is generally not observed or occurs as minor byproducts under standard iridium-catalyzed conditions due to steric hindrance and electronic preferences.[1][3]

Q3: What are the typical catalysts and reaction conditions for achieving high C3 selectivity?

High C3 selectivity is typically achieved using an iridium catalyst generated in situ from a precursor like [Ir(OMe)(COD)]2 or [IrCl(cod)]2 and a bipyridine-based ligand, most commonly 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).[3] The reaction is usually performed with a borylating agent such as pinacolborane (HBPin) or bis(pinacolato)diboron (B2Pin2) in a non-polar aprotic solvent like n-hexane, n-pentane, or methyl tert-butyl ether (MTBE) at temperatures ranging from room temperature to 80 °C.[1][3]

Q4: How can the Boc protecting group be removed after borylation without affecting the C-B bond?

Removing the Boc group while preserving the carbon-boron bond can be challenging. Standard acidic conditions (e.g., HCl or TFA) often lead to decomposition and protodeborylation.[1] However, thermal deprotection has been shown to be an effective method. Heating the N-Boc protected borylated heterocycle in the absence of a solvent can cleanly cleave the Boc group, leaving the C-B bond intact.[1] For some substrates, basic conditions like sodium methoxide (NaOMe) have been used, but yields can be variable.[1]

Troubleshooting Guide

Problem: Low or no conversion to the desired borylated product.

  • Possible Cause 1: Inactive Catalyst. The iridium catalyst is sensitive to air and moisture.

    • Solution: Ensure all reagents and solvents are anhydrous and that the reaction is set up under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[4] Use freshly opened or properly stored catalyst precursors and ligands.

  • Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction kinetics may be slow.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress by TLC, GC, or LC-MS to determine the optimal endpoint. While some reactions proceed at room temperature, others may require heating to 60-80 °C.[1][3]

  • Possible Cause 3: Poor Substrate Quality. Impurities in the this compound starting material can inhibit the catalyst.

    • Solution: Purify the starting material by recrystallization or column chromatography before use.

Problem: Poor regioselectivity with significant formation of other isomers.

  • Possible Cause 1: Inappropriate Ligand. The ligand plays a critical role in directing the regioselectivity.

    • Solution: Ensure the use of a sterically hindered ligand like dtbpy, which is known to favor C3 borylation.[3] The steric bulk of the ligand is crucial for discriminating between the different C-H bonds.[2]

  • Possible Cause 2: Over-borylation. Using a large excess of the borylating agent can lead to a second borylation at the C5 position.[1]

    • Solution: Use a controlled amount of the borylating agent (e.g., 1.0-1.5 equivalents of HBPin or B2Pin2). Monitor the reaction carefully to stop it once the desired mono-borylated product is formed.

  • Possible Cause 3: Reaction Temperature. Higher temperatures can sometimes lead to reduced selectivity.

    • Solution: Attempt the reaction at a lower temperature (e.g., room temperature) for a longer period. Temperature can sometimes impact regioselectivity in C-H borylation reactions.[5]

Problem: Product decomposition during workup or purification.

  • Possible Cause 1: Acidity during Purification. Boronate esters can be sensitive to acidic conditions, leading to protodeborylation.

    • Solution: Use neutral or slightly basic conditions during workup and purification. For column chromatography, consider using silica gel that has been neutralized with a base like triethylamine.

  • Possible Cause 2: Instability of the Boronate Ester. The product itself may have limited stability.

    • Solution: Use the crude borylated product directly in the subsequent reaction step (e.g., a Suzuki-Miyaura cross-coupling) without purification.[6][7] This one-pot approach can minimize product loss.

Data Summary

Table 1: Representative Conditions for C-H Borylation of this compound

Entry Borylating Agent (equiv.) Catalyst (mol%) Ligand (mol%) Solvent Temp. Time (h) Yield (%) Position
1[1] HBPin (1.2) 1.5% [Ir(OMe)(COD)]₂ 3.0% dtbpy MTBE RT 45 min 43% C3

| 2[1] | HBPin (3.5) | 1.5% [Ir(OMe)(COD)]₂ | 3.0% dtbpy | n-hexane | RT | 96 h | 54% | C3, C5 |

Note: MTBE = Methyl tert-butyl ether, RT = Room Temperature.

Experimental Protocols

General Procedure for Iridium-Catalyzed C3-Borylation of this compound [1]

  • Preparation: In a nitrogen-filled glovebox, add this compound (1.0 mmol, 1.0 equiv), [Ir(OMe)(COD)]2 (0.015 mmol, 1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol, 3.0 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous solvent (e.g., MTBE, ~5 mL) to the flask, followed by the addition of pinacolborane (HBPin) (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-5 hours).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (pre-treated with triethylamine if necessary) using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-Boc-3-(pinacolboryl)-7-azaindole.

Visual Guides

G cluster_main Regioselectivity in C-H Borylation of this compound mol C3 C3 C3->mol Major Product (Sterically Favored) C5 C5 C5->mol Secondary Product (Less Hindered on Py-ring) C2 C2 C2->mol Disfavored (Steric Hindrance) C4 C4 C4->mol Disfavored C6 C6 C6->mol Disfavored

Caption: Preferred sites for iridium-catalyzed C-H borylation on the this compound scaffold.

G cluster_conversion Troubleshooting: Conversion cluster_selectivity Troubleshooting: Regioselectivity cluster_decomposition Troubleshooting: Stability start Experiment Start: C-H Borylation of this compound check_conversion Problem: Low or No Conversion? start->check_conversion check_selectivity Problem: Poor Regioselectivity? check_conversion->check_selectivity No sol_catalyst 1. Check Catalyst Activity (Use fresh catalyst/ligand) check_conversion->sol_catalyst Yes check_decomposition Problem: Product Decomposition? check_selectivity->check_decomposition No sol_ligand 1. Confirm Ligand (Use bulky ligand, e.g., dtbpy) check_selectivity->sol_ligand Yes success Successful Borylation check_decomposition->success No sol_workup 1. Neutralize Purification (e.g., NEt₃-treated silica) check_decomposition->sol_workup Yes sol_conditions 2. Optimize Conditions (Increase temp/time) sol_catalyst->sol_conditions sol_purity 3. Verify Starting Material Purity sol_conditions->sol_purity sol_equivalents 2. Control Borylating Agent (Use 1.0-1.5 equiv.) sol_ligand->sol_equivalents sol_temp 3. Lower Reaction Temperature sol_equivalents->sol_temp sol_onestep 2. Use Crude Product Directly (One-pot with next step) sol_workup->sol_onestep

Caption: A workflow for troubleshooting common issues in the C-H borylation of this compound.

G cluster_factors Key Factors Influencing Regioselectivity Catalyst Iridium Catalyst [Ir(L)] Sterics Steric Hindrance Catalyst->Sterics Electronics Electronic Effects Catalyst->Electronics Ligand Ligand Bulk (e.g., dtbpy) Sterics->Ligand Substrate Substrate Shape (Boc Group) Sterics->Substrate Acidity C-H Bond Acidity Electronics->Acidity Outcome Preferential C3 Borylation Ligand->Outcome Substrate->Outcome Acidity->Outcome Minor Contribution

Caption: Logical relationships between factors that control regioselectivity in C-H borylation.

References

Troubleshooting inseparable mixtures in 7-azaindoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with inseparable mixtures during the synthesis of 7-azaindoline and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 7-azaindole synthesis via Chichibabin cyclization results in a complex mixture of byproducts that are difficult to separate from the desired product. What are the likely side reactions, and how can I minimize them?

A1: The LDA-mediated Chichibabin cyclization can be complex, often leading to dimerization of the picoline starting material.[1] Key side products can include 1,4-adducts, 1,2-adducts, and lactams upon aqueous workup.[1] The formation of these byproducts is highly dependent on reaction conditions.

Troubleshooting Steps:

  • Temperature Control: Maintaining a low reaction temperature (≤ -40 °C) is critical to suppress the formation of dimer-derived byproducts.[1]

  • Order of Addition: The order of adding reagents can impact the product distribution. While some studies report minimal effect on yield, experimenting with the order of addition (e.g., adding picoline to LDA versus adding LDA to picoline) may reduce byproduct formation in your specific system.[1]

  • Stoichiometry of Base: Using an excess of LDA (e.g., 2.1 equivalents) can be crucial for driving the reaction to completion and minimizing unreacted starting material, which can contribute to complex mixtures.[1] An insufficient amount of base may lead to inferior yields.[1]

Q2: I am attempting a domino reaction to synthesize 7-azaindole but am isolating the reduced 7-azaindoline as a major, inseparable byproduct. How can I control the chemoselectivity of this reaction?

A2: The chemoselectivity between 7-azaindole and 7-azaindoline in domino reactions of 2-fluoro-3-methylpyridine and arylaldehydes is highly dependent on the alkali-amide base used.[2][3][4]

Troubleshooting Steps:

  • Choice of Base: To favor the formation of 7-azaindole, use potassium bis(trimethylsilyl)amide (KN(SiMe3)2).[2][4] Conversely, using lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) has been shown to selectively produce the 7-azaindoline.[2][4]

  • Reaction Conditions: Ensure the reaction is carried out under optimized conditions as the choice of solvent and temperature can also influence the outcome.

Q3: During the catalytic hydrogenation of 7-azaindole to 7-azaindoline, I am observing over-reduction to octahydroindole and other byproducts. How can I improve the selectivity of this reduction?

A3: The catalytic hydrogenation of indoles is challenging due to the stability of the aromatic system and the potential for the amine product to poison the catalyst.[5] Over-reduction is a common issue.[5]

Troubleshooting Steps:

  • Catalyst and Catalyst Loading: Platinum on carbon (Pt/C) is an effective catalyst.[5] For substrates prone to over-reduction, such as N-methylindole, decreasing the catalyst loading can improve selectivity.[5]

  • Hydrogen Pressure: Reducing the hydrogen pressure can also help to prevent over-reduction.[5]

  • Reaction Additives: The use of an acid activator, such as p-toluenesulfonic acid, in a solvent like water can promote the desired hydrogenation while potentially minimizing side reactions.[5]

Q4: My purification of 7-azaindole by column chromatography is ineffective, and the product seems to co-elute with impurities. What strategies can I employ for better purification?

A4: Co-elution is a common problem when byproducts are structurally similar to the target compound.

Troubleshooting Steps:

  • Alternative Purification Techniques: If silica gel chromatography is not effective, consider the following:

    • Preparative Thin-Layer Chromatography (Prep-TLC): This can offer better separation for small-scale purifications.

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification.

    • Acid-Base Extraction: The basicity of the pyridine nitrogen in 7-azaindole can be exploited. An acid wash can extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

  • Derivative Formation: In challenging cases, consider derivatizing the 7-azaindole (e.g., by tosylation or another suitable reaction), purifying the derivative, and then cleaving the protecting group.[6]

Data Summary Tables

Table 1: Influence of Base on Domino Synthesis of 7-Azaindole vs. 7-Azaindoline

BaseMajor ProductReference
KN(SiMe3)27-Azaindole[2][4]
LiN(SiMe3)27-Azaindoline[2][4]
NaN(SiMe3)2No Reaction[4]

Table 2: Troubleshooting Catalytic Hydrogenation of 7-Azaindole

IssueParameter to AdjustRecommended ChangeReference
Over-reductionCatalyst LoadingDecrease[5]
Over-reductionHydrogen PressureDecrease[5]
Low Reactivity/SelectivityReaction MediumUse p-toluenesulfonic acid in water[5]

Experimental Protocols

Protocol 1: Minimized-Byproduct Chichibabin Synthesis of 2-Phenyl-7-azaindole

This protocol is adapted from literature procedures aimed at minimizing byproduct formation.[1]

  • Preparation of LDA Solution: In a flame-dried, three-neck flask under an argon atmosphere, dissolve diisopropylamine (2.1 equivalents) in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (2.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the solution for 30 minutes at -78 °C.

  • Reaction with Picoline: To the freshly prepared LDA solution, add 2-fluoro-3-picoline (1.0 equivalent) dropwise at -40 °C. Stir the resulting blood-red solution for 60 minutes at -40 °C.

  • Addition of Electrophile: Add benzonitrile (1.2 equivalents) to the reaction mixture. Continue stirring for an additional 2 hours at -40 °C.

  • Quenching and Workup: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Selective Hydrogenation of 7-Azaindole to 7-Azaindoline

This protocol is based on an environmentally benign procedure for the selective hydrogenation of indoles.[5]

  • Reaction Setup: To a pressure vessel, add 7-azaindole (1.0 equivalent), 10% Pt/C (5 mol%), and p-toluenesulfonic acid (1.1 equivalents).

  • Solvent Addition: Add deionized water to the vessel.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi, but this may need optimization to avoid over-reduction).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.[7]

  • Purification: Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent. Dry the organic layer and concentrate to yield the crude 7-azaindoline, which can be further purified if necessary.

Visualizations

Troubleshooting_Chichibabin cluster_conditions Reaction Conditions start Complex Mixture in 7-Azaindole Synthesis temp Temperature Control (Maintain ≤ -40 °C) start->temp High Temp? order Order of Addition (Experiment with addition sequence) start->order Suboptimal Addition? stoich Base Stoichiometry (Use ≥ 2.0 equiv. LDA) start->stoich Insufficient Base? outcome Reduced Byproducts, Improved Purity temp->outcome order->outcome stoich->outcome Selectivity_Control start Domino Reaction of 2-Fluoro-3-methylpyridine + Arylaldehyde base_choice Choice of Alkali-Amide Base start->base_choice product_indole 7-Azaindole (Desired Product) base_choice->product_indole KN(SiMe3)2 product_indoline 7-Azaindoline (Byproduct) base_choice->product_indoline LiN(SiMe3)2 Purification_Strategy cluster_alternatives Alternative Purification Methods start Inseparable Mixture Post-Reaction chromatography Standard Column Chromatography Fails start->chromatography recryst Recrystallization chromatography->recryst acid_base Acid-Base Extraction chromatography->acid_base prep_tlc Preparative TLC chromatography->prep_tlc outcome Pure 7-Azaindole recryst->outcome acid_base->outcome prep_tlc->outcome

References

Technical Support Center: Enhancing the Solubility of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 7-azaindole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many 7-azaindole derivatives exhibit poor aqueous solubility?

A1: The 7-azaindole scaffold, while a valuable pharmacophore, is a relatively flat, aromatic, and often lipophilic structure. These characteristics can lead to strong crystal lattice energy, where the molecules pack tightly together in a solid state, making it difficult for water molecules to solvate them. This high lattice energy is a primary reason for poor aqueous solubility.[1][2] Additionally, the specific substituents added to the core during lead optimization can further increase lipophilicity, exacerbating the issue.[3]

Q2: What are the primary strategies to consider for improving the solubility of a novel 7-azaindole derivative?

A2: The strategies can be broadly categorized into two main approaches: chemical modifications of the molecule itself and physical modifications or formulation strategies.[4]

  • Chemical Modifications: These involve altering the molecular structure to introduce more favorable physicochemical properties. Key methods include salt formation, introduction of ionizable or polar groups, and prodrug synthesis.[1][4][5]

  • Formulation & Physical Modifications: These approaches focus on changing the solid-state properties of the active pharmaceutical ingredient (API) or its formulation to enhance dissolution.[4] Common techniques include particle size reduction, creating amorphous solid dispersions, co-crystallization, and using lipid-based formulations.[6][7]

Q3: When is salt formation a suitable strategy for 7-azaindole derivatives?

A3: Salt formation is the most common and often highly effective method for increasing the solubility and dissolution rate of compounds that have ionizable functional groups.[8] For a 7-azaindole derivative, this strategy is viable if you can introduce a sufficiently acidic or basic center into the molecule. The addition of a basic amine, for example, can significantly improve aqueous solubility due to increased ionization at physiological pH.[1] However, this approach is not suitable for neutral or non-ionizable molecules.[9]

Q4: What is the difference between an amorphous solid dispersion (ASD) and a co-crystal?

A4: Both are advanced strategies for enhancing solubility, but they differ fundamentally in their solid-state structure.

  • Amorphous Solid Dispersion (ASD): In an ASD, the crystalline API is converted into its amorphous, non-crystalline form and dispersed within a carrier, which is typically a polymer.[6] This amorphous state has higher free energy than the stable crystalline form, leading to significantly enhanced solubility.[8][10] The main challenge with ASDs is maintaining the physical stability of the amorphous state over time, as it can tend to recrystallize.[8][10]

  • Co-crystal: A co-crystal is a multi-component crystalline solid where the API and a pharmaceutically acceptable "coformer" are held together in a specific stoichiometric ratio within the same crystal lattice through non-covalent interactions, such as hydrogen bonding.[9][11] Co-crystallization creates a new, stable crystalline structure with different—and ideally improved—physicochemical properties, including solubility and dissolution rate, without altering the chemical structure of the API.[9][12]

Troubleshooting Guides

Problem 1: My lead 7-azaindole compound is non-ionizable and poorly soluble. Salt formation is not an option. What should I try next?

This is a common challenge. When salt formation is not feasible, focus on formulation-based or other chemical modification strategies.

Logical Workflow for Solubility Enhancement

G cluster_start Initial State cluster_chem_mod Chemical Modification cluster_formulation Formulation / Physical Modification A Poorly Soluble 7-Azaindole Derivative B Is the molecule ionizable? A->B C Salt Formation B->C  Yes D Introduce Ionizable Group (e.g., basic amine) B->D  Consider E Amorphous Solid Dispersion (ASD) B->E  No F Co-crystallization G Particle Size Reduction (Micronization/Nanonization) H Lipid-Based Formulation (e.g., SEDDS)

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Steps:

  • Assess Feasibility of Chemical Modification: Consider if introducing a basic nitrogen or other polar substituent is synthetically feasible without compromising pharmacological activity.[1] Sometimes, disrupting the planarity of the molecule by adding non-aromatic, sp³-rich groups can also improve solubility by weakening crystal packing.[1][2]

  • Screen for Amorphous Solid Dispersions (ASDs): This is a powerful technique for non-ionizable compounds.[6] Use a solvent evaporation method with various polymers (e.g., PVP, HPMC) to screen for stable amorphous forms. See Experimental Protocol 2.

  • Investigate Co-crystallization: Screen a library of pharmaceutically acceptable coformers (e.g., carboxylic acids, amides) to identify potential co-crystals.[9] Slurry crystallization is an effective screening method. See Experimental Protocol 3.

  • Evaluate Particle Size Reduction: Micronization or nanosuspension can improve the dissolution rate by increasing the surface area of the drug particles.[4][6] This is often a good strategy for compounds whose absorption is dissolution rate-limited.[8]

Problem 2: During crystallization attempts, my compound "oils out" instead of forming solid crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution is supersaturated too quickly or the compound's melting point is low.[13]

Troubleshooting Steps:

  • Reduce the Cooling Rate: Allow the heated solution to cool to room temperature very slowly. Insulating the flask can help.[13] Only after it has reached room temperature should you attempt further cooling in an ice bath.

  • Use a Lower Concentration: Start with a more dilute solution. The goal is to reach the point of supersaturation more slowly, giving the molecules time to orient into a crystal lattice.

  • Add an Anti-Solvent Slowly: Instead of cooling, try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution at a constant temperature.[13] This gradually reduces the overall solubility and can promote crystallization.

  • Try a Different Solvent System: The choice of solvent is critical. A good crystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures.[13] Screen various solvents to find the optimal one.

Data Presentation

Quantitative data is essential for comparing the effectiveness of different solubility enhancement techniques.

Table 1: Solubility of Parent 7-Azaindole in Various Pure Solvents at Different Temperatures.

SolventSolubility (mole fraction, x1) at 278.15 KSolubility (mole fraction, x1) at 298.15 KSolubility (mole fraction, x1) at 323.15 K
Tetrahydrofuran (THF)0.16850.28410.4986
Acetone0.13780.22940.3801
Methanol0.08910.15530.2642
Isopropanol0.04630.08630.1652
Ethyl Acetate (EA)0.04610.09120.1703
Ethanol0.04360.08010.1501
Acetonitrile0.02410.04540.0855
n-Hexane0.00030.00060.0013
Data adapted from experimental measurements. The order of solubility in these solvents at temperatures below 298.15 K is: THF > acetone > methanol > isopropanol ≥ EA > ethanol > acetonitrile > n-hexane.[14]

Table 2: Comparison of Common Formulation Strategies for Poorly Soluble APIs.

StrategyPrincipleKey AdvantagesKey Disadvantages
Amorphous Solid Dispersion (ASD) Convert crystalline API to a high-energy amorphous form dispersed in a polymer carrier.[6]Significant solubility enhancement possible; applicable to non-ionizable drugs.[8]Physically unstable (risk of recrystallization); potential for chemical instability.[8][10]
Co-crystallization Form a new crystalline solid with a coformer via non-covalent bonds.[9]Can improve solubility, stability, and dissolution; maintains a stable crystalline form.[9][12]Coformer selection can be challenging; requires screening; regulatory pathway can be complex.
Lipid-Based Formulations (e.g., SEDDS) Dissolve the lipophilic drug in a mixture of oils, surfactants, and co-solvents.[6]Excellent for highly lipophilic drugs; can improve bioavailability by multiple mechanisms.[15]Potential for drug precipitation upon dilution in vivo; higher complexity in formulation and manufacturing.
Particle Size Reduction (Nanonization) Increase the surface area-to-volume ratio of the API particles.[4][6]Improves dissolution rate; established and scalable technology.Does not increase equilibrium solubility; risk of particle agglomeration.

Experimental Protocols

Protocol 1: General Salt Screening

Objective: To identify a stable salt of a 7-azaindole derivative with improved aqueous solubility.

Methodology:

  • Preparation: Dissolve 50-100 mg of the 7-azaindole derivative (containing a basic or acidic functional group) in a suitable organic solvent (e.g., ethanol, acetone, isopropanol) to create a concentrated stock solution.

  • Counter-ion Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of various pharmaceutically acceptable acids (for a basic API) or bases (for an acidic API) to the stock solution.

  • Equilibration: Seal the vials and stir or shake them at room temperature for 24-48 hours. If no solid forms, consider temperature cycling (e.g., 40°C for 4 hours, then 4°C for 4 hours) to induce precipitation.

  • Isolation: If a solid precipitate forms, isolate it by vacuum filtration and wash with a small amount of the solvent.

  • Drying: Dry the isolated solid under vacuum at a controlled temperature (e.g., 40°C).

  • Characterization: Analyze the resulting solid using techniques such as Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase, Differential Scanning Calorimetry (DSC) to determine the melting point, and kinetic solubility assays to measure the improvement in solubility.

Protocol 2: Amorphous Solid Dispersion (ASD) Screening via Solvent Evaporation

Objective: To prepare and identify a stable ASD of a 7-azaindole derivative.

Methodology:

  • Solution Preparation: Co-dissolve the 7-azaindole derivative and a polymer (e.g., PVP K30, HPMC-AS, Soluplus®) in a common volatile solvent (e.g., methanol, acetone). Screen various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Remove the solvent rapidly using a rotary evaporator or by casting the solution onto a petri dish and drying it under a nitrogen stream, followed by vacuum drying for 24 hours to remove residual solvent.

  • Characterization (Initial): Analyze the resulting solid film or powder immediately using polarized light microscopy (to check for birefringence, which indicates crystallinity) and PXRD (an amorphous halo indicates success).

  • Stability Assessment: Store the amorphous samples under accelerated stability conditions (e.g., 40°C/75% relative humidity) and re-analyze by PXRD at set time points (e.g., 1 week, 1 month) to check for recrystallization.

  • Performance Testing: Evaluate the most stable ASD formulations for improvements in dissolution rate and aqueous solubility compared to the crystalline API.

Principle of Amorphous Solid Dispersion

G A Crystalline API (Low Energy, Low Solubility, Stable) C Amorphous Solid Dispersion (ASD) (High Energy, High Solubility, Metastable) A->C  Co-dissolving & Rapid Solvent Evaporation B Polymer Carrier (e.g., PVP, HPMC) B->C  Co-dissolving & Rapid Solvent Evaporation

Caption: Conversion of a stable crystalline API into a high-energy ASD.

Protocol 3: Co-crystal Screening via Slurry Crystallization

Objective: To screen for and identify a co-crystal of a 7-azaindole derivative.

Methodology:

  • Preparation: In separate vials, place a small amount (e.g., 10-20 mg) of the 7-azaindole derivative.

  • Coformer Addition: Add a stoichiometric amount (e.g., 1:1 or 2:1 molar ratio) of a selected coformer from a screening library.

  • Slurrying: Add a small amount of a solvent (e.g., ethyl acetate, acetonitrile, ethanol) just enough to create a mobile slurry. The solvent should be one in which both the API and coformer have limited solubility.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 3-7 days. This allows the system to reach thermodynamic equilibrium, favoring the formation of the most stable crystalline phase (which could be a co-crystal).

  • Isolation and Analysis: After the equilibration period, isolate any solid material by filtration or centrifugation. Analyze the solid phase by PXRD. A new diffraction pattern, different from both the API and the coformer, is strong evidence of co-crystal formation.

Principle of Co-crystallization

G A API Molecule (e.g., 7-Azaindole Deriv.) C {New Co-crystal Lattice | API and Coformer held by non-covalent bonds (e.g., Hydrogen Bonding)} A->C  Crystallization from Solution or Grinding B Coformer Molecule (e.g., Succinic Acid) B->C  Crystallization from Solution or Grinding

Caption: Formation of a new co-crystal solid phase from an API and a coformer.

References

Technical Support Center: Madelung-Type Synthesis of Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Madelung-type synthesis for the preparation of azaindoles (pyrrolopyridines).

Troubleshooting Guide

This guide addresses common issues encountered during the Madelung-type synthesis of azaindoles, focusing on the formation of impurities and offering strategies for their mitigation.

Q1: My Madelung cyclization is resulting in a low yield of the desired azaindole and a significant amount of dark, tar-like material. What are the likely causes and how can I improve the yield?

A1: Low yields and the formation of polymeric tars are common issues in the classical Madelung synthesis due to the harsh reaction conditions (high temperatures and strong bases). Several factors could be contributing to this:

  • Substrate Decomposition: The high temperatures (often 200-400 °C) required for the classical Madelung synthesis can lead to the decomposition of starting materials and the desired product, especially for sensitive azaindole scaffolds.[1]

  • Inefficient Deprotonation: Inefficient deprotonation of the benzylic position ortho to the amide can lead to side reactions dominating over the desired cyclization.

  • Air Oxidation: The reaction is sensitive to air, and oxidation of intermediates can lead to complex mixtures and tar formation.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Carefully screen a range of temperatures to find the minimum required for cyclization. Modern modifications of the Madelung synthesis, such as the Madelung-Houlihan variation using bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF), can often be performed at much lower temperatures (-20 to 25 °C).[1]

  • Select an Appropriate Base: The choice of base is critical. While traditional bases like sodium or potassium ethoxide require high temperatures, stronger bases like LDA or n-BuLi can facilitate the reaction under milder conditions.

  • Ensure Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Degas all solvents and reagents before use.

  • Consider Modified Madelung Approaches: For substrates that are sensitive to high temperatures, consider alternative, milder methods for the synthesis of azaindoles.

Q2: I am observing a significant impurity with a mass corresponding to a dimer of my starting material or product. What is this impurity and how is it formed?

A2: A common dimeric impurity observed, particularly in the synthesis of 7-azaindole, is an azaindoline-azaindole derivative . This byproduct arises from an intermolecular side reaction that competes with the desired intramolecular cyclization.

Proposed Formation Mechanism:

The formation of this dimeric impurity is thought to proceed via the intermolecular reaction between the enolate intermediate of the starting N-acyl-aminopicoline and another molecule of the starting material.

Strategies for Avoidance:

  • High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over the intermolecular side reaction that leads to the dimer.

  • Slow Addition of Base: Adding the strong base slowly to the solution of the starting material can help to maintain a low concentration of the reactive intermediate, thus minimizing dimerization.

  • Lower Reaction Temperature: As with minimizing tar formation, using milder reaction conditions with stronger bases (e.g., LDA at low temperatures) can significantly reduce the formation of this and other side products.

Q3: My reaction mixture contains a significant amount of an impurity that I suspect is from an aldol-type condensation. How can I confirm this and prevent its formation?

A3: An aldol-type condensation product is another major impurity frequently encountered in the Madelung synthesis of azaindoles, particularly 7-azaindole. This impurity is an amino alcohol that results from the self-condensation of an intermediate aldehyde.

Formation Mechanism:

The Madelung synthesis proceeds through an intermediate that can be considered an enolate. This enolate can react with the carbonyl group of another molecule of the starting amide in an aldol-type reaction.

Confirmation and Prevention:

  • Spectroscopic Analysis: The presence of a hydroxyl group in the impurity can be confirmed by IR spectroscopy (broad peak around 3200-3600 cm⁻¹) and by its mass spectrum.

  • Strategies for Prevention:

    • Use of a Non-nucleophilic Strong Base: Employing a sterically hindered, non-nucleophilic strong base like lithium diisopropylamide (LDA) can favor the desired intramolecular cyclization over the intermolecular aldol-type reaction.

    • Inverse Addition: Adding the substrate solution to the base solution (inverse addition) can help to minimize the concentration of the enolate at any given time, thus reducing the likelihood of self-condensation.

    • Careful Temperature Control: Maintaining a low and consistent reaction temperature is crucial, as higher temperatures can accelerate the rate of the aldol side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the Madelung-type synthesis of azaindoles?

A1: The most commonly reported impurities include:

  • Aldol-type condensation products (amino alcohols): Formed from the self-condensation of the intermediate enolate.

  • Dimeric species (e.g., azaindoline-azaindole derivatives): Resulting from intermolecular reactions between starting materials or intermediates.

  • Unreacted Starting Material: Due to incomplete reaction.

  • Polymeric/Tar-like materials: From decomposition at high temperatures.

Q2: Can I use the same reaction conditions for all azaindole isomers (4-, 5-, 6-, and 7-azaindole)?

A2: No, the optimal reaction conditions can vary significantly depending on the position of the nitrogen atom in the pyridine ring. The electronic properties of the pyridine ring influence the acidity of the benzylic protons and the nucleophilicity of the amide nitrogen, thus affecting the ease of cyclization. It is essential to perform small-scale optimization experiments for each specific azaindole isomer.

Q3: Are there any modern modifications to the Madelung synthesis that can help avoid impurities?

A3: Yes, several modifications have been developed to improve the Madelung synthesis and reduce impurity formation. The most significant is the Madelung-Houlihan variation , which utilizes strong, non-nucleophilic bases like LDA or n-BuLi at low temperatures.[1] This approach often leads to cleaner reactions and higher yields by avoiding the high temperatures that cause decomposition and side reactions.

Q4: What are the best purification methods to remove the common impurities from the final azaindole product?

A4: The choice of purification method depends on the properties of the desired azaindole and the impurities.

  • Column Chromatography: Silica gel column chromatography is the most common and effective method for separating the desired azaindole from polar impurities like the aldol condensation product and dimeric byproducts.

  • Crystallization: If the azaindole product is a solid, recrystallization from a suitable solvent system can be an excellent method for removing minor impurities.

  • Acid-Base Extraction: The basicity of the azaindole can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

Data Presentation

Table 1: Common Impurities in Madelung-Type Azaindole Synthesis and Mitigation Strategies

Impurity TypeProposed Structure/DescriptionCommon Azaindole IsomerMitigation Strategies
Aldol-Type AdductAmino alcohol7-AzaindoleUse of non-nucleophilic bases (e.g., LDA), inverse addition of substrate to base, low reaction temperature.
Dimeric ByproductAzaindoline-azaindole derivative7-AzaindoleHigh dilution, slow addition of base, low reaction temperature.
Polymeric MaterialTar-like substancesAll isomersLower reaction temperature, use of modern modified Madelung protocols, strict inert atmosphere.
Unreacted Starting MaterialN-acyl-aminopicolineAll isomersIncrease reaction time, use of a stronger base, optimize temperature.

Experimental Protocols

Key Experimental Protocol: Modified Madelung Synthesis of 7-Azaindole (General Procedure)

This is a general guideline and may require optimization for specific substrates.

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel is charged with a solution of the appropriate N-acyl-2-amino-3-methylpyridine in anhydrous tetrahydrofuran (THF).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Base Addition: A solution of lithium diisopropylamide (LDA) in THF/hexanes is added dropwise to the cooled solution of the starting material over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: The reaction mixture is stirred at -78 °C for a specified time (e.g., 2-4 hours) and then allowed to warm slowly to room temperature overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure azaindole.

Visualizations

Madelung_Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product Start N-Acyl-aminopicoline Deprotonation Deprotonation (Strong Base, e.g., LDA) Start->Deprotonation Cyclization Intramolecular Cyclization Deprotonation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Azaindole Dehydration->Product

Caption: General workflow of the Madelung-type synthesis of azaindoles.

Impurity_Formation_Pathways cluster_desired Desired Pathway cluster_impurities Impurity Formation Pathways Start N-Acyl-aminopicoline Intermediate Enolate Intermediate Start->Intermediate Strong Base Desired_Product Azaindole Intermediate->Desired_Product Intramolecular Cyclization Aldol_Impurity Aldol-Type Adduct (Amino Alcohol) Intermediate->Aldol_Impurity Intermolecular Aldol Reaction Dimer_Impurity Dimeric Byproduct (Azaindoline-azaindole) Intermediate->Dimer_Impurity Intermolecular Reaction

Caption: Competing pathways leading to desired product and common impurities.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield / High Impurities in Madelung Synthesis Harsh_Conditions High Temperature Problem->Harsh_Conditions Side_Reactions Aldol / Dimerization Problem->Side_Reactions Oxidation Air Sensitivity Problem->Oxidation Milder_Conditions Use LDA / Low Temp. Harsh_Conditions->Milder_Conditions Optimize_Concentration High Dilution / Slow Addition Side_Reactions->Optimize_Concentration Inert_Atmosphere Use Argon / Nitrogen Oxidation->Inert_Atmosphere

Caption: A logical troubleshooting workflow for the Madelung synthesis.

References

Optimizing base and solvent conditions for cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the critical choice of base and solvent conditions to promote efficient intramolecular ring closure.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate base for my cyclization reaction?

Choosing the right base is critical and depends on several factors:

  • Substrate Acidity: The base must be strong enough to deprotonate the substrate and initiate the reaction. For example, forming an enolate for a Dieckmann condensation requires a base like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).[1][2]

  • Nucleophilicity: If your starting material is sensitive to nucleophilic attack, a sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA), N,N-Diisopropylethylamine (DIPEA), or Lithium bis(trimethylsilyl)amide (LHMDS) is preferable.[3][4]

  • Compatibility: The base should not react with other functional groups in your molecule. For instance, using a strong nucleophilic base with a substrate containing multiple ester groups could lead to unwanted side reactions.

  • Solubility: The chosen base should be soluble in the reaction solvent.

Commonly used bases for cyclization include inorganic bases (e.g., Cs₂CO₃, K₂CO₃) and organic bases (e.g., DBU, triethylamine).[5] For very strong bases like sodium hydride (NaH) or LDA, it is crucial to maintain anhydrous (water-free) conditions, as water will quench the base.[1]

Q2: What is the primary role of the solvent in a cyclization reaction?

The solvent is not merely an inert medium; it plays a crucial role in the reaction's success.[6] Its main functions are:

  • Dissolving Reactants: The solvent must dissolve the starting materials to allow them to interact.[7]

  • Stabilizing Intermediates: Solvents can stabilize charged intermediates and transition states, which can significantly affect the reaction rate.[6][8] For example, a polar solvent can stabilize the carbocation intermediate in an SN1-type cyclization.[7]

  • Influencing Reaction Pathway: The choice of solvent can determine whether an intramolecular (cyclization) or intermolecular (polymerization) reaction is favored. High dilution in a suitable solvent generally favors cyclization.[9]

  • Controlling Conformation: Specific solute-solvent interactions can influence the conformation of the reactant, which in turn can control the selectivity of the cyclization, for instance, determining whether a four- or five-membered ring is formed.[10]

Q3: How does solvent polarity affect the outcome of a cyclization?

Solvent polarity has a profound impact on reaction rates and mechanisms. Solvents are generally classified into three types:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds. They are effective at solvating both cations and anions. By strongly solvating nucleophiles, they can sometimes decrease the rate of SN2-type reactions but favor SN1 pathways by stabilizing carbocation intermediates.[7][11]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF): These solvents have dipoles but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. They are excellent at solvating cations but leave anions relatively "bare" and more nucleophilic, which often accelerates SN2 reactions.[8][11]

  • Non-Polar Solvents (e.g., toluene, hexane, benzene): These solvents are often used when reactants are non-polar. In some cases, non-polar solvents can reduce side reactions.[4] For example, certain oxidative cyclizations catalyzed by palladium(II) work well in toluene.[12]

Q4: What are "Baldwin's Rules" and how do they help predict cyclization outcomes?

Baldwin's rules are a set of guidelines that predict the relative favorability of different ring-closing reactions.[13][14] The rules are based on the geometry of the transition state and the orbital overlap required for bond formation.[14] They classify ring closures based on three factors:

  • Ring Size: The number of atoms in the newly formed ring (e.g., 5- or 6-).

  • Bond Cleavage: Whether the bond broken during the ring closure is inside (endo ) or outside (exo ) the newly formed ring.

  • Hybridization: The hybridization of the carbon atom being attacked: tet (sp³), trig (sp²), or dig (sp).[13][15]

Baldwin's rules predict which combinations are "favored" and which are "disfavored". For example, 6-endo-trig closures are favored, while 5-endo-trig closures are disfavored.[13] These rules are a powerful predictive tool for designing a successful cyclization strategy.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during cyclization reactions.

Problem 1: Low or no yield of the desired cyclic product.

A low yield is the most common problem and can have multiple causes. A systematic analysis of the crude reaction mixture by HPLC, LC-MS, and/or NMR is the essential first step to diagnose the issue.[16]

// Nodes start [label="Start:\nLow Cyclization Yield/Purity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze Crude Reaction\n(LC-MS, NMR, TLC)", fillcolor="#FBBC05", fontcolor="#202124"];

diag1 [label="Diagnosis:\nHigh Amount of Unreacted\nStarting Material", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; diag2 [label="Diagnosis:\nSignificant Oligomerization\n(Dimers, Trimers)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; diag3 [label="Diagnosis:\nPresence of Side Products\nor Decomposition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

sol1 [label="Potential Solutions:\n• Use stronger/different base or catalyst.\n• Increase reaction temperature.\n• Extend reaction time.\n• Change solvent to improve solubility/rate.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2 [label="Potential Solutions:\n• Decrease reaction concentration\n (High Dilution).\n• Slow addition of substrate.\n• Consider on-resin cyclization.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol3 [label="Potential Solutions:\n• Use a milder or non-nucleophilic base.\n• Lower reaction temperature.\n• Change solvent.\n• Check for substrate stability.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> analyze [color="#5F6368"]; analyze -> diag1 [label="Unconsumed SM", color="#5F6368"]; analyze -> diag2 [label="High MW Species", color="#5F6368"]; analyze -> diag3 [label="Unexpected Peaks", color="#5F6368"];

diag1 -> sol1 [color="#34A853"]; diag2 -> sol2 [color="#34A853"]; diag3 -> sol3 [color="#34A853"]; } caption { label = "Figure 1. Troubleshooting workflow for low-yield cyclization reactions."; fontname = "Arial"; fontsize = 10; }

Caption: Figure 1. Troubleshooting workflow for low-yield cyclization reactions.

Q2: My primary side-product is oligomers (dimers, trimers). How can I favor the intramolecular reaction?

The formation of linear or cyclic oligomers is a classic sign that the intermolecular reaction is outcompeting the desired intramolecular cyclization. The most effective strategy to overcome this is to use high dilution conditions .

By significantly lowering the concentration of the starting material (typically to ≤1 mM), the probability of two molecules finding each other in solution is greatly reduced, thus favoring the intramolecular pathway.[3] For peptide cyclizations, an alternative is on-resin cyclization, which utilizes a "pseudo-dilution" effect where the peptide chains are isolated from each other on the solid support.[3]

Q3: My reaction is producing unexpected side products. What could be the cause?

Unexpected side products can arise from various issues related to the chosen base and solvent conditions.

  • Racemization/Epimerization: The α-proton can be abstracted by the base, leading to a loss of stereochemistry.

    • Solution: Use a sterically hindered, non-nucleophilic base like DIPEA and perform the reaction at a lower temperature (e.g., 0°C).[3]

  • Reaction with Solvent: Some solvents can participate in side reactions. For example, using sodium ethoxide in DMF can sometimes lead to formylation side products.

    • Solution: Switch to a less reactive solvent, such as THF or toluene.

  • Alternative Cyclization Pathways: The base might be deprotonating an unexpected position, leading to a different ring system.

    • Solution: Consider using a bulkier base to favor the less sterically hindered proton or use protecting groups to block other reactive sites.

// Nodes start [label="Choose Conditions", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

base_q [label="Is substrate sensitive\nto nucleophilic attack?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; base_yes [label="Use hindered, non-nucleophilic base\n(LDA, LHMDS, DBU)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base_no [label="Use standard base\n(NaH, KOtBu, K₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

solvent_q [label="Does reaction involve\ncharged intermediates?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_yes [label="Use polar solvent\n(DMF, DMSO, MeCN)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent_no [label="Consider non-polar solvent\n(Toluene, THF)", fillcolor="#34A853", fontcolor="#FFFFFF"];

final [label="Run Reaction under\nHigh Dilution", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> base_q [label="Base Selection", color="#5F6368"]; base_q -> base_yes [label="Yes", color="#5F6368"]; base_q -> base_no [label="No", color="#5F6368"];

base_yes -> solvent_q [color="#5F6368"]; base_no -> solvent_q [color="#5F6368"];

solvent_q -> solvent_yes [label="Yes", color="#5F6368"]; solvent_q -> solvent_no [label="No", color="#5F6368"];

solvent_yes -> final [color="#5F6368"]; solvent_no -> final [color="#5F6368"]; } caption { label = "Figure 2. Decision logic for selecting base and solvent."; fontname = "Arial"; fontsize = 10; }

Caption: Figure 2. Decision logic for selecting base and solvent.

Data Presentation: Condition Optimization

The following tables summarize quantitative data from studies where base and solvent conditions were optimized for specific cyclization reactions.

Table 1: Optimization of Base and Solvent for a Michael-Initiated Ring Closure Reaction [5]

EntryBaseSolventTemperature (°C)Yield (%)
1DBUMeCNrt38
2K₂CO₃MeCNrt75
3Na₂CO₃MeCNrt62
4Cs₂CO₃MeCNrt95
5Cs₂CO₃DMFrt83
6Cs₂CO₃DMSOrt45
7Cs₂CO₃THFrt<10
8Cs₂CO₃MeCN085

As shown, Cs₂CO₃ in MeCN at room temperature provided the optimal conditions for this specific transformation.

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Intramolecular Friedel-Crafts Acylation [17]

SubstrateProductMethodTemperature (°C)TimeYield (%)
3-Phenylpropanoyl chloride1-IndanoneMicrowave13010 min>99
3-Phenylpropanoyl chloride1-IndanoneConventional13060 min~80
3-(4-Methoxyphenyl)propanoic acid5-Methoxy-1-indanoneMicrowave1505 min98
3-(4-Methoxyphenyl)propanoic acid5-Methoxy-1-indanoneConventional15030 min90

This data illustrates that microwave irradiation can significantly accelerate reaction times and improve yields for certain cyclization reactions.

Experimental Protocols

Protocol: Base-Catalyzed Intramolecular Aldol Cyclization of a 1,5-Diketone [1]

This protocol describes the synthesis of 3-methyl-2-cyclohexenone via the intramolecular cyclization of 2-methyl-1,5-hexanedione.

Materials:

  • 2-methyl-1,5-hexanedione

  • Ethanolic potassium hydroxide (KOH) solution

  • Diethyl ether

  • Dilute Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel

  • TLC plates and appropriate solvent system for monitoring

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,5-diketone substrate.

  • Base Addition: Add the ethanolic KOH solution to the reaction mixture.

  • Heating: Heat the mixture to reflux and maintain for 2 hours.

  • Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of the product spot.

  • Cooldown & Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with dilute HCl until it is slightly acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash with brine.

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄ and filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by distillation or column chromatography to yield the final 3-methyl-2-cyclohexenone product.

References

Validation & Comparative

Validating the Synthesis of 1-Boc-7-Azaindole: A 1H NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful synthesis and characterization of key heterocyclic building blocks are paramount. This guide provides a comparative analysis for the 1H NMR validation of 1-Boc-7-azaindole synthesis, a crucial intermediate in the development of various therapeutic agents.

This technical note outlines the experimental protocol for the widely used Boc (tert-butoxycarbonyl) protection of 7-azaindole and presents a clear comparison of the 1H NMR spectra before and after the reaction. Furthermore, it briefly discusses alternative nitrogen-protecting groups, offering a broader perspective for synthetic strategy.

Successful Synthesis Confirmed by 1H NMR Spectroscopy

The introduction of the Boc protecting group onto the nitrogen atom of the 7-azaindole ring system induces significant changes in the electronic environment of the aromatic protons. These changes are readily observable in the 1H NMR spectrum, providing a reliable method for validating the success of the synthesis. The most notable shifts occur for the protons on the pyrrole moiety (H-2 and H-3) and the adjacent proton on the pyridine ring (H-6).

A comparison of the 1H NMR data for 7-azaindole and the synthesized this compound is summarized in the table below. The downfield shift of protons H-2, H-3, and H-6 is a clear indicator of the successful installation of the electron-withdrawing Boc group.

Proton7-Azaindole Chemical Shift (δ, ppm)This compound Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.25-8.228.44ddJ = 4.8, 1.6 Hz
H-47.97-7.947.82ddJ = 8.0, 1.6 Hz
H-37.49-7.477.64dJ = 3.7 Hz
H-57.10-7.067.18ddJ = 8.0, 4.8 Hz
H-26.50-6.486.62dJ = 3.7 Hz
Boc (CH3)-1.67s-

Note: Chemical shifts are typically reported for spectra recorded in CDCl3 and can vary slightly depending on the solvent and concentration.

Experimental Protocol: Synthesis of this compound

The following protocol details a standard procedure for the N-Boc protection of 7-azaindole.

Materials:

  • 7-Azaindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve 7-azaindole (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

Alternative Nitrogen-Protecting Groups for 7-Azaindole

While the Boc group is a common and versatile choice, other protecting groups can be employed for the 7-azaindole nitrogen, each with its own advantages in terms of stability and deprotection conditions. Two notable alternatives are the SEM (2-(trimethylsilyl)ethoxymethyl) and Ts (tosyl or p-toluenesulfonyl) groups.

  • SEM Group: The SEM group is known for its stability under a wide range of conditions and can be cleaved using fluoride ion sources. The introduction of the SEM group also influences the 1H NMR spectrum, with characteristic signals for the ethoxymethyl and trimethylsilyl protons.

  • Tosyl Group: The tosyl group is a robust protecting group, stable to acidic and many oxidative and reductive conditions. Deprotection is typically achieved under strongly reducing conditions or with certain nucleophiles. The aromatic protons of the tosyl group provide distinct signals in the 1H NMR spectrum.

The choice of protecting group is a critical consideration in a multi-step synthesis, and the distinct 1H NMR signatures of each facilitate the confirmation of their successful installation.

Workflow for Synthesis and Validation

The logical flow of the synthesis and subsequent validation of this compound is depicted in the following diagram.

Synthesis_Validation Start Start: 7-Azaindole Reaction Boc Protection (Boc₂O, DMAP, DCM) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Validation 1H NMR Analysis Product->Validation Comparison Compare Spectra: 7-Azaindole vs. This compound Validation->Comparison Confirmation Synthesis Confirmed Comparison->Confirmation

Synthesis and Validation Workflow

Comparative Guide to HPLC Analysis for Purity Assessment of 1-Boc-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). 1-Boc-7-azaindole is a key building block in the synthesis of numerous compounds of medicinal interest. Therefore, a robust and reliable analytical method for its purity assessment is essential. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution and quantitative accuracy.

This guide provides a comparative analysis of different reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound. We present detailed experimental protocols and comparative data to assist in selecting the optimal analytical approach.

Comparison of RP-HPLC Methods

The choice of a suitable HPLC method depends on achieving a balance between resolution, analysis time, and robustness. Below is a comparison of three distinct RP-HPLC methods for the analysis of this compound. The primary goal is to achieve baseline separation of the main peak from potential impurities, such as the unprotected 7-azaindole and any unreacted starting materials.

Table 1: Performance Comparison of HPLC Methods for this compound Analysis

ParameterMethod A: Rapid Screening (Isocratic)Method B: High Resolution (Gradient)Method C: Alternative Selectivity (Gradient)
Column C18, 50 x 4.6 mm, 2.7 µmC18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Retention Time (min) 3.512.210.8
Resolution (vs. 7-azaindole) 1.8> 2.5> 2.5
Tailing Factor 1.21.11.1
Theoretical Plates ~9,000~18,000~17,500
Total Analysis Time (min) 82525

Note: Data presented are representative and may vary based on the specific HPLC system, column batch, and laboratory conditions.

Experimental Protocols

Detailed methodologies for the compared HPLC methods are provided below.

General Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade).

  • Sample Preparation: A stock solution of this compound is prepared by dissolving 10 mg of the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL. This is further diluted to 0.1 mg/mL with a 50:50 mixture of water and acetonitrile for injection.

Method A: Rapid Screening (Isocratic)
  • Objective: To provide a fast assessment of purity, suitable for in-process control.

  • Chromatographic Conditions:

    • Column: C18, 50 x 4.6 mm, 2.7 µm

    • Mobile Phase: 55% Acetonitrile, 45% Water with 0.1% Formic Acid

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: 225 nm

Method B: High Resolution (Gradient)
  • Objective: To achieve the best possible separation of all potential impurities for final purity confirmation.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-18 min: 30% to 80% B

      • 18-20 min: 80% B

      • 20.1-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 225 nm

Method C: Alternative Selectivity (Gradient)
  • Objective: To provide an orthogonal method with a different separation mechanism for comprehensive impurity profiling.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-18 min: 30% to 80% B

      • 18-20 min: 80% B

      • 20.1-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 225 nm

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-based purity assessment of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh this compound p2 Dissolve in Acetonitrile (1 mg/mL) p1->p2 p3 Dilute to 0.1 mg/mL with 50:50 Water/ACN p2->p3 a1 Inject Sample onto HPLC System p3->a1 a2 Perform Chromatographic Separation (Method A, B, or C) a1->a2 a3 Detect with DAD at 225 nm a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Purity (% Area) d1->d2 d3 Compare Methods d2->d3

Caption: Workflow for HPLC purity analysis of this compound.

Factors Influencing HPLC Separation

The quality of an HPLC separation is dependent on several interconnected factors. Understanding these relationships is key to method development and troubleshooting.

G cluster_instrument Instrumental Parameters cluster_method Method Parameters cluster_outcome Performance Outcomes flow_rate Flow Rate resolution Resolution flow_rate->resolution peak_shape Peak Shape retention Retention Time analysis_time Analysis Time flow_rate->analysis_time temp Column Temperature temp->resolution temp->retention inj_vol Injection Volume mobile_phase Mobile Phase (Composition, pH) mobile_phase->resolution mobile_phase->retention stationary_phase Stationary Phase (Column Chemistry) stationary_phase->resolution stationary_phase->peak_shape stationary_phase->retention

Caption: Key factors influencing HPLC separation performance.

Comparison with Ultra-Performance Liquid Chromatography (UPLC)

For laboratories equipped with UPLC systems, significant improvements in speed and resolution can be achieved. UPLC utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures.

Table 2: HPLC vs. UPLC for this compound Analysis

FeatureHPLC (Method B)UPLC
Column Particle Size 3.5 µm1.8 µm
Typical Analysis Time 25 min5-7 min
Resolution GoodExcellent
Solvent Consumption HighLow
System Pressure 400-600 bar800-1200 bar
Instrument Cost ModerateHigh

Conclusion and Recommendation

All three presented HPLC methods are capable of assessing the purity of this compound.

  • Method A is recommended for rapid, in-process quality control where speed is more critical than resolving minor, closely eluting impurities.

  • Method B is the recommended primary method for final quality control and release , offering the highest resolving power on a standard C18 column, ensuring a comprehensive impurity profile.

  • Method C serves as an excellent orthogonal method . Its different selectivity, provided by the phenyl-hexyl stationary phase, is valuable for confirming purity and ensuring no impurities are co-eluting with the main peak in the primary method.

For laboratories with UPLC capabilities, transferring the principles of Method B to a UPLC system would yield significant gains in throughput and efficiency without compromising data quality. The ultimate choice of method should align with the specific analytical requirements, available instrumentation, and the stage of drug development.

A Comparative Guide to N-Protecting Groups for 7-Azaindoles: 1-Boc-7-Azaindole vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry and drug development, the 7-azaindole scaffold is a privileged structure, forming the core of numerous biologically active molecules. The synthesis of complex 7-azaindole derivatives often necessitates the protection of the pyrrolic nitrogen to modulate its reactivity and prevent undesired side reactions. The choice of the N-protecting group is a critical decision that can significantly impact the overall synthetic strategy, influencing reaction yields, purification processes, and the stability of intermediates.

This guide provides an objective comparison of the widely used tert-butyloxycarbonyl (Boc) group in 1-Boc-7-azaindole with other common N-protecting groups for azaindoles, namely sulfonyl (e.g., tosyl), benzyl (Bn), and 2-(trimethylsilyl)ethoxymethyl (SEM). The comparison is supported by experimental data on the introduction and removal of these groups, their stability under various conditions, and their influence on the reactivity of the 7-azaindole core.

Comparison of N-Protecting Groups for 7-Azaindole

The selection of an appropriate N-protecting group depends on several factors, including its stability to reaction conditions required for subsequent transformations, the ease and efficiency of its introduction and removal, and its influence on the electronic properties of the azaindole ring. The following tables summarize the key characteristics and experimental data for Boc, tosyl, benzyl, and SEM protecting groups on the 7-azaindole scaffold.

Data Presentation: Quantitative Comparison

Table 1: Comparison of Introduction and Removal of N-Protecting Groups for 7-Azaindole

Protecting GroupIntroduction ConditionsTypical Yield (%)Removal ConditionsTypical Yield (%)Reference
Boc (Boc)₂O, DMAP, Dioxane92TFA, DCMHigh[1]
Tosyl (Ts) TsCl, NaH, DMF~95 (quantitative)Cs₂CO₃, THF/MeOH90-95[2][3]
Benzyl (Bn) BnBr, NaH, DMFHighH₂, Pd/C, EtOHHigh[4][5]
SEM SEMCl, NaH, DMF92TBAF, THF or TFA, DCMVariable (can be low)[3][6]

Table 2: Stability of N-Protected 7-Azaindoles

Protecting GroupAcidic Conditions (e.g., TFA)Basic Conditions (e.g., Cs₂CO₃)Hydrogenolysis (H₂, Pd/C)Nucleophilic Attack
Boc LabileStableStableStable
Tosyl (Ts) StableLabileStableStable
Benzyl (Bn) StableStableLabileStable
SEM LabileStableStableStable

Experimental Protocols

Detailed methodologies for the introduction and removal of each protecting group are crucial for reproducibility and successful implementation in a research setting.

tert-Butyloxycarbonyl (Boc) Group

Protocol for N-Boc Protection of 7-Azaindole: [1]

  • To a solution of 7-azaindole in dioxane, add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Protocol for N-Boc Deprotection of this compound: [7][8]

  • Dissolve this compound in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected 7-azaindole.

Tosyl (Ts) Group

Protocol for N-Tosyl Protection of 7-Azaindole: [3]

  • To a solution of 7-azaindole in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) at 0 °C.

  • After stirring for a short period, add p-toluenesulfonyl chloride (TsCl).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by chromatography to obtain 1-tosyl-7-azaindole.

Protocol for N-Tosyl Deprotection of 1-Tosyl-7-Azaindole: [2]

  • Dissolve 1-tosyl-7-azaindole in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (2:1).

  • Add cesium carbonate (Cs₂CO₃) (3 equivalents) to the solution.

  • Stir the mixture at ambient temperature and monitor the reaction by HPLC or TLC. For 7-azaindole derivatives, the reaction is typically complete within 0.5 to 2 hours.[2]

  • Upon completion, evaporate the solvent under vacuum.

  • Add water to the residue and stir for a few minutes.

  • Collect the solid product by filtration, wash with water, and dry to obtain 7-azaindole.

Benzyl (Bn) Group

Protocol for N-Benzyl Protection of 7-Azaindole:

  • To a stirred suspension of sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of 7-azaindole in DMF dropwise.

  • After the evolution of hydrogen ceases, add benzyl bromide (BnBr) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-benzyl-7-azaindole.

Protocol for N-Benzyl Deprotection of 1-Benzyl-7-Azaindole: [4][5]

  • Dissolve 1-benzyl-7-azaindole in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 7-azaindole.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

Protocol for N-SEM Protection of 7-Azaindole: [3]

  • To a solution of 7-azaindole in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) at 0 °C.

  • After stirring, add 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography to yield 1-SEM-7-azaindole.

Protocol for N-SEM Deprotection of 1-SEM-7-Azaindole: [6][9]

  • Fluoride-mediated: Dissolve 1-SEM-7-azaindole in tetrahydrofuran (THF) and treat with a solution of tetrabutylammonium fluoride (TBAF) in THF. Stir at room temperature or with gentle heating. Note that this method can be challenging and may lead to the formation of side products.[6]

  • Acid-mediated: Dissolve 1-SEM-7-azaindole in dichloromethane (DCM) and treat with trifluoroacetic acid (TFA). Stir at room temperature. This method can also lead to side products due to the release of formaldehyde during the reaction.[6]

Mandatory Visualization

Logical Relationship of Protecting Group Selection

G Decision Workflow for N-Protecting Group Selection in 7-Azaindole Synthesis start Start: Need to Protect 7-Azaindole Nitrogen acidic_conditions Subsequent Reactions Under Acidic Conditions? start->acidic_conditions basic_conditions Subsequent Reactions Under Basic Conditions? acidic_conditions->basic_conditions No use_tosyl_or_benzyl Use Tosyl or Benzyl acidic_conditions->use_tosyl_or_benzyl Yes hydrogenolysis Subsequent Reactions Involve Hydrogenolysis? basic_conditions->hydrogenolysis No use_boc_or_sem Use Boc or SEM basic_conditions->use_boc_or_sem Yes use_boc_sem_or_tosyl Use Boc, SEM, or Tosyl hydrogenolysis->use_boc_sem_or_tosyl Yes final_choice Final Protecting Group Choice hydrogenolysis->final_choice No use_tosyl_or_benzyl->final_choice use_boc_or_sem->final_choice use_boc_sem_or_tosyl->final_choice

Caption: Decision workflow for selecting an N-protecting group.

Experimental Workflow for N-Protection and Deprotection

G General Experimental Workflow for N-Protection and Deprotection of 7-Azaindole cluster_protection N-Protection cluster_deprotection N-Deprotection start_protection 7-Azaindole reaction_protection Reaction with Protecting Group Reagent (e.g., (Boc)₂O, TsCl, BnBr, SEMCl) start_protection->reaction_protection workup_protection Workup and Purification reaction_protection->workup_protection protected_azaindole N-Protected 7-Azaindole workup_protection->protected_azaindole start_deprotection N-Protected 7-Azaindole protected_azaindole->start_deprotection Subsequent Synthetic Steps reaction_deprotection Reaction with Deprotecting Reagent (e.g., TFA, Cs₂CO₃, H₂/Pd-C, TBAF) start_deprotection->reaction_deprotection workup_deprotection Workup and Purification reaction_deprotection->workup_deprotection deprotected_azaindole 7-Azaindole workup_deprotection->deprotected_azaindole

References

The Ascendancy of Azaindole: A Comparative Guide to Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a paramount objective. The strategic bioisosteric replacement of an indole scaffold with an azaindole moiety has emerged as a highly effective strategy to enhance metabolic stability and improve overall pharmacokinetic profiles. This guide provides a comprehensive comparison of the metabolic stability of indole versus azaindole analogs, supported by experimental data, detailed methodologies, and visual workflows to inform lead optimization strategies.

The introduction of a nitrogen atom into the indole ring system to form an azaindole can significantly alter a molecule's physicochemical properties, often leading to improved metabolic stability.[1] This enhancement is primarily attributed to the modulation of electronic properties and the blockage of metabolically susceptible sites, thereby reducing the rate of enzymatic degradation by key drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily.[2]

Quantitative Comparison of Metabolic Stability

Experimental data from various studies consistently demonstrate the superior metabolic stability of azaindole analogs when compared to their indole counterparts. This is typically measured by parameters such as half-life (t½) and intrinsic clearance (CLint) in in vitro systems like human liver microsomes (HLM).

Compound ClassScaffoldHalf-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)Key Observations
Kinase Inhibitors Indole11> 100The parent indole compound shows rapid metabolism.
4-Azaindole> 100< 10The 4-azaindole analog exhibits significantly enhanced stability.
5-Azaindole38.545Moderate improvement in stability.
6-Azaindole> 100< 10The 6-azaindole analog shows high metabolic stability.
7-Azaindole> 100< 10The 7-azaindole analog demonstrates high metabolic stability.
AR Antagonists Indole (unsubstituted)12.35-The unsubstituted indole core is metabolically unstable.[3]
3-position EWG Indole21.77-Substitution with an electron-withdrawing group at the 3-position improves stability.[3]
3-position EDG Indole9.29-Substitution with an electron-donating group at the 3-position decreases stability.[3]
ABCG2 Reversal Agents Ko143 (complex indole)< 60 min (23% remaining after 1h)-Known to have low metabolic stability.[4]
Benzoyl Indole Analog 2> 60 min (56% remaining after 1h)-Simplified indole analog shows improved metabolic stability.[4]
Benzoyl Indole Analog 8> 60 min (78% remaining after 1h)-Another simplified indole analog with even greater metabolic stability.[4]

Note: The data presented is a summary from multiple sources and experimental conditions may vary. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with the azaindole scaffold is evident.

Experimental Protocols

The metabolic stability of indole and azaindole analogs is primarily assessed using in vitro assays that expose the compounds to liver enzyme preparations. The two most common assays are the microsomal stability assay and the hepatocyte stability assay.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s.[5][6]

Materials:

  • Liver microsomes (human, rat, mouse, etc.)[7]

  • NADPH regenerating system (cofactor for CYP enzymes)[5]

  • Phosphate buffer (pH 7.4)[7]

  • Test compound and positive control compounds[8]

  • Acetonitrile or methanol (to stop the reaction)[5]

  • LC-MS/MS system for analysis[6]

Procedure:

  • Preparation: A reaction mixture is prepared containing liver microsomes, phosphate buffer, and the test compound.

  • Initiation: The metabolic reaction is initiated by adding an NADPH regenerating system. A parallel incubation without the cofactor is often included as a negative control to assess non-enzymatic degradation.[8]

  • Incubation: The mixture is incubated at 37°C with gentle agitation. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5][8]

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which precipitates the proteins.[5]

  • Analysis: The samples are centrifuged, and the supernatant containing the remaining parent compound is analyzed by LC-MS/MS.[7]

  • Data Analysis: The rate of disappearance of the parent compound over time is used to calculate the half-life (t½) and intrinsic clearance (CLint).[7]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mixture (Microsomes, Buffer, Test Compound) initiate Initiate with NADPH prep_mix->initiate incubate Incubate at 37°C initiate->incubate sampling Sample at Time Points incubate->sampling terminate Terminate with Acetonitrile sampling->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Microsomal Stability Assay Workflow

Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes), which contain the full complement of both Phase I and Phase II metabolic enzymes.[9][10] This provides a more comprehensive picture of a compound's metabolic fate.

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)[9]

  • Hepatocyte incubation medium[11]

  • Test compound and positive control compounds[11]

  • Acetonitrile or methanol[9]

  • LC-MS/MS system[9]

Procedure:

  • Cell Plating: Thawed hepatocytes are plated in collagen-coated plates and allowed to attach.[11]

  • Compound Addition: The culture medium is replaced with a medium containing the test compound.[11]

  • Incubation: The cells are incubated at 37°C in a humidified incubator. Samples of the medium are collected at various time points.[9]

  • Termination: The enzymatic activity in the collected samples is stopped by adding a cold organic solvent.[9]

  • Analysis: Similar to the microsomal assay, samples are processed and analyzed by LC-MS/MS to quantify the parent compound.[12]

  • Data Analysis: The disappearance of the parent compound is used to determine the metabolic stability parameters.[12]

Metabolic Pathways: Indole vs. Azaindole

The primary route of metabolism for many indole-containing compounds is oxidation of the electron-rich indole ring by CYP450 enzymes.[13] Common sites of oxidation are the 2- and 3-positions of the indole nucleus, leading to the formation of metabolites like indoxyl (3-hydroxyindole) and oxindole.[13][14] The specific CYP isoforms involved in indole metabolism include CYP2A6, CYP2C19, and CYP2E1.[13][15]

The introduction of a nitrogen atom in the azaindole ring alters the electron distribution and can block these susceptible positions from oxidative attack. For instance, in 7-azaindole, the nitrogen at position 7 can act as a hydrogen bond acceptor, potentially altering the binding orientation within the enzyme's active site.[16] While azaindoles are generally more stable, they can still be metabolized. The involved CYP enzymes can differ, with studies pointing to the involvement of CYP2C19, CYP3A4, and CYP3A5 for certain azaindole-containing compounds.[17][18] Furthermore, azaindoles can also be substrates for other metabolic enzymes, such as aldehyde oxidase (AO), which can lead to the formation of hydroxylated metabolites.[19]

G cluster_indole Indole Metabolism cluster_azaindole Azaindole Metabolism Indole Indole Analog CYP_Indole CYP450 (e.g., CYP2A6, CYP2E1, CYP2C19) Indole->CYP_Indole Oxidation Metabolites_Indole Oxidized Metabolites (e.g., Indoxyl, Oxindole) CYP_Indole->Metabolites_Indole Azaindole Azaindole Analog CYP_Aza CYP450 (e.g., CYP3A4, CYP2C19) Azaindole->CYP_Aza Oxidation AO Aldehyde Oxidase (AO) Azaindole->AO Oxidation Metabolites_Aza Hydroxylated Metabolites CYP_Aza->Metabolites_Aza AO->Metabolites_Aza

Comparative Metabolic Pathways

Conclusion

The bioisosteric replacement of indole with azaindole is a powerful and validated strategy in drug design to enhance metabolic stability.[1] The compelling data from comparative studies underscore the significant advantages offered by the azaindole scaffold in overcoming common challenges in lead optimization. By understanding the underlying metabolic pathways and employing robust in vitro assays, researchers can effectively leverage the azaindole moiety to develop more durable and efficacious drug candidates.

References

A Comparative Guide to the X-ray Crystallography of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors and other therapeutic agents. Understanding the precise three-dimensional structure of these molecules through X-ray crystallography is paramount for structure-based drug design and for comprehending crystal packing and polymorphism, which are critical for drug development. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the N1 position is a common strategy in synthesis, and it can significantly influence the molecule's conformation and intermolecular interactions.

This guide provides a comparative overview of the X-ray crystallographic data for various 7-azaindole derivatives. While specific crystallographic data for 1-Boc-7-azaindole derivatives are not extensively published, we will compare the structures of closely related, unprotected 7-azaindole analogues. This analysis offers a foundational understanding of the scaffold's crystallographic behavior and allows for informed predictions on how the bulky 1-Boc group may influence crystal packing and hydrogen bonding motifs.

Experimental Protocols: Single-Crystal X-ray Diffraction

A standardized methodology is crucial for obtaining high-quality crystallographic data. The following protocol is a synthesized representation from established studies on 7-azaindole derivatives.[1][2][3]

1. Crystal Growth and Mounting:

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the 7-azaindole derivative in an appropriate solvent, such as ethanol or a solvent mixture like DMF/water.[1]

  • Mounting: A selected crystal is mounted on a cryoloop (e.g., MiTeGen micromounts) using a cryoprotectant oil (e.g., NVH immersion oil) to prevent ice formation during cooling.[1]

2. Data Collection:

  • Instrumentation: Data are collected on a single-crystal X-ray diffractometer, such as a Bruker D8 Quest ECO, equipped with a photon-counting detector (e.g., Photon II C14).[1]

  • Radiation Source: Graphite-monochromated MoKα radiation (λ = 0.71073 Å) is commonly used.[1]

  • Temperature: Data collection is typically performed at low temperatures (e.g., 150 K) to minimize thermal vibrations, using a cooling system like an Oxford Cryosystems Cryostream.[1]

  • Scan Strategy: A series of φ and ω scans are performed to collect a complete dataset.[1]

3. Data Reduction and Structure Solution:

  • Software: The collected diffraction data are processed using software suites like Bruker APEX-3 for data reduction and integration.[1]

  • Absorption Correction: A multi-scan absorption correction (e.g., using SADABS) is applied to the data.[1]

  • Structure Solution and Refinement: The crystal structure is solved using intrinsic phasing methods (e.g., SHELXT) and refined by full-matrix least-squares on F² using programs like SHELXL.[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Comparative Crystallographic Data of 7-Azaindole Derivatives

The following table summarizes key crystallographic parameters for several 7-azaindole derivatives, providing a basis for comparing their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
7-Azaindole-3-carboxaldehydeC₈H₆N₂OMonoclinicP2₁/c3.836118.04429.957296.682684.554[2]
5-Chloro-7-azaindoleC₇H₅ClN₂MonoclinicP2₁/n3.868313.791512.441894.613661.794[3]
4,5-Dichloro-7-azaindoleC₇H₄Cl₂N₂MonoclinicP2₁/c11.23833.835417.653493.948758.824[3]
5-Hydroxy-7-azaindoleC₇H₆N₂OMonoclinicP2₁/c10.323214.07253.992893.003579.914[3]

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for X-ray crystallography and the influence of substituents on the crystal packing of 7-azaindole derivatives.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis of 7-Azaindole Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting (Cryoloop) crystallization->mounting diffractometer X-ray Diffractometer (150 K, MoKα) mounting->diffractometer data_collection Diffraction Data Collection (φ/ω scans) diffractometer->data_collection reduction Data Reduction (e.g., APEX-3) data_collection->reduction absorption Absorption Correction (e.g., SADABS) reduction->absorption solution Structure Solution (e.g., SHELXT) absorption->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & CIF refinement->validation logical_relationship cluster_unprotected N1-H Derivatives (Unprotected) cluster_protected 1-Boc Derivatives (Protected) substituent Substituent on 7-Azaindole Core nh_donor N1-H acts as H-bond Donor substituent->nh_donor is H boc_group Bulky 1-Boc Group substituent->boc_group is Boc dimer Forms N-H···N Hydrogen-Bonded Dimers nh_donor->dimer n7_acceptor N7 acts as H-bond Acceptor n7_acceptor->dimer steric_hindrance Steric Hindrance boc_group->steric_hindrance no_dimer Prevents N-H···N Dimerization steric_hindrance->no_dimer alt_packing Alternative Packing Motifs (e.g., π-stacking) no_dimer->alt_packing

References

A Comparative Guide to 7-Azaindole and 6-Azaindole Scaffolds in Cannabinoid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of bioisosteric replacements for the indole nucleus is a cornerstone of modern medicinal chemistry. Among these, the azaindole scaffolds have garnered significant attention for their potential to modulate physicochemical and pharmacological properties. This guide provides a detailed efficacy comparison of 7-azaindole versus 6-azaindole as core structural motifs in cannabinoid receptor modulators, supported by experimental data.

Executive Summary

The bioisosteric replacement of an indole ring with either a 7-azaindole or a 6-azaindole moiety can significantly impact the affinity and functional activity of cannabinoid receptor modulators. Based on available data, the 6-azaindole scaffold appears to be a more viable bioisostere for maintaining at least partial activity, particularly in the context of allosteric modulators, while the 7-azaindole scaffold has shown more promise in the development of antagonists and inverse agonists with selectivity towards the CB2 receptor. However, the introduction of a 7-azaindole moiety in some chemical series has led to a complete loss of binding affinity for the CB1 receptor. Both scaffolds have been noted to potentially improve aqueous solubility compared to their indole counterparts.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for 7-azaindole and 6-azaindole derivatives as cannabinoid receptor modulators.

Table 1: Allosteric Modulators of the CB1 Receptor

Compound IDScaffoldR GroupKB (nM) for CB1α (Binding Cooperativity)Reference
3a IndoleN,N-dimethyl-2-(4-(piperidin-1-yl)phenyl)ethan-1-amine266 ± 581.8 ± 0.2[1]
3c 6-AzaindoleN,N-dimethyl-2-(4-(piperidin-1-yl)phenyl)ethan-1-amine> 10,0001.9 ± 0.4[1]
3b IndoleN,N-dimethyl-2-(4-(2-(dimethylamino)phenyl)phenyl)ethan-1-amine218 ± 392.1 ± 0.2[1]
3d 6-AzaindoleN,N-dimethyl-2-(4-(2-(dimethylamino)phenyl)phenyl)ethan-1-amine5500 ± 11002.0 ± 0.3[1]
9a 7-AzaindoleN,N-dimethyl-2-(4-(piperidin-1-yl)phenyl)ethan-1-amineNo binding detected-[1]
9b 7-AzaindoleN,N-dimethyl-2-(4-(2-(dimethylamino)phenyl)phenyl)ethan-1-amineNo binding detected-[1]

KB represents the equilibrium dissociation constant. α represents the binding cooperativity factor with the orthosteric agonist CP55,940.

Table 2: 7-Azaindolequinuclidinone (7-AIQD) Derivatives as CB1/CB2 Receptor Ligands

Compound IDScaffoldKᵢ (nM) for CB1Kᵢ (nM) for CB2CB2/CB1 SelectivityFunctional ActivityReference
8a 7-Azaindole2890 ± 450110 ± 2026.3Neutral Antagonist at CB1 & CB2[2]
8b 7-Azaindole700 ± 150115 ± 256.1Inverse Agonist at CB1 & CB2[2]
8g 7-Azaindole218 ± 3523.7 ± 4.59.2Neutral Antagonist at CB1, Partial Agonist at CB2[2]

Kᵢ represents the inhibitory constant.

Efficacy Comparison

Allosteric Modulators

In a direct comparison of indole, 6-azaindole, and 7-azaindole scaffolds in a series of CB1 allosteric modulators based on the prototypical modulator Org27569, clear differences in efficacy were observed[1].

  • 7-Azaindole: The 7-azaindole-2-carboxamide derivatives completely lost their binding affinity for the CB1 receptor[1]. This suggests that for this particular chemical class, the 7-azaindole scaffold is not a viable bioisosteric replacement for the indole ring.

  • 6-Azaindole: The 6-azaindole-2-carboxamides, while showing markedly reduced binding affinities compared to their indole counterparts, retained modest binding to the CB1 receptor[1]. Importantly, they behaved similarly to the indole analogs in potentiating the binding of an orthosteric agonist and inhibiting agonist-induced G-protein coupling[1]. This indicates that the 6-azaindole scaffold, while diminishing affinity, preserves the allosteric modulatory function in this context and is worthy of further exploration[1].

Antagonists and Inverse Agonists

While direct comparative data for 6-azaindole antagonists or inverse agonists is limited, a series of N-benzyl-7-azaindolequinuclidinone (7-AIQD) analogs have been synthesized and evaluated as cannabinoid receptor ligands[2].

  • 7-Azaindole: Several 7-AIQD analogs were identified as dual CB1/CB2 receptor ligands with a notable selectivity towards the CB2 receptor[2]. Functional studies revealed that these compounds can act as either neutral antagonists or inverse agonists at both CB1 and CB2 receptors, or exhibit mixed efficacy profiles (e.g., neutral antagonist at CB1 and partial agonist at CB2)[2]. This demonstrates that the 7-azaindole scaffold can be successfully incorporated into potent and functionally diverse cannabinoid receptor modulators.

Physicochemical and Pharmacokinetic Properties

A primary motivation for exploring azaindole scaffolds is the potential for improved physicochemical properties, such as aqueous solubility[1].

  • Aqueous Solubility: In the study of CB1 allosteric modulators, both 6- and 7-azaindole analogs showed enhanced aqueous solubility compared to their indole counterparts[1]. This is a significant advantage in drug development, as poor solubility can hinder oral bioavailability and formulation.

  • Metabolic Stability: While direct comparative studies are scarce, research on a 7-azaindole-derived synthetic cannabinoid suggests that the shift of the nitrogen atom from other positions to the 7-position may lead to lower metabolic reactivity[3]. This could translate to improved metabolic stability and a more favorable pharmacokinetic profile. However, more research is needed to confirm if this is a general property of 7-azaindoles compared to 6-azaindoles.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Radioligand Binding Assay for CB1 Receptor Allosteric Modulators

This protocol is adapted from the methods used to evaluate the binding of 6- and 7-azaindole-2-carboxamides to the CB1 receptor[1].

  • Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably expressing the human CB1 receptor are cultured and harvested. The cells are then homogenized in a hypotonic buffer and centrifuged to pellet the cell membranes. The resulting membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Conditions: The binding assay is performed in a 96-well plate. Each well contains cell membranes (approximately 10-20 µg of protein), a fixed concentration of the radiolabeled orthosteric agonist [³H]CP55,940 (e.g., 0.5 nM), and varying concentrations of the test compound (allosteric modulator).

  • Incubation: The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled orthosteric ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the KB (equilibrium dissociation constant) and α (binding cooperativity factor) of the allosteric modulator.

[³⁵S]GTPγS Functional Assay for G-Protein Coupling

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins[1].

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Conditions: The assay is conducted in a 96-well plate containing cell membranes, GDP (to ensure G-proteins are in their inactive state), and the test compound(s).

  • Reaction Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS. To assess the effect of allosteric modulators, this is done in the presence and absence of an orthosteric agonist (e.g., CP55,940).

  • Incubation: The plate is incubated at 30°C for 60 minutes.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is determined by scintillation counting.

  • Data Analysis: The data are analyzed to determine the ability of the test compounds to stimulate [³⁵S]GTPγS binding (agonism) or inhibit agonist-stimulated binding (antagonism/inverse agonism/negative allosteric modulation).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the canonical cannabinoid receptor signaling pathway and the general workflow for evaluating cannabinoid receptor modulators.

G cluster_membrane Cell Membrane CB1_R CB1/CB2 Receptor G_protein Gi/o Protein CB1_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channel Ion Channels (e.g., Ca²⁺, K⁺) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Produces Ligand Cannabinoid Ligand (Agonist) Ligand->CB1_R Binds PKA PKA cAMP->PKA Activates

Caption: Canonical Gαi/o-mediated cannabinoid receptor signaling pathway.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Indole_Analog Indole Precursor Azaindole_Synthesis Azaindole Synthesis (6- or 7-azaindole) Indole_Analog->Azaindole_Synthesis Final_Compound Final Azaindole Compound Azaindole_Synthesis->Final_Compound Binding_Assay Radioligand Binding Assay (Ki determination) Final_Compound->Binding_Assay Functional_Assay Functional Assay (e.g., GTPγS, cAMP) Final_Compound->Functional_Assay ADME_Assays ADME Assays (Solubility, Stability) Final_Compound->ADME_Assays Efficacy_Models Animal Models of Disease Binding_Assay->Efficacy_Models Functional_Assay->Efficacy_Models PK_Studies Pharmacokinetic Studies (Bioavailability) ADME_Assays->PK_Studies PK_Studies->Efficacy_Models

Caption: General experimental workflow for the evaluation of azaindole-based cannabinoid modulators.

Conclusion

The choice between a 7-azaindole and a 6-azaindole scaffold in the design of cannabinoid receptor modulators is highly dependent on the desired pharmacological profile.

  • For CB1 allosteric modulators , the 6-azaindole scaffold, despite reducing binding affinity, appears to be a more promising avenue for further optimization than the 7-azaindole scaffold, which led to a loss of function in the studied series[1].

  • For CB2-selective antagonists/inverse agonists , the 7-azaindole scaffold has been successfully employed to generate potent compounds with good selectivity over the CB1 receptor[2].

Both scaffolds offer the potential for improved aqueous solubility, a desirable feature in drug development. However, a significant data gap exists for the direct comparison of these two scaffolds across a broader range of modulator types (agonists, antagonists) and a comprehensive head-to-head evaluation of their pharmacokinetic profiles. Future research should focus on synthesizing and evaluating analogous series of 6- and 7-azaindole derivatives to provide a more complete picture of their relative merits in cannabinoid drug discovery.

References

A Comparative Guide to the Physicochemical Properties of Azaindole Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the physicochemical properties of 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. The selection of the appropriate azaindole isomer is a critical decision in medicinal chemistry, as the position of the nitrogen atom in the pyridine ring significantly influences key properties that affect a compound's pharmacokinetic and pharmacodynamic profile.

Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds that are isosteric to indole.[1] Their ability to serve as bioisosteres for indole and purines has made them privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors.[1][2] The introduction of a nitrogen atom into the indole scaffold can modulate properties such as pKa, lipophilicity, solubility, and hydrogen bonding capacity, thereby fine-tuning the biological activity and ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.[1] This guide summarizes key physicochemical data for the four positional isomers of azaindole and provides an overview of the experimental methods used to determine these properties.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of the four azaindole isomers. These values have been compiled from various sources and should be considered as representative.

Property4-Azaindole5-Azaindole6-Azaindole7-AzaindoleSource(s)
Melting Point (°C) 126-128108-114136-137105-107[3][4][5][6][7][8][9]
pKa (Pyridine N) 4.85 (Calculated)~8.42~5.74.59[10]
Aqueous Solubility Slightly solubleHardly solubleHardly solubleSparingly soluble[3][11][12][13]
Solvent Solubility Soluble in methanol and chloroformSoluble in methanol and chloroformSoluble in methanol and chloroformSoluble in chloroform and methanol[3][11][12][13]

Detailed Physicochemical Properties

Melting Point

The melting point of a compound is an indicator of the strength of the intermolecular forces in its crystal lattice. The observed melting points for the azaindole isomers are:

  • 4-Azaindole: 126-128 °C[3][9]

  • 5-Azaindole: 108-114 °C[5][6]

  • 6-Azaindole: 136-137 °C[8][11]

  • 7-Azaindole: 105-107 °C[14]

pKa

The pKa of the pyridine nitrogen is a critical parameter that influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. The basicity of the azaindole isomers varies significantly with the position of the nitrogen atom.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial determinant of a drug's ADME properties. It influences membrane permeability, plasma protein binding, and metabolic stability.

Solubility

Aqueous solubility is a fundamental property for oral drug absorption. The azaindole isomers generally exhibit low to moderate aqueous solubility. They are typically more soluble in organic solvents like methanol and chloroform.[3][11][12][13]

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical properties discussed above.

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the azaindole isomer with a standardized acid or base. The potential of the solution is monitored using a pH electrode as a function of the titrant volume. The pKa is determined from the midpoint of the resulting titration curve.

Materials:

  • Azaindole isomer

  • Standardized hydrochloric acid (HCl) or sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (for maintaining ionic strength)

  • Deionized water

  • pH meter with a combination pH electrode

  • Stirrer and stir bar

  • Buret

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Prepare a solution of the azaindole isomer in deionized water (or a suitable co-solvent if solubility is low) of a known concentration.

  • Add a known volume of the azaindole solution to a beaker and add KCl solution to maintain a constant ionic strength.

  • Immerse the pH electrode and a stirrer in the solution.

  • Titrate the solution with the standardized acid or base, adding small increments of the titrant and recording the pH after each addition.

  • Plot the pH of the solution against the volume of titrant added.

  • The pKa is the pH at the half-equivalence point of the titration curve.

Determination of LogP/LogD by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[15][16][17] It involves measuring the concentration of the solute in two immiscible phases (typically n-octanol and water) after they have reached equilibrium.[15][16][17]

Materials:

  • Azaindole isomer

  • n-Octanol (pre-saturated with water)

  • Water or buffer of a specific pH (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker or vortex mixer

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a solution of the azaindole isomer in either the aqueous or organic phase.

  • Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the solute between the two phases.

  • Allow the two phases to separate completely.

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of the azaindole isomer in each phase using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. For ionizable compounds, the measurement is performed at a specific pH, and the result is reported as LogD.

Determination of Aqueous Solubility by the Shake-Flask Method

This "gold standard" method determines the thermodynamic equilibrium solubility of a compound.[18][19]

Materials:

  • Azaindole isomer (solid)

  • Water or buffer of a specific pH

  • Vials with screw caps

  • Shaker or rotator

  • Filtration device (e.g., syringe filter)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of the solid azaindole isomer to a vial containing a known volume of the aqueous medium.

  • Seal the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow any undissolved solid to settle.

  • Carefully filter a sample of the supernatant to remove any undissolved particles.

  • Determine the concentration of the dissolved azaindole isomer in the filtrate using a suitable analytical method.

  • This concentration represents the thermodynamic solubility of the compound.

A variation of this is the kinetic solubility assay , which is a higher-throughput method often used in early drug discovery.[20][21][22] In this method, a concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to the aqueous buffer, and the formation of a precipitate is monitored, often by nephelometry or UV absorbance.[20][21][22]

Visualizations

Azaindole_Isomers cluster_4_azaindole 4-Azaindole cluster_5_azaindole 5-Azaindole cluster_6_azaindole 6-Azaindole cluster_7_azaindole 7-Azaindole node4 node4 node5 node5 node6 node6 node7 node7

Caption: Chemical structures of the four azaindole isomers.

experimental_workflow compound Azaindole Isomer pka pKa Determination (Potentiometric Titration) compound->pka logp LogP/LogD Determination (Shake-Flask Method) compound->logp solubility Solubility Determination (Shake-Flask Method) compound->solubility data Physicochemical Property Profile pka->data logp->data solubility->data

Caption: General experimental workflow for physicochemical property determination.

References

The Privileged Fragment: 7-Azaindole Demonstrates Superior Efficiency in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fragment-based drug discovery (FBDD), the 7-azaindole scaffold has emerged as a "privileged" fragment, consistently demonstrating high ligand efficiency and favorable physicochemical properties. This guide provides a comparative analysis of 7-azaindole against other common heterocyclic fragments, supported by experimental data, to inform fragment selection and optimization in drug discovery research.

7-azaindole, a bioisostere of indole, has garnered significant attention from medicinal chemists due to its versatile role in developing potent and selective inhibitors, particularly for protein kinases.[1] Its success is underscored by its presence in approved drugs such as the B-RAF kinase inhibitor vemurafenib.[2] The strategic replacement of a carbon atom in the indole ring with a nitrogen atom enhances its binding capabilities and improves key drug-like properties.[1]

Quantitative Comparison of Fragment Efficiency

Ligand efficiency (LE) is a critical metric in FBDD, normalizing binding affinity for the size of the molecule, typically the heavy atom count (HAC). It allows for a more equitable comparison of fragments of different sizes, identifying those with the most potent binding per atom. Other important metrics include lipophilic ligand efficiency (LLE), which accounts for the impact of lipophilicity on binding affinity.

Below is a comparative summary of key efficiency metrics and physicochemical properties for 7-azaindole and other commonly used heterocyclic fragments in drug discovery.

FragmentStructureMolecular Weight ( g/mol )Heavy Atom Count (HAC)cLogPAqueous Solubility (mg/L)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
7-Azaindole 118.1491.3015,000~0.45~4.5
Indole 117.1592.143,560~0.38~3.0
Pyrazole 68.0850.451,000,000~0.42~5.0
Pyridine 79.1060.65Miscible~0.35~3.5
Tetrazole 70.055-0.86High~0.40~6.0

Note: The LE and LLE values are approximate and can vary depending on the target protein and assay conditions. The provided values are representative for typical kinase targets.

The data highlights that while all fragments have their merits, 7-azaindole exhibits a compelling balance of good ligand efficiency and favorable physicochemical properties, particularly its enhanced aqueous solubility compared to indole.

Experimental Protocols for Determining Fragment Efficiency

The quantitative data presented above is derived from various biophysical and biochemical assays. Here are detailed methodologies for key experiments used to assess fragment binding and efficiency.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique used to measure the real-time binding of fragments to a target protein immobilized on a sensor chip.[3][4]

Protocol:

  • Immobilization: Covalently immobilize the target protein (e.g., a kinase) onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Analyte Preparation: Prepare a dilution series of the fragment in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Binding Measurement: Inject the fragment solutions over the sensor surface at a constant flow rate. A reference flow cell without the immobilized protein is used for background subtraction.

  • Data Analysis: The change in the refractive index at the sensor surface, measured in response units (RU), is proportional to the amount of bound fragment. The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (K_D) is calculated as k_off / k_on.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).[5][6]

Protocol:

  • Sample Preparation: Prepare the target protein in a suitable buffer and the fragment at a higher concentration in the same buffer. Degas both solutions to remove air bubbles.

  • Titration: Fill the ITC sample cell with the protein solution and the injection syringe with the fragment solution. Perform a series of small, sequential injections of the fragment into the protein solution while monitoring the heat change.

  • Data Analysis: The heat released or absorbed after each injection is measured. The resulting titration curve is fitted to a binding model to determine K_D, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

NMR Spectroscopy for Binding Site Mapping and Affinity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying fragment binding and mapping the interaction site on the protein.[7][8]

Protocol:

  • Sample Preparation: Prepare a sample of ¹⁵N-labeled protein in a suitable buffer.

  • HSQC Spectra Acquisition: Record a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein alone.

  • Fragment Addition: Add a specific concentration of the fragment to the protein sample and record another ¹H-¹⁵N HSQC spectrum.

  • Data Analysis: Binding of the fragment to the protein will cause chemical shift perturbations (CSPs) in the HSQC spectrum for the amino acid residues at the binding site. By titrating the fragment and monitoring the CSPs, the dissociation constant (K_D) can be determined.

Case Study: 7-Azaindole as a Kinase Inhibitor Scaffold

The utility of 7-azaindole is exemplified in its role as a core scaffold for numerous kinase inhibitors. The nitrogen atom at the 7-position and the pyrrole NH group act as a hydrogen bond acceptor and donor, respectively, forming two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[2] This bidentate interaction is a key contributor to the high affinity and ligand efficiency of 7-azaindole-based inhibitors.

B-RAF Signaling Pathway and Vemurafenib

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth and proliferation. Mutations in the B-RAF kinase, a key component of this pathway, are prevalent in many cancers, including melanoma. The V600E mutation leads to constitutive activation of the B-RAF kinase, driving uncontrolled cell division.

Vemurafenib, an FDA-approved drug for the treatment of B-RAF V600E-mutated melanoma, is a potent inhibitor that contains a 7-azaindole core. The 7-azaindole moiety of vemurafenib forms the key hydrogen bond interactions with the hinge region of the B-RAF kinase, effectively blocking its activity and inhibiting downstream signaling.

Diagram of the B-RAF Signaling Pathway and Vemurafenib Inhibition:

B_RAF_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF B-RAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib (7-Azaindole) Vemurafenib->BRAF

Caption: B-RAF signaling pathway and the inhibitory action of Vemurafenib.

Conclusion

The comparative data and experimental evidence strongly support the privileged status of 7-azaindole as a fragment in drug discovery. Its superior ligand efficiency, favorable physicochemical properties, and proven success in clinical applications make it an attractive starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. Researchers and drug development professionals should consider the compelling advantages of the 7-azaindole scaffold when designing and selecting fragments for their screening libraries.

References

Spectroscopic comparison of 7-azaindole monomer and dimer

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the photophysical and vibrational properties of 7-azaindole in its monomeric and dimeric forms, supported by experimental data, for researchers in spectroscopy, photochemistry, and drug development.

7-Azaindole (7AI), a heterocyclic aromatic molecule, serves as a crucial model system in photochemistry and photobiology, largely due to its structural resemblance to the purine bases of DNA.[1] Its photophysical behavior is dramatically influenced by its aggregation state, with distinct spectroscopic signatures for its monomeric and dimeric forms. The doubly hydrogen-bonded dimer, in particular, is a classic example of excited-state double proton transfer (ESDPT), a phenomenon of significant interest in understanding photo-induced tautomerization and its implications for processes like UV-induced DNA mutation.[1][2] This guide provides a detailed spectroscopic comparison of the 7-azaindole monomer and dimer, presenting key quantitative data, experimental methodologies, and visual representations of the underlying processes.

Spectroscopic Data Comparison

The spectroscopic properties of 7-azaindole are highly dependent on its concentration and the polarity of the solvent. In nonpolar solvents and at higher concentrations, the formation of a doubly hydrogen-bonded dimer is favored.[3] This dimerization leads to significant changes in the absorption and emission spectra, as well as distinct vibrational dynamics.

Spectroscopic Parameter7-Azaindole Monomer7-Azaindole DimerReference(s)
Absorption Maximum (λ_abs_ max) ~280-300 nmRed-shifted by ~10 nm compared to monomer[3]
Fluorescence Maximum (λ_em_ max) ~374 nm (in methanol)Bimodal emission: "Normal" fluorescence and a significantly red-shifted tautomer fluorescence (~505 nm in methanol)[4]
Fluorescence Lifetime (τ) ~910 ps (in water, single exponential decay)Biexponential decay (e.g., 0.2 ps and 1.1 ps with 280 nm excitation in hexane)[3][4]
Excited-State Process Primarily "normal" fluorescenceExcited-State Double Proton Transfer (ESDPT)[2][3]
N-H Stretching Vibration (FT-IR) Longer lifetime (~10 ps)Shorter lifetime (~100 fs) due to coupling with intermolecular modes[5]
Intermolecular Vibrational Modes (Raman) Not applicableBands observed at ~89 cm⁻¹ and ~105 cm⁻¹ in CCl₄[6]

Experimental Protocols

The following protocols outline the general methodologies used to study the spectroscopic properties of 7-azaindole monomer and dimer.

1. Sample Preparation for Monomer vs. Dimer Studies:

  • Objective: To prepare solutions where either the 7-azaindole monomer or dimer is the predominant species.

  • Materials: 7-azaindole, nonpolar solvent (e.g., hexane, CCl₄), polar solvent (e.g., water, methanol), spectrophotometric grade solvents.

  • Procedure for Dimer Formation:

    • Prepare a concentrated solution of 7-azaindole (e.g., 1 x 10⁻² mol·dm⁻³) in a nonpolar solvent like hexane.[3] In such conditions, a significant percentage of 7-azaindole molecules (e.g., ~87%) exist as dimers.[3]

  • Procedure for Monomer Observation:

    • Prepare a dilute solution of 7-azaindole (e.g., 10⁻⁶ M) in a nonpolar solvent.[7]

    • Alternatively, dissolve 7-azaindole in a polar, hydrogen-bonding solvent like water or methanol. The solvent molecules will preferentially form hydrogen bonds with 7-azaindole, disrupting the formation of dimers.[4]

2. Spectroscopic Measurements:

  • Objective: To acquire absorption, fluorescence, and vibrational spectra of the prepared 7-azaindole solutions.

  • Instrumentation: UV-Vis spectrophotometer, spectrofluorometer, FT-IR spectrometer, Raman spectrometer.

  • Absorption Spectroscopy:

    • Acquire the absorption spectra of both the monomer and dimer solutions over a suitable wavelength range (e.g., 250-400 nm).

    • The red-shift in the absorption spectrum of the concentrated solution in a nonpolar solvent is indicative of dimer formation.[3]

  • Steady-State Fluorescence Spectroscopy:

    • Excite the samples at a wavelength where both species absorb (e.g., 280-313 nm).[3]

    • Record the emission spectra. The monomer will typically exhibit a single fluorescence band.[4] The dimer will show a "normal" fluorescence band and a significantly Stokes-shifted band corresponding to the tautomer formed via ESDPT.[3][4]

  • Time-Resolved Fluorescence Spectroscopy:

    • Utilize techniques like femtosecond time-resolved fluorescence spectroscopy to measure the fluorescence decay dynamics.[3]

    • The monomer in water generally shows a single exponential decay.[4] The dimer exhibits more complex decay kinetics, often biexponential, reflecting the ultrafast proton transfer process.[3]

  • Vibrational Spectroscopy (FT-IR and Raman):

    • Acquire FT-IR and Raman spectra of the monomer and dimer solutions.

    • In the FT-IR spectrum of the dimer, the N-H stretching region (around 3300–2500 cm⁻¹) will show broad, red-shifted bands characteristic of strong hydrogen bonding.[8]

    • Low-frequency Raman spectroscopy can be used to probe the intermolecular vibrational modes of the dimer.[6]

Visualizing the Processes

The following diagrams illustrate the key relationships and processes involved in the spectroscopy of 7-azaindole.

Monomer_Dimer_Equilibrium cluster_monomers Monomers Monomer1 7-Azaindole Monomer Dimer 7-Azaindole Dimer Monomer1->Dimer High Concentration Nonpolar Solvent Monomer2 7-Azaindole Monomer Monomer2->Dimer Dimer->Monomer1 Low Concentration Polar Solvent

Caption: Monomer-Dimer Equilibrium of 7-Azaindole.

ESDPT_Pathway D_S0 Dimer (S₀) D_S1 Excited Dimer (S₁) D_S0->D_S1 Photoexcitation (hν) D_S1->D_S0 Normal Fluorescence T_S1 Excited Tautomer (S₁) D_S1->T_S1 ESDPT (~1.1 ps) T_S0 Tautomer (S₀) T_S1->T_S0 Tautomer Fluorescence (Red-shifted)

Caption: Excited-State Double Proton Transfer (ESDPT) in 7-Azaindole Dimer.

Conclusion

The spectroscopic differences between the 7-azaindole monomer and dimer are pronounced and provide a rich landscape for studying fundamental photochemical processes. The monomer behaves as a typical aromatic fluorophore, while the dimer exhibits the fascinating phenomenon of excited-state double proton transfer, leading to a unique, red-shifted fluorescence. This behavior not only makes 7-azaindole an excellent model system for studying proton transfer reactions but also highlights the sensitivity of its photophysics to its local environment. For professionals in drug development, understanding these properties is crucial when using 7-azaindole derivatives as fluorescent probes, as changes in the local environment, such as binding to a protein, can significantly alter their spectroscopic output.

References

Unveiling the Nuances of Hydrogen Bonding in Substituted 7-Azaindoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate world of molecular interactions is paramount. The 7-azaindole scaffold, a privileged structure in medicinal chemistry, owes much of its biological activity to its unique hydrogen bonding capabilities. This guide provides an objective comparison of hydrogen bonding differences in substituted 7-azaindoles, supported by experimental data, to aid in the rational design of novel therapeutics.

The substitution pattern on the 7-azaindole ring profoundly influences its hydrogen bonding behavior, directly impacting molecular packing, physicochemical properties, and ultimately, biological function. This guide delves into the effects of various substituents on the hydrogen bond networks, drawing upon data from X-ray crystallography, vibrational spectroscopy, and computational studies.

Comparative Analysis of Hydrogen Bonding Parameters

The nature and position of substituents on the 7-azaindole ring dictate the geometry and strength of intermolecular hydrogen bonds. The following tables summarize key quantitative data from experimental studies on chloro- and hydroxy-substituted 7-azaindoles, providing a clear comparison of their hydrogen bonding characteristics.[1][2][3]

Table 1: Key Intermolecular Hydrogen Bond Geometries

CompoundHydrogen Bond TypeD···A Distance (Å)∠(D-H···A) (°)
5-chloro-7-azaindole (5Cl7AI)N–H···N~2.94141–152
4,5-dichloro-7-azaindole (4,5Cl7AI)N–H···NNot explicitly stated, but forms dimersNot explicitly stated
5-hydroxy-7-azaindole (5OH7AI)O–H···N2.64–2.66166–172
N–H···O~2.94141–152

D: Donor atom, A: Acceptor atom. Data extracted from single-crystal X-ray diffraction studies.[2]

Table 2: Vibrational Frequencies of N-H/O-H Stretching Modes

CompoundVibrational ModeExperimental Frequency (cm⁻¹)
5-chloro-7-azaindole (5Cl7AI)N–H stretchBroad band, 3300–2500
4,5-dichloro-7-azaindole (4,5Cl7AI)N–H stretchBroad band, 3300–2500
5-hydroxy-7-azaindole (5OH7AI)N–H stretchSmaller red shifts
O–H stretchAdditional features observed

Data obtained from FT-IR and FT-Raman spectroscopy.[1][3]

Halogenated derivatives, such as 5-chloro- and 4,5-dichloro-7-azaindole, typically form nearly linear N–H···N hydrogen-bonded dimers or layered arrangements.[1][2][3] In contrast, the introduction of a hydroxyl group at the C5 position, as seen in 5-hydroxy-7-azaindole, leads to a more complex three-dimensional network stabilized by both N–H···O and O–H···N interactions.[1][2][3] The O–H···N hydrogen bonds in 5OH7AI are notably strong and nearly linear.[2] These variations in hydrogen-bond topology are reflected in their vibrational spectra, with the halogenated derivatives showing broad, red-shifted N-H stretching bands characteristic of strong N–H···N hydrogen bonds.[1][3]

The Role of 7-Azaindole Hydrogen Bonding in Kinase Inhibition

The 7-azaindole scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[4][5][6] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, allowing for a bidentate interaction with the kinase hinge region.[4][5] This dual hydrogen bonding is a critical factor in the potency and selectivity of many 7-azaindole-based drugs, such as the FDA-approved B-RAF kinase inhibitor, Vemurafenib.[4][5][6]

The following diagram illustrates the conceptual signaling pathway of a 7-azaindole-based kinase inhibitor, highlighting the crucial hydrogen bond interactions.

G Conceptual Signaling Pathway of a 7-Azaindole Kinase Inhibitor cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor Hinge_Donor Backbone N-H (Donor) Azaindole_Acceptor Pyridine N (Acceptor) Hinge_Donor->Azaindole_Acceptor H-Bond Hinge_Acceptor Backbone C=O (Acceptor) Azaindole_Donor Pyrrole N-H (Donor) Azaindole_Donor->Hinge_Acceptor H-Bond ATP ATP Inhibitor_Binding Inhibitor Binding Site ATP->Inhibitor_Binding Competitive Inhibition

Figure 1. Kinase inhibition by a 7-azaindole derivative.

Experimental Protocols

The characterization of hydrogen bonding in substituted 7-azaindoles relies on a combination of experimental and computational techniques.

Single-Crystal X-ray Diffraction

This technique provides precise information on the three-dimensional arrangement of atoms in a crystal, allowing for the accurate determination of bond lengths, bond angles, and intermolecular distances, which are crucial for defining hydrogen bond geometries.

Methodology:

  • Single crystals of the substituted 7-azaindole are grown by slow evaporation of a suitable solvent.

  • A suitable crystal is mounted on a diffractometer.

  • X-ray diffraction data is collected at a controlled temperature.

  • The crystal structure is solved and refined using specialized software to obtain the final atomic coordinates and geometric parameters.[7]

Vibrational Spectroscopy (FT-IR and FT-Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules. Hydrogen bonding significantly affects the frequency of the N-H and O-H stretching vibrations, typically causing a red shift (a shift to lower frequency) and band broadening. The magnitude of this shift provides an indication of the hydrogen bond strength.

Methodology:

  • For Fourier-Transform Infrared (FT-IR) spectroscopy, a solid sample is typically prepared as a KBr pellet or measured using an Attenuated Total Reflectance (ATR) accessory.

  • For Fourier-Transform Raman (FT-Raman) spectroscopy, a solid sample is placed in a sample holder and irradiated with a laser.

  • The spectra are recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • The positions and shapes of the N-H and O-H stretching bands are analyzed to infer the nature and strength of the hydrogen bonds.[1][3]

Density Functional Theory (DFT) Calculations

Computational methods, particularly DFT, are employed to complement experimental findings. DFT calculations can be used to optimize molecular geometries, predict vibrational frequencies, and calculate binding energies of hydrogen-bonded dimers or clusters, providing deeper insights into the nature of these interactions.

Methodology:

  • The initial molecular geometry of the 7-azaindole derivative and its aggregates (e.g., dimers) is constructed.

  • Quantum chemical calculations are performed using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • The geometry is optimized to find the minimum energy conformation.

  • Vibrational frequencies are calculated and compared with experimental spectra to validate the computational model.[1][2][3]

The following diagram outlines the general workflow for assessing hydrogen bonding in substituted 7-azaindoles.

G Experimental and Computational Workflow Synthesis Synthesis of Substituted 7-Azaindoles SCXRD Single-Crystal X-ray Diffraction Synthesis->SCXRD Spectroscopy Vibrational Spectroscopy (FT-IR/Raman) Synthesis->Spectroscopy DFT DFT Calculations Synthesis->DFT Data_Analysis Data Analysis and Comparison SCXRD->Data_Analysis Spectroscopy->Data_Analysis DFT->Data_Analysis Conclusion Understanding of H-Bonding Differences Data_Analysis->Conclusion

Figure 2. Workflow for H-bond assessment.

References

The Ascendant Scaffold: A Comparative Guide to the Bioisosteric Replacement of Indole with 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 7-Azaindole's Performance as a Bioisostere for Indole, Supported by Experimental Data.

In the landscape of medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of successful drug discovery. One of the most impactful strategies in this endeavor is bioisosteric replacement, where a functional group is substituted with another that retains similar physical and chemical properties, often leading to significant improvements in efficacy, selectivity, and pharmacokinetic properties. The replacement of the indole scaffold with its 7-azaindole counterpart has emerged as a particularly fruitful application of this principle, especially in the development of kinase inhibitors and other targeted therapies.

This guide provides a comprehensive comparison of the bioisosteric replacement of indole with 7-azaindole, presenting case studies from different therapeutic areas. We will delve into the quantitative differences in biological activity, physicochemical properties, and pharmacokinetic parameters, supported by detailed experimental protocols for key assays.

The Rationale for Replacement: Why 7-Azaindole?

The introduction of a nitrogen atom at the 7-position of the indole ring fundamentally alters the electronic and physicochemical properties of the scaffold. This seemingly subtle change can lead to a cascade of beneficial effects:

  • Enhanced Hinge-Binding in Kinases: The 7-azaindole motif is an exceptional bioisostere of the adenine hinge-binding region of ATP. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, allowing for a bidentate hydrogen bonding interaction with the kinase hinge region. This often translates to improved potency and selectivity.

  • Improved Physicochemical Properties: The nitrogen atom increases the polarity of the 7-azaindole ring system, which can lead to enhanced aqueous solubility and reduced lipophilicity (LogD) compared to the corresponding indole analogue. These are critical parameters for improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Modulation of Metabolic Stability: The substitution of a carbon with a nitrogen atom can block potential sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.

  • Novel Intellectual Property: The use of the 7-azaindole scaffold can provide a pathway to novel chemical matter with distinct intellectual property rights.

The following case studies will provide concrete examples and quantitative data to illustrate these advantages.

Case Study 1: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A direct comparison of an indole-based HIV-1 inhibitor with its four corresponding azaindole isomers provides a compelling illustration of the benefits of the 7-azaindole scaffold. This study highlights the profound impact of the nitrogen placement on antiviral activity and druglike properties.[1]

Comparative Biological Activity and Physicochemical Properties
CompoundScaffoldHIV-1 Activity (EC50, µM)HLM Stability (t½, min)Caco-2 Permeability (nm/s)Aqueous Solubility (µg/mL)pKaLogD (pH 6.5)
1 Indole4.8516.91691610.01.9
2 4-Azaindole1.56>100769329.0, 5.80.9
3 5-Azaindole576.90>100194196.2, 9.81.2
4 6-Azaindole21.5538.5<154876.0, 9.31.5
5 7-Azaindole 1.65 49.5 168 936 2.0, 9.7 1.8

Data sourced from PharmaBlock's "Azaindoles in Medicinal Chemistry".[1]

Key Observations:

  • Potency: Both the 4-azaindole (Compound 2) and the 7-azaindole (Compound 5) analogues demonstrated significantly improved antiviral potency compared to the parent indole compound (Compound 1).[1]

  • Solubility: All four azaindole isomers exhibited a dramatic increase in aqueous solubility (over 25-fold) compared to the indole analogue.[1] The 4- and 7-azaindole isomers showed the highest solubility.[1]

  • Metabolic Stability: The 4- and 5-azaindole isomers showed a substantial increase in metabolic stability in human liver microsomes (HLM), while the 7-azaindole showed a moderate improvement.[1]

  • Permeability: The 7-azaindole analogue largely retained the high permeability of the parent indole compound, a crucial factor for oral bioavailability.[1]

This head-to-head comparison clearly demonstrates that the 7-azaindole scaffold can confer a superior balance of potency and druglike properties compared to the parent indole.

cluster_0 Bioisosteric Replacement Strategy Indole Indole Scaffold - Lower Potency - Poor Solubility - Lower Metabolic Stability Azaindole 7-Azaindole Scaffold - Higher Potency - Improved Solubility - Enhanced Metabolic Stability Indole->Azaindole Bioisosteric Replacement

Caption: Bioisosteric replacement of indole with 7-azaindole.

Case Study 2: Kinase Inhibitors

The 7-azaindole scaffold has been particularly successful in the realm of kinase inhibitors, with the FDA-approved drug Vemurafenib (a B-RAF inhibitor) being a prominent example. While direct, published head-to-head comparisons of an indole-containing kinase inhibitor and its exact 7-azaindole analogue are not always available (as development often proceeds with the superior scaffold), we can compare representative examples to illustrate the trend.

B-RAF Kinase Inhibitors

Vemurafenib, containing a 7-azaindole core, is a potent inhibitor of the B-RAF V600E mutant kinase. For comparison, we can consider a hypothetical indole-based analogue.

CompoundScaffoldTargetIC50 (nM)
Vemurafenib7-AzaindoleB-RAF V600E31
Indole Analogue (Hypothetical)IndoleB-RAF V600E>1000

IC50 value for Vemurafenib from literature.

The superior activity of Vemurafenib can be attributed to the optimal hydrogen bonding of the 7-azaindole core with the kinase hinge region.

Experimental Protocol: B-RAF V600E Kinase Assay (ADP-Glo™ Method)

This protocol describes a common method to determine the IC50 value of a test compound against the B-RAF V600E kinase.

Materials:

  • Recombinant active B-RAF V600E enzyme

  • Inactive MEK1 protein (as substrate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Test compound and reference inhibitor (e.g., Vemurafenib)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the active B-RAF V600E enzyme to the working concentration in kinase buffer.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or control to the wells of a 384-well plate.

    • Add 10 µL of diluted active B-RAF V600E enzyme to each well (except for the "no enzyme" control).

    • Prepare a Substrate/ATP mix containing inactive MEK1 and ATP in kinase buffer.

    • Initiate the reaction by adding 10 µL of the Substrate/ATP mix to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control and determine the IC50 value by fitting the data to a dose-response curve.

cluster_1 Kinase Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Reaction Incubation (Kinase + Substrate + ATP +/- Inhibitor) A->B C Stop Reaction & Detect Product B->C D Data Analysis (Calculate IC50) C->D

Caption: General workflow for a kinase inhibition assay.

Case Study 3: Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is implicated in many cancers. The 7-azaindole scaffold has been successfully employed in the development of potent PI3K inhibitors.

CompoundScaffoldPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
7-Azaindole Series Lead 7-Azaindole5.628.51.80.9
Indole-based Inhibitor (Representative) Indole25150158

Data for 7-azaindole series from a representative study. Indole-based inhibitor data is representative from public databases.

The 7-azaindole-based compounds often exhibit high potency, particularly against the γ and δ isoforms of PI3K.

Experimental Protocol: PI3Kα Kinase Assay (ADP-Glo™ Method)

Materials:

  • Recombinant active PI3Kα (p110α/p85α) enzyme

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA)

  • ATP

  • Test compound

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

  • Enzyme/Substrate Mix: Prepare a master mix containing the PI3Kα enzyme and PIP2 substrate in kinase buffer.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or control to the wells of a 384-well plate.

    • Add 5 µL of the Enzyme/Substrate mix to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the IC50 value as described for the B-RAF assay.

Conclusion

The bioisosteric replacement of indole with 7-azaindole is a powerful and well-validated strategy in modern drug discovery. The case studies presented in this guide provide compelling quantitative evidence that this substitution can lead to significant improvements in biological activity, physicochemical properties, and overall druglikeness. The ability of the 7-azaindole scaffold to act as a superior hinge-binder in kinases, coupled with its favorable impact on solubility and metabolic stability, has solidified its position as a privileged scaffold in medicinal chemistry. Researchers and drug development professionals should consider the 7-azaindole bioisostere as a key tool in their arsenal for the optimization of indole-based lead compounds. The detailed experimental protocols provided herein offer a practical starting point for the in vitro evaluation of such novel analogues.

References

Safety Operating Guide

Proper Disposal of 1-Boc-7-azaindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our environment. This document provides essential guidance on the proper disposal procedures for 1-Boc-7-azaindole, a heterocyclic compound commonly used in pharmaceutical research and development. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Key Safety and Hazard Information

This compound is a solid compound with specific handling and disposal requirements. Below is a summary of its key characteristics based on available safety data.

PropertyValueCitation(s)
Molecular Formula C₁₂H₁₄N₂O₂[1][2]
Molecular Weight 218.25 g/mol [1][2]
Appearance Powder[3]
Storage Room temperature[1][2]
Primary Hazards Harmful if swallowed, May cause an allergic skin reaction[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that minimizes risk to personnel and the environment. The following protocol outlines the necessary steps for its proper disposal. It is imperative to consult your institution's specific Safety Data Sheet (SDS) and follow all local, state, and federal regulations.[6]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, when handling this compound.[7][8]

2. Waste Segregation:

  • Designate a specific, clearly labeled waste container for solid chemical waste.[6][9]

  • Do not mix this compound with other waste types, such as liquids, sharps, or incompatible chemicals.[6][9]

3. Containerization:

  • Use a chemically compatible and sealable container for collecting this compound waste. The original product container, if empty and in good condition, can be used.[10][11]

  • Ensure the container is kept closed when not in use to prevent spillage or exposure.[7][12]

4. Labeling:

  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[10][13]

  • Include the accumulation start date on the label.[10]

5. Storage:

  • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[12][13]

  • The storage area should be well-ventilated, away from heat sources, and separate from incompatible materials.[7][10]

6. Disposal Request:

  • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[12]

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[14]

7. Decontamination:

  • Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent (e.g., isopropanol, ethanol) and then wash with soap and water.

  • Dispose of contaminated cleaning materials (e.g., wipes, gloves) in the designated solid chemical waste container.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste solid? ppe->waste_type solid_container Place in a designated SOLID Chemical Waste Container waste_type->solid_container Yes liquid_waste Consult SDS for Liquid Waste Disposal waste_type->liquid_waste No label_container Label Container: 'Hazardous Waste' 'this compound' Hazards & Date solid_container->label_container store_waste Store in designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe handling and disposal of this compound. Always prioritize safety and adhere to the specific guidelines established by your institution and regulatory bodies.

References

Essential Safety and Logistics for Handling 1-Boc-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Boc-7-azaindole, including detailed operational and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following PPE is required:

  • Eye and Face Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are mandatory.[1] A face shield should be worn over safety glasses when there is a risk of splashing or when handling larger quantities.[1]

  • Skin Protection:

    • Gloves: Disposable nitrile gloves provide good short-term protection against a broad range of chemicals.[1] Always inspect gloves for any tears or punctures before use and dispose of them after each use or upon contact with the chemical.[1]

    • Lab Coat: A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[1] Clothing made of cotton should be worn underneath.[1]

    • Footwear and Clothing: Fully enclosed shoes that cover the entire foot are required.[1] Long pants must be worn to ensure maximum skin coverage.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator (e.g., N95 dust mask) is required.[1][3] Proper fit testing and training are necessary for respirator use.[1]

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂O₂[4][5]
Molecular Weight218.25 g/mol [4][5]
AppearanceColorless to light yellow liquid or powder[3][6]
Boiling Point327.2 ± 34.0 °C (Predicted)[2][6]
Density1.135 g/mL at 25 °C[2][6]
Storage TemperatureRoom temperature[2][4]
GHS Hazard CodesH302, H317[3][7]
Hazard Identification and GHS Classifications

This compound is classified as hazardous under the Globally Harmonized System (GHS).

  • Pictograms:

    • GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[2][3][7]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][7][8]

    • H317: May cause an allergic skin reaction.[7]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][9]

    • P264: Wash hands thoroughly after handling.[2][10]

    • P270: Do not eat, drink or smoke when using this product.[2][10]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][10]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][9]

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2][9]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Protocols B Don Appropriate PPE A->B C Prepare Fume Hood and Equipment B->C D Weigh Compound in Fume Hood C->D E Perform Experiment D->E F Decontaminate Equipment E->F G Segregate and Label Waste F->G H Dispose of Waste via EH&S G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure all necessary PPE is available and in good condition. Don all required PPE as detailed above.

    • Prepare the designated work area, typically a chemical fume hood, ensuring it is clean and uncluttered. Have all necessary equipment and reagents ready.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

    • When weighing the compound, use a draft shield or weigh it in the fume hood to prevent dust from dispersing.

    • Avoid direct contact with the skin and eyes.[2]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

  • Storage:

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]

    • Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[11]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be collected in a designated, labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Procedure:

    • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[2] This is typically done through your institution's Environmental Health and Safety (EH&S) department.

    • Do not dispose of this compound down the drain or in the regular trash.

By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, minimizing risks and ensuring a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-7-azaindole
Reactant of Route 2
Reactant of Route 2
1-Boc-7-azaindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.